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  • Product: 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine
  • CAS: 959701-68-9

Core Science & Biosynthesis

Foundational

Introduction: A Trifunctional Scaffold for Advanced Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Disclaimer: The subject of this guide, tert-butyl 3-hydroxy-3-(mercaptomethyl)piperidine-1-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Disclaimer: The subject of this guide, tert-butyl 3-hydroxy-3-(mercaptomethyl)piperidine-1-carboxylate, is a specialized chemical entity not extensively cataloged in publicly available literature. This document, therefore, represents a predictive guide based on a first-principles analysis of its constituent functional groups and data from closely related, well-documented molecules. All properties, spectra, and reaction protocols are projected based on established principles of organic chemistry.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. The introduction of dense, orthogonal functionalization onto this ring system provides a powerful platform for generating novel chemical matter with precisely controlled three-dimensional architecture. The molecule 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine represents a compelling, yet underexplored, trifunctional building block. It features:

  • A Boc-protected secondary amine , allowing for late-stage deprotection and derivatization.

  • A sterically hindered tertiary alcohol , providing a site for hydrogen bonding interactions while resisting oxidation.

  • A nucleophilic primary thiol , a versatile handle for covalent modification, disulfide bonding, and bioconjugation.[1]

This unique combination within a single, synthetically accessible molecule opens avenues for the development of novel covalent inhibitors, targeted protein degraders (PROTACs), and sophisticated linkers for antibody-drug conjugates (ADCs). This guide provides a detailed projection of its chemical properties, reactivity, and analytical profile to empower researchers in its application.

Predicted Physicochemical and Spectroscopic Properties

The properties of the target molecule are dictated by the interplay of its lipophilic Boc group and the polar alcohol and thiol functionalities.

Physicochemical Data

The following properties are calculated or estimated based on the molecular structure and data from analogous compounds.

PropertyPredicted ValueRationale / Reference Analogue
Molecular Formula C₁₁H₂₁NO₃S-
Molecular Weight 247.36 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidBased on similar functionalized piperidines.
pKa (Thiol) ~10-11Primary aliphatic thiols typically exhibit pKa values in this range, making them significantly more acidic than the tertiary alcohol.[2][3]
LogP (Predicted) 1.5 - 2.5The lipophilic Boc group is balanced by the polar hydroxyl and thiol groups.
Solubility Soluble in methanol, ethanol, DCM, THF, ethyl acetate.The structure suggests broad solubility in common organic solvents.
Predicted Spectroscopic Profile
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.0–3.0 (m, 4H): Protons on piperidine C2 and C6, adjacent to the nitrogen atom. Broad signals due to carbamate rotamers and ring conformational exchange.

    • δ ~2.8 (d, J ≈ 14 Hz, 1H) & δ ~2.6 (d, J ≈ 14 Hz, 1H): Diastereotopic protons of the -CH ₂SH group.

    • δ ~2.0–1.5 (m, 4H): Protons on piperidine C4 and C5.

    • δ ~1.6 (t, J ≈ 8 Hz, 1H): Thiol proton (-SH ), D₂O exchangeable.[4] Its multiplicity may vary depending on solvent and concentration.

    • δ 1.47 (s, 9H): tert-butyl protons of the Boc group.

    • The tertiary alcohol -OH proton signal may be broad and its chemical shift highly dependent on concentration and solvent purity.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~155.0: Carbonyl carbon of the Boc group.

    • δ ~80.0: Quaternary carbon of the Boc group (-C (CH₃)₃).

    • δ ~72.0: Quaternary carbon at piperidine C3 (-C (OH)(CH₂SH)).

    • δ ~45-38: Piperidine carbons adjacent to nitrogen (C2, C6).

    • δ ~35.0: Methylene carbon of the mercaptomethyl group (-C H₂SH).

    • δ 28.4: Methyl carbons of the Boc group (-C(C H₃)₃).

    • δ ~25-20: Remaining piperidine carbons (C4, C5).

  • ν ~3450 cm⁻¹ (broad): O-H stretch from the tertiary alcohol.

  • ν ~2975, 2870 cm⁻¹: C-H stretching from alkyl groups.

  • ν ~2550 cm⁻¹ (weak, sharp): S-H stretch from the thiol.[5] This peak is often weak and can be easily missed.

  • ν ~1685 cm⁻¹ (strong): C=O stretch from the Boc-carbamate.

  • ESI-MS (+): Expected [M+H]⁺ at m/z 248.1, [M+Na]⁺ at m/z 270.1.

  • Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group.[6][7][8]

    • m/z 192.1: [M+H - C₄H₈]⁺

    • m/z 148.1: [M+H - Boc]⁺

Reactivity Profile and Key Synthetic Transformations

The molecule's three distinct functional groups offer orthogonal reactivity, allowing for selective manipulation.

Amine Deprotection (N-Deprotection)

The Boc group is readily cleaved under acidic conditions to reveal the secondary piperidine amine, which can then be used in subsequent coupling reactions.[9][10]

Start 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine Product 3-Hydroxy-3-(mercaptomethyl) piperidine Salt Start->Product Room Temp, 1-3h Reagent TFA in DCM or 4M HCl in Dioxane Reagent->Start

Caption: Boc-deprotection workflow.

Experimental Protocol: Boc Deprotection with TFA

  • Dissolve 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The resulting TFA salt can be used directly or triturated with diethyl ether to yield a solid.

Thiol-Centered Reactions

The thiol group is the most nucleophilic and redox-active site in the molecule.[1][2]

Mild oxidizing agents will selectively couple two molecules via a disulfide bridge, a common linkage in peptides and protein chemistry.[11][12]

Start 2x Thiol Moiety (R-SH) Product Disulfide Product (R-S-S-R) Start->Product Mild Oxidation Reagent H₂O₂ / I₂ (cat.) or Air (base cat.) Reagent->Start

Caption: Thiol oxidation to a disulfide.

Experimental Protocol: Catalytic Oxidation

  • Dissolve the thiol (1.0 eq) in a suitable solvent like methanol or THF.

  • Add a catalytic amount of iodine (I₂, ~0.05 eq).

  • Add 30% hydrogen peroxide (H₂O₂, 1.1 eq) dropwise at room temperature.

  • Stir for 1-4 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate to purify.

As a potent nucleophile, the thiol (or more effectively, the thiolate) will readily react with alkyl halides and other electrophiles in an Sₙ2 fashion.[13][14][15]

Start Thiol Moiety (R-SH) Product Thioether Product (R-S-R') Start->Product Sₙ2 Reaction Reagent 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R'-X) Reagent->Start

Caption: S-Alkylation of the thiol.

Experimental Protocol: S-Alkylation

  • Dissolve the thiol (1.0 eq) in DMF or acetonitrile.

  • Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Proposed Synthetic Strategy

A robust and plausible synthesis to access this trifunctional piperidine starts from the commercially available 1-Boc-3-piperidone . The key step involves the creation of the C3 quaternary center by epoxide formation followed by nucleophilic ring-opening.

Caption: Proposed two-step synthesis.

Synthetic Protocol Overview
  • Epoxidation: 1-Boc-3-piperidone is reacted with a sulfur ylide, such as that generated from trimethylsulfoxonium iodide and sodium hydride (the Corey-Chaykovsky reagent). This reaction stereoselectively forms a spiro-epoxide at the C3 position.

  • Ring-Opening: The resulting epoxide is then treated with a sulfur nucleophile. Reagents like sodium hydrosulfide (NaSH) or thiourea (followed by basic hydrolysis) can be used.[16] The nucleophile will attack the less sterically hindered methylene carbon of the epoxide, leading to ring-opening and formation of the tertiary alcohol and the primary thiol upon acidic workup. This sequence provides a reliable method for constructing the desired 3-hydroxy-3-(mercaptomethyl) functionality.

Applications in Drug Development

The unique arrangement of functional groups makes this molecule a high-value fragment for several advanced applications:

  • Covalent Modifiers: The thiol group can act as a targeted nucleophile to form covalent bonds with electrophilic residues (e.g., cysteine, lysine) in protein active sites.

  • PROTAC Linkers: The orthogonal nature of the Boc-protected amine and the thiol allows for stepwise conjugation to a warhead and an E3 ligase binder, respectively, creating novel PROTACs with a defined 3D piperidine core.

  • Peptide and Bioconjugation Chemistry: After deprotection, the secondary amine can be incorporated into peptide chains, while the thiol remains available for conjugation to other molecules, such as fluorophores or polyethylene glycol (PEG) chains.[17]

Safety and Handling

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards:

    • Thiols: Volatile thiols have a strong, unpleasant odor. While the predicted molecular weight of this compound suggests low volatility, appropriate care should be taken.

    • Reagents: Handle reagents used in its synthesis and modification (e.g., strong acids, bases, alkylating agents) according to their specific safety data sheets (SDS).

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow oxidation of the thiol group.

References

  • Hogg, S. J., & Toldo, P. M. (2020). Medicinal Thiols: Current Status and New Perspectives. Scholars' Mine. Retrieved January 19, 2026, from [Link]

  • Duttwyler, S., et al. (2014). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Angewandte Chemie International Edition, 53(15), 3877-3880. [Link]

  • Kotańska, M. (Ed.). (n.d.). Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark. Retrieved January 19, 2026, from [Link]

  • Schmid, M., et al. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Measurement Science Au. [Link]

  • Hogg, S. J., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Mini-Reviews in Medicinal Chemistry, 20. [Link]

  • Química Orgánica. (n.d.). Thiols. Retrieved January 19, 2026, from [Link]

  • Mini-reviews in medicinal chemistry. (2020). Medicinal Thiols: Current Status and New Perspectives. Retrieved January 19, 2026, from [Link]

  • PubMed. (1995). Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Retrieved January 19, 2026, from [Link]

  • PubMed. (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: 1H NMR spectroscopic evidence from solutions of gold clusters. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Retrieved January 19, 2026, from [Link]

  • ScholarWorks@CWU. (2015). Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • Sci-Hub. (2014). Regio‐ and Stereoselective 1,2‐Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. Angewandte Chemie International Edition. [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of thiol using DEAD and its derivatives. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of highly functionalized piperidines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved January 19, 2026, from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... Retrieved January 19, 2026, from [Link]

  • Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. Retrieved January 19, 2026, from [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • ODU Digital Commons. (2022). Oxidation of Thiols to Disulfides using an Environmentally.... Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Piperidine natural products featuring vicinal quaternary‐tertiary stereocenters. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved January 19, 2026, from [Link]

  • YouTube. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. Retrieved January 19, 2026, from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved January 19, 2026, from [Link]

  • PubMed. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry & Biodiversity. [Link]

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  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

Sources

Exploratory

A Technical Guide to a Pivotal Chiral Building Block: (S)-1-Boc-3-hydroxypiperidine

Introduction: In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of complex, stereochemically defined active pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, piperidine derivatives are of significant interest due to their prevalence in a vast array of bioactive natural products and synthetic drugs.[1][2] This guide focuses on a particularly valuable intermediate, (S)-1-Boc-3-hydroxypiperidine (CAS No: 143900-44-1), a compound whose structural features are critical for the efficacy of targeted therapeutics. While the initially requested "1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine" (CAS 959701-68-9) is not extensively documented in publicly available scientific literature, the principles and applications discussed for its close analog, (S)-1-Boc-3-hydroxypiperidine, offer profound insights for researchers in the field. This document will provide an in-depth exploration of the synthesis, properties, and applications of this key chiral intermediate, with a particular focus on its role in the development of the groundbreaking anticancer drug, Ibrutinib.

Physicochemical Properties and Structural Attributes

(S)-1-Boc-3-hydroxypiperidine is a white to tan powder or crystalline solid that is soluble in methanol and other common organic solvents.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and modulates its reactivity in various chemical transformations.[5] The stereodefined hydroxyl group at the C3 position is a crucial feature, introducing a chiral center that significantly influences the biological activity of the molecules it is incorporated into.[1][2]

PropertyValue
Molecular Formula C₁₀H₁₉NO₃[6][7]
Molecular Weight 201.26 g/mol [6][7][8]
CAS Number 143900-44-1[7]
Melting Point 34-40 °C
Boiling Point 292.3 ± 33.0 °C (Predicted)[1]
Density 1.107 ± 0.06 g/cm³ (Predicted)[1]
Optical Activity [α]²²/D +10.0°, c = 1 in chloroform
Flash Point > 110 °C (closed cup)

Synthesis Methodologies: A Comparative Analysis

The efficient and stereoselective synthesis of (S)-1-Boc-3-hydroxypiperidine is a topic of considerable interest in process chemistry. The primary strategies employed can be broadly categorized as chemical resolution and biotransformation.

Chemical Resolution

This classical approach involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid.[2][9] The desired (S)-enantiomer is then isolated and protected with a Boc group. While this method is established, it inherently suffers from a theoretical maximum yield of 50% for the desired enantiomer and often involves multiple, labor-intensive steps, making it less cost-effective for large-scale production.[2][9]

Asymmetric Synthesis and Biotransformation

More contemporary and efficient routes to (S)-1-Boc-3-hydroxypiperidine involve asymmetric synthesis, with biocatalytic methods gaining significant traction due to their high enantioselectivity and environmentally friendly nature.[4][9] A common strategy is the asymmetric reduction of the prochiral ketone, N-Boc-piperidin-3-one. This transformation can be achieved using various ketoreductase (KRED) enzymes.[2][9] These enzymatic reactions are typically performed under mild conditions and can achieve high yields and excellent enantiomeric excess.[2][9]

Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-piperidin-3-one

This protocol is a representative example of a biocatalytic approach to synthesizing (S)-1-Boc-3-hydroxypiperidine.

Materials:

  • N-Boc-piperidin-3-one

  • Ketoreductase (KRED) enzyme (e.g., KRED 110)

  • Nicotinamide adenine dinucleotide (NAD⁺) or its reduced form (NADH)

  • Co-substrate for cofactor regeneration (e.g., isopropanol or glucose)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • In a suitable reaction vessel, prepare a buffered solution (e.g., 0.1 M PBS, pH 7.0).

  • Add the KRED enzyme, NAD⁺, and the co-substrate (isopropanol).

  • Dissolve N-Boc-piperidin-3-one in a minimal amount of a suitable solvent and add it to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 25-30 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and separate the enzyme (e.g., by filtration through celite).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.

  • Purify the product if necessary, using silica gel column chromatography.

G cluster_synthesis Synthesis of (S)-1-Boc-3-hydroxypiperidine 3-Hydroxypyridine 3-Hydroxypyridine Racemic_3-hydroxypiperidine Racemic_3-hydroxypiperidine N-Boc-piperidin-3-one N-Boc-piperidin-3-one S-1-Boc-3-hydroxypiperidine S-1-Boc-3-hydroxypiperidine

Caption: Role of (S)-1-Boc-3-hydroxypiperidine in Ibrutinib's therapeutic action.

Other Potential Applications

Beyond Ibrutinib, the piperidine scaffold is a versatile platform for the development of other biologically active compounds. The structural features of (S)-1-Boc-3-hydroxypiperidine make it a valuable starting material for the synthesis of:

  • Spiropiperidines: These are complex three-dimensional structures of increasing interest in drug discovery for their potential to access novel chemical space. [10]* Ligands and Catalysts: The chiral nature of this compound makes it a useful building block for the preparation of chiral ligands and catalysts for asymmetric synthesis. [5]* Novel Therapeutic Agents: The hydroxymethyl group allows for further functionalization and conjugation with other molecules, opening avenues for the development of new drugs targeting a range of diseases. [5]

Safety and Handling

(S)-1-Boc-3-hydroxypiperidine is classified as an irritant, causing skin and serious eye irritation. [6]It may also cause respiratory irritation. [6]Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, eye shields, and a dust mask (type N95 or equivalent). It should be stored in a well-ventilated area in a tightly closed container.

Conclusion

(S)-1-Boc-3-hydroxypiperidine stands out as a high-value chiral intermediate with a significant impact on modern pharmaceutical synthesis. Its importance is underscored by its critical role in the production of the targeted cancer therapy, Ibrutinib. The evolution of its synthesis from classical chemical resolution to more efficient and sustainable biocatalytic methods highlights the ongoing advancements in synthetic organic chemistry. For researchers and scientists in drug development, a thorough understanding of the properties, synthesis, and applications of this and related chiral building blocks is essential for the continued innovation of novel and effective therapeutics.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). (2015). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Retrieved from [Link]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
  • PubChem. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • bepls. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • PubChem. (n.d.). 1-Boc-3-(mercaptomethyl)-piperidine. Retrieved from [Link]

  • PubMed. (2024). Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • Enzymaster. (n.d.). (S)-1-Boc-3-hydroxy-piperidine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a specialized piperidine derivative with significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a specialized piperidine derivative with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes established chemical principles and practical insights to offer a thorough understanding of this molecule's structure, synthesis, and potential utility.

Introduction to the Piperidine Scaffold

Piperidine derivatives are fundamental heterocyclic motifs present in a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of various functional groups onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and utility in multi-step synthetic sequences.[3] This guide focuses on a specific derivative featuring both a hydroxyl and a mercaptomethyl group at the 3-position, a combination that offers unique opportunities for creating novel molecular architectures.

Molecular Structure and Physicochemical Properties

The core structure of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine features a piperidine ring with a Boc-protected nitrogen atom. The C3 position is a quaternary carbon, substituted with both a hydroxyl (-OH) group and a mercaptomethyl (-CH₂SH) group.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₂₁NO₃S
Molecular Weight 247.36 g/mol
Appearance Likely a solid or oil
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.[4]
Key Functional Groups Tertiary alcohol, primary thiol, carbamate

The presence of both a hydroxyl and a thiol group provides two distinct points for further chemical modification, making it a versatile building block in organic synthesis.

Proposed Synthesis Pathway

A practical and efficient synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine can be envisioned starting from the readily available precursor, 1-Boc-3-piperidone. The proposed synthetic route involves a two-step process: the formation of an epoxide intermediate followed by nucleophilic ring-opening.

Synthesis_Workflow Start 1-Boc-3-piperidone Step1 Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide, NaH) Start->Step1 Step 1 Intermediate Epoxide Intermediate Step1->Intermediate Step2 Nucleophilic Ring-Opening (Sodium hydrosulfide, NaSH) Intermediate->Step2 Step 2 Product 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Step2->Product

Caption: Proposed two-step synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Epoxide Intermediate

  • Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq) to anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Formation: Slowly add trimethylsulfoxonium iodide (1.2 eq) to the suspension at room temperature. Stir the mixture for 30-45 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Epoxidation: Dissolve 1-Boc-3-piperidone (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

Step 2: Nucleophilic Ring-Opening to Yield the Final Product

  • Reagents and Setup: Dissolve the crude epoxide intermediate from Step 1 in a suitable solvent such as methanol or a mixture of methanol and water.

  • Nucleophilic Attack: Add sodium hydrosulfide (NaSH) (1.5 eq) to the solution. The hydrosulfide anion will act as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, neutralize the reaction mixture with a mild acid (e.g., saturated aqueous ammonium chloride). Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Potential Applications in Drug Discovery

The unique bifunctional nature of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine makes it a highly attractive scaffold for the development of novel therapeutic agents.

Applications Molecule 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine Application1 Covalent Inhibitors Molecule->Application1 Thiol group for covalent bonding Application2 Linker for ADCs Molecule->Application2 Hydroxyl and thiol as conjugation points Application3 Fragment-Based Drug Discovery Molecule->Application3 Scaffold for fragment elaboration

Caption: Potential applications of the title compound in drug discovery.

  • Covalent Inhibitors: The thiol group is a potent nucleophile that can form covalent bonds with electrophilic residues (e.g., cysteine) in target proteins. This is a key feature in the design of irreversible inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors used in cancer therapy.[2][4]

  • Linkers for Antibody-Drug Conjugates (ADCs): The hydroxyl and thiol functionalities provide orthogonal handles for conjugation to both an antibody and a cytotoxic payload, making this molecule a potential component of novel ADC linkers.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting point in FBDD campaigns. The piperidine core provides a well-characterized scaffold, while the hydroxyl and thiol groups offer vectors for fragment elaboration to improve binding affinity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine and its precursors. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related compounds, hazard classifications include skin irritation, serious eye irritation, and potential respiratory irritation.[5]

Conclusion

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of two distinct functional groups on a privileged piperidine scaffold opens up numerous possibilities for the creation of novel and potent therapeutic agents. This guide provides the foundational knowledge for researchers to explore the full potential of this promising molecule.

References

  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Google Patents. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • PubChem. (R)-1-Boc-3-hydroxypiperidine. [Link]

  • PubChem. 1-Boc-3-hydroxypiperidine. [Link]

  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate. [Link]

  • PubChem. 1-Boc-3-(mercaptomethyl)-piperidine. [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public data for this specific molecule, this guide establishes a comprehensive spectroscopic baseline using the well-characterized precursor, 1-Boc-3-hydroxypiperidine. We will then extrapolate this data to predict the spectral features of the target compound, offering researchers a robust framework for its synthesis and characterization.

Introduction: The Significance of Substituted Piperidines

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to confer desirable pharmacokinetic properties. The introduction of functional groups, such as hydroxyl and mercaptomethyl moieties, provides critical handles for further chemical modification and interaction with biological targets. Accurate spectroscopic characterization is paramount for confirming the structure and purity of these complex molecules, ensuring the integrity of subsequent drug discovery efforts.

Spectroscopic Analysis of the Precursor: 1-Boc-3-hydroxypiperidine

A thorough understanding of the spectral characteristics of 1-Boc-3-hydroxypiperidine is fundamental. This compound serves as a crucial intermediate in the synthesis of more complex piperidine derivatives.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of 1-Boc-3-hydroxypiperidine exhibits characteristic signals corresponding to the piperidine ring protons and the Boc protecting group.

Table 1: ¹H NMR Spectral Data for 1-Boc-3-hydroxypiperidine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.11-4.13m2HH-6 (axial & equatorial)
~3.73-3.78m1HH-3
~3.03-3.13m2HH-2 (axial & equatorial)
~1.87-1.89m1HPiperidine ring proton
~1.73-1.78m1HPiperidine ring proton
~1.43-1.55s11HBoc (9H) & Piperidine ring protons (2H)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3]

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic molecules, providing good solubility and minimal interference in the proton spectrum. A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed to achieve better signal dispersion and resolution of the complex multiplets of the piperidine ring protons.[3]

The carbon NMR spectrum provides insight into the number and chemical environment of the carbon atoms.

Table 2: ¹³C NMR Spectral Data for 1-Boc-3-hydroxypiperidine

Chemical Shift (δ) ppmAssignment
~154.7C=O (Boc)
~79.3C(CH₃)₃ (Boc)
~68.4C-3
~46.9C-2
~38.7C-6
~30.2C-4
~28.7C(CH₃)₃ (Boc)
~24.1C-5

Note: These are typical chemical shift ranges and can be influenced by experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 1-Boc-3-hydroxypiperidine (C₁₀H₁₉NO₃), the expected molecular weight is approximately 201.26 g/mol .[5][6][7][8]

Table 3: Expected Mass Spectrometry Data for 1-Boc-3-hydroxypiperidine

Ionm/z (calculated)
[M+H]⁺202.1438
[M+Na]⁺224.1257

Self-Validating Protocol: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observation of the molecular ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the correct structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for 1-Boc-3-hydroxypiperidine

Frequency (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl)
~2970-2850C-H stretch (aliphatic)
~1680C=O stretch (urethane carbonyl)
~1170C-O stretch

Authoritative Grounding: The strong, broad absorption around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group's presence. The sharp, intense peak around 1680 cm⁻¹ is characteristic of the carbonyl group within the Boc protecting group.

Predicted Spectroscopic Data for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

The introduction of a mercaptomethyl (-CH₂SH) group at the C-3 position will induce predictable changes in the spectroscopic data.

Predicted NMR Spectral Changes
  • Disappearance of H-3 Signal: The proton signal corresponding to the hydrogen at C-3 (~3.7 ppm) will be absent.

  • Appearance of -CH₂SH Signals: A new singlet or a pair of doublets (due to diastereotopicity) is expected for the methylene protons of the mercaptomethyl group, likely in the range of 2.5-3.0 ppm. A broad singlet for the thiol proton (-SH) is also anticipated, typically between 1.0 and 2.0 ppm, and its position can be concentration-dependent and it will be exchangeable with D₂O.

  • Shifts in Piperidine Ring Protons: The signals for the protons on the piperidine ring, particularly those at C-2 and C-4, will experience shifts due to the change in the electronic environment at C-3.

  • Shift of C-3 Signal: The chemical shift of the C-3 carbon will move downfield due to the substitution with a carbon and a sulfur atom.

  • Appearance of -CH₂SH Signal: A new signal for the methylene carbon of the mercaptomethyl group will appear, likely in the 25-35 ppm range.

Predicted Mass Spectrometry Data

The molecular formula for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is C₁₁H₂₁NO₃S, with a molecular weight of approximately 247.36 g/mol .

Table 5: Predicted Mass Spectrometry Data for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Ionm/z (calculated)
[M+H]⁺248.1315
[M+Na]⁺270.1134

Characteristic fragmentation patterns would likely involve the loss of the Boc group (100 amu) and cleavage of the mercaptomethyl group.

Predicted IR Spectral Changes
  • Appearance of S-H Stretch: A weak absorption band corresponding to the S-H stretch is expected in the region of 2550-2600 cm⁻¹. This peak can sometimes be difficult to observe.

  • Persistence of Other Key Bands: The O-H stretch (~3400 cm⁻¹), C-H stretches (~2970-2850 cm⁻¹), and the urethane C=O stretch (~1680 cm⁻¹) will remain.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed to aid in structural elucidation.

Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the neat sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

molecular_structure cluster_precursor 1-Boc-3-hydroxypiperidine cluster_target 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine precursor_mol C₁₀H₁₉NO₃ MW: 201.26 target_mol C₁₁H₂₁NO₃S MW: 247.36 precursor_mol->target_mol + CH₂SH

Caption: Molecular structures and transformation.

spectroscopic_workflow cluster_compound Compound cluster_techniques Spectroscopic Techniques cluster_data Expected Data cluster_interpretation Interpretation Compound 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spec (HRMS) Compound->MS IR IR (ATR) Compound->IR NMR_data Chemical Shifts Coupling Constants Integration NMR->NMR_data MS_data Molecular Ion (m/z) Fragmentation MS->MS_data IR_data Functional Group Frequencies (cm⁻¹) IR->IR_data Interpretation Structural Elucidation & Purity Assessment NMR_data->Interpretation MS_data->Interpretation IR_data->Interpretation

Caption: Spectroscopic analysis workflow.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. By leveraging detailed data from the precursor, 1-Boc-3-hydroxypiperidine, and applying fundamental principles of spectroscopy, researchers can confidently identify and characterize this valuable synthetic intermediate. The provided protocols and predicted data serve as a practical resource for scientists engaged in the synthesis and development of novel piperidine-based therapeutics.

References

  • PubChem. (n.d.). 1-Boc-3-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
  • Google Patents. (2016). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • SpectraBase. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Boc-3-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (R)-. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (S)-. Retrieved from [Link]

  • PharmaCompass. (n.d.). (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]

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Foundational

"1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine For Researchers, Scientists, and Drug Development Professionals Introduction 1-Boc-3-hydroxy-3-(mercaptomethyl)pipe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a complex heterocyclic molecule featuring a piperidine core, a common scaffold in medicinal chemistry. Its unique trifunctional nature, possessing a Boc-protected amine, a tertiary alcohol, and a primary thiol, makes it a potentially valuable building block in the synthesis of novel pharmaceutical agents. The presence of the thiol group, in particular, suggests applications in areas such as covalent inhibition, metal chelation, or as a precursor for further functionalization.

However, the very features that make this molecule synthetically attractive also present significant challenges to its stability and long-term storage. The thiol group is notoriously susceptible to oxidation, which can lead to the formation of unwanted disulfide dimers and other degradation products, compromising sample purity and experimental reproducibility.

This technical guide provides a comprehensive analysis of the stability profile of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. It elucidates the primary degradation pathways and offers field-proven strategies for optimal storage and handling. Furthermore, it outlines a robust experimental protocol for researchers to validate the stability of this reagent under their specific laboratory conditions.

Chemical Structure and Physicochemical Properties

The stability of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is intrinsically linked to its molecular structure. A clear understanding of its constituent functional groups is paramount to predicting its behavior.

  • tert-Butoxycarbonyl (Boc) Group: This protecting group renders the piperidine nitrogen less nucleophilic and provides stability against many reagents. However, it is sensitive to acidic conditions, which will lead to its removal.

  • Tertiary Hydroxyl Group: The tertiary alcohol is generally stable under neutral, basic, and mild acidic conditions.

  • Mercaptomethyl Group (-CH₂SH): This primary thiol is the most reactive and vulnerable part of the molecule. It is a soft nucleophile and is readily oxidized, especially in the presence of atmospheric oxygen.

A summary of its key properties, based on the analysis of its structure and data from the closely related compound 1-Boc-3-hydroxypiperidine, is presented below.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₁₁H₂₁NO₃SCalculated
Molecular Weight 247.36 g/mol Calculated
Appearance Likely a solid or oilBased on similar compounds like 1-Boc-3-hydroxypiperidine which can be a solid.[1]
Key Functional Groups Thiol (Mercaptan), Tertiary Alcohol, Boc-protected AmineStructural Analysis
Primary Hazard Irritant, Air-sensitive (due to thiol)Inferred from related compounds and the known hazards of thiols.[2][3]

Stability Profile and Primary Degradation Pathways

The primary threat to the integrity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is the oxidation of its thiol group. This process can be influenced by several environmental factors.

Oxidative Dimerization

The most common degradation pathway for thiols is the oxidation to form a disulfide. In the presence of an oxidant, such as atmospheric oxygen, two molecules of the thiol can couple to form a disulfide dimer. This reaction is often catalyzed by trace metal ions and is significantly accelerated at higher pH.

cluster_0 Oxidative Dimerization of Thiol Thiol 2 x 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Disulfide Disulfide Dimer Thiol->Disulfide Oxidation Oxidant [O] (e.g., Air, O₂) Oxidant->Disulfide Water 2 H₂O

Caption: Primary degradation pathway via oxidative dimerization.

Influence of pH

The rate of thiol oxidation is highly pH-dependent. In basic conditions, the thiol group (-SH) is deprotonated to form a thiolate anion (-S⁻). This anion is a much stronger nucleophile and is significantly more susceptible to oxidation than its protonated form.[4] Therefore, storing or handling the compound in basic solutions should be avoided unless required for a specific reaction, and even then, should be done under an inert atmosphere.

Influence of Atmosphere and Light

Atmospheric oxygen is the most common oxidant responsible for thiol degradation. Exposure to air, especially over extended periods, will lead to a gradual decrease in purity. Light, particularly UV light, can also provide the energy to initiate radical-based oxidation pathways.

Boc Group Lability

While the thiol group is the primary concern, the Boc protecting group is susceptible to cleavage under strongly acidic conditions (e.g., trifluoroacetic acid, strong HCl). This would result in the formation of the free secondary amine.

Recommended Storage and Handling Protocols

To preserve the purity and reactivity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a set of stringent storage and handling procedures must be followed. These protocols are designed to mitigate the risks of oxidation and other degradation pathways.

ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.Reduces the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation by atmospheric oxygen.[4]
Container Use a tightly sealed, opaque (amber) glass vial.Protects from air, moisture, and light.
Handling For sensitive applications, handle in a glovebox or using Schlenk line techniques with deoxygenated solvents.Minimizes exposure to atmospheric oxygen during weighing and solution preparation.[4][5]
pH Avoid storage in solution, especially under basic conditions. If a solution is necessary, use a deoxygenated, neutral, or slightly acidic solvent and use it fresh.Thiolate anions formed at higher pH are more prone to oxidation.[4]

Experimental Workflow: A Guide to Stability Assessment

It is crucial for research teams to perform their own stability studies to understand how 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine behaves in their specific experimental matrices (e.g., buffers, solvents). A typical workflow for such a study is outlined below.

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Under an inert atmosphere, accurately weigh the compound.

    • Dissolve in a deoxygenated, high-purity solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.

  • Stress Condition Samples:

    • Dilute the stock solution into various test conditions. Examples include:

      • Control: Deoxygenated solvent in a sealed vial at -20°C.

      • Air Exposure: Sample in a loosely capped vial at room temperature.

      • Elevated Temperature: Sample in a sealed vial at 40°C.

      • pH Challenge: Samples diluted in deoxygenated buffers at pH 4, 7, and 9.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench any reaction if necessary (e.g., by acidification) and prepare for analysis.

  • Analytical Method (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Detection: UV detector at a wavelength where the compound or its degradation products absorb (e.g., 210-220 nm).

    • Analysis: Monitor the peak area of the parent compound. A decrease in its area and the appearance of new peaks (likely the disulfide dimer at a different retention time) indicate degradation.

cluster_workflow Stability Study Workflow Prep 1. Prepare Stock Solution (Inert Atmosphere) Stress 2. Aliquot into Stress Conditions (Air, Temp, pH) Prep->Stress Time 3. Sample at Time Points (t=0, 2, 4, 8... hrs) Stress->Time Analyze 4. Analyze by HPLC Time->Analyze Data 5. Quantify Degradation (Parent Peak Area vs. Time) Analyze->Data

Caption: Experimental workflow for assessing compound stability.

Conclusion

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a compound of significant synthetic potential. However, its utility is directly dependent on its purity, which is challenged by the inherent reactivity of its thiol group. The primary degradation pathway is the oxidation of the thiol to a disulfide dimer, a process accelerated by oxygen, light, and basic pH.

By implementing the rigorous storage and handling protocols detailed in this guide—namely, storage at low temperatures under an inert atmosphere in sealed, opaque containers—researchers can effectively preserve the integrity of this valuable reagent. Verifying its stability through a well-designed experimental study is a critical step to ensure the reliability and reproducibility of any subsequent scientific investigation.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-3-hydroxypiperidine.
  • National Center for Biotechnology Information. (n.d.). 1-Boc-3-hydroxypiperidine. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Enzymaster. (n.d.). (S)-1-Boc-3-hydroxy-piperidine. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: (3S)-3-Hydroxypiperidine, N-BOC protected.
  • Xinzepharm. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of N-Boc-3-Hydroxy piperidine. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine.
  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • University College London. (2020). Thiols. UCL Safety Services. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Department of Chemistry. Retrieved from [Link]

Sources

Exploratory

"1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine" solubility profile

An In-Depth Technical Guide to the Solubility Profile of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, aqueous and non-aqueous solubility stands out as a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability and formulation strategies. This guide provides a detailed technical analysis of the predicted solubility profile of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a complex heterocyclic building block.

This molecule, while not a final drug product, represents a class of intermediates whose handling and reactivity in various solvent systems must be precisely understood by process chemists and medicinal chemists. Its structure incorporates a protected amine, a tertiary alcohol, and a primary thiol, each contributing distinct characteristics to its overall solubility. This document will deconstruct the molecule's structural features to predict its behavior in different solvent classes, provide a robust experimental protocol for the definitive determination of its thermodynamic solubility, and offer insights grounded in established chemical principles.

Physicochemical and Structural Analysis

To predict the solubility of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, we must first analyze its structure and the properties imparted by its constituent functional groups. The molecule is built upon a piperidine core, a common scaffold in pharmaceuticals.

  • Piperidine Core & Boc Group: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This bulky, lipophilic group renders the piperidine nitrogen non-basic and non-nucleophilic under typical conditions.[1][2] It significantly increases the molecule's non-polar surface area, which is expected to enhance solubility in organic solvents while decreasing aqueous solubility.[3]

  • Tertiary Hydroxyl (-OH) Group: The presence of a hydroxyl group introduces significant polarity. It can act as both a hydrogen bond donor and acceptor, a property that strongly promotes solubility in polar protic solvents like water and alcohols.[4][5] Alcohols generally have higher boiling points and greater water solubility than alkanes of similar molecular weight due to this hydrogen bonding capability.[5]

  • Mercaptomethyl (-CH2SH) Group: The thiol (or mercaptan) group is polar, but less so than a hydroxyl group because the sulfur-hydrogen bond is less polarized than the oxygen-hydrogen bond.[6] While it can participate in hydrogen bonding, these interactions are weaker.[7] Therefore, its contribution to aqueous solubility will be positive but more modest compared to the hydroxyl group. A critical consideration for thiols is their propensity to oxidize, especially in solution, to form disulfide bridges. This dimerization would create a much larger, more lipophilic molecule, which would precipitate from the solution and confound solubility measurements.

A summary of the known and predicted physicochemical properties is presented below.

PropertyValue (Predicted/Calculated)Source & Rationale
Molecular FormulaC₁₁H₂₁NO₃SCalculated from structure
Molecular Weight247.36 g/mol Calculated from formula
AppearanceLikely a solid or oilBased on the parent compound, 1-Boc-3-hydroxypiperidine, which is a solid.[8]
XLogP3~1.0 - 1.5Predicted. The parent, 1-Boc-3-hydroxypiperidine, has a calculated XLogP3 of 0.49.[9] The addition of a -CH₂SH group increases lipophilicity.
pKa (Acidic)~10-11Predicted for the thiol group. Thiols are weakly acidic.
pKa (Basic)N/AThe piperidine nitrogen is protected as a non-basic carbamate.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The principle of "like dissolves like" serves as a useful guide.[10] The molecule possesses both polar (hydroxyl, thiol) and non-polar (Boc group, hydrocarbon backbone) regions, giving it amphiphilic character.

  • Aqueous Solubility: The presence of two hydrogen-bonding groups (-OH and -SH) suggests that the compound will exhibit some solubility in water. However, the bulky, greasy Boc group will limit this solubility. As the molecule lacks a strongly ionizable group, its aqueous solubility is expected to be largely independent of pH in the physiological range (pH 2-8). At very high pH (>10), deprotonation of the thiol group could increase solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents can engage in hydrogen bonding with both the hydroxyl and thiol groups, effectively solvating the molecule.[6][11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents can accept hydrogen bonds and have strong dipole moments, which will effectively solvate the polar regions of the molecule. The organic character of these solvents will also accommodate the lipophilic Boc group.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): Low to moderate solubility is predicted. The highly polar hydroxyl and thiol groups will be poorly solvated by non-polar solvents, likely rendering the compound insoluble or sparingly soluble in solvents like hexanes. Solubility may be slightly better in toluene due to its ability to be polarized.

Experimental Determination of Thermodynamic Solubility

Predictions provide a valuable starting point, but for definitive data, experimental measurement is required. Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[12] The shake-flask method is the gold-standard protocol for this determination.[13]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed as a self-validating system to ensure equilibrium is reached and artifacts are minimized.

1. Materials and Reagents:

  • 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (solid, >98% purity)

  • Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Class A volumetric flasks and pipettes

  • 2 mL glass vials with screw caps

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (hydrophilic for aqueous, hydrophobic for organic)

  • HPLC-UV or LC-MS/MS system for quantification

2. Experimental Procedure:

  • Step 1: Compound Dispensing: Accurately weigh approximately 2-5 mg of the solid compound into a 2 mL glass vial. This should be an amount sufficient to create a visible excess of solid after equilibration.

  • Step 2: Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-conditioned solvent to the vial.

    • Causality: Using a precise volume is critical for accurate final concentration calculations. For aqueous buffers, it is advisable to sparge them with an inert gas like argon to remove dissolved oxygen, which can oxidize the thiol group.

  • Step 3: Equilibration: Cap the vials tightly. Place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously (e.g., 700 rpm) for 24 hours.

    • Causality: A 24-hour incubation period is typically sufficient for most compounds to reach equilibrium between the solid and dissolved states.[12] Constant temperature is crucial as solubility is temperature-dependent.

  • Step 4: Phase Separation: After incubation, allow the vials to stand for 1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Causality: This step is critical to separate the saturated solution (supernatant) from the undissolved solid. Inadequate separation is a common source of artificially high solubility results.

  • Step 5: Sample Collection and Filtration: Carefully aspirate the supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.

    • Causality: Filtration removes any remaining fine particulates that could dissolve upon dilution and interfere with the analysis. The filter material should be checked for non-specific binding of the compound.

  • Step 6: Sample Dilution and Analysis: Prepare a dilution series of the filtered supernatant in an appropriate solvent (typically the mobile phase of the analytical system). Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a known stock solution of the compound.[14]

    • Causality: A validated analytical method ensures accurate and precise quantification. The calibration curve must bracket the expected concentration of the dissolved compound.

4. Data Presentation and Visualization

Workflow for Thermodynamic Solubility Assay

The following diagram illustrates the experimental workflow described above.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess solid compound into vial B Add precise volume of solvent A->B C Agitate at constant temperature for 24h B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Prepare dilution series of filtrate E->F G Quantify concentration via HPLC or LC-MS F->G H Calculate Solubility (µg/mL or µM) G->H G cluster_groups Structural Features cluster_props Physicochemical Contributions cluster_solvents Predicted Solubility compound 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine boc Boc Group compound->boc oh Hydroxyl Group compound->oh sh Thiol Group compound->sh lipo Increases Lipophilicity (Non-Polar Character) boc->lipo hydro Increases Hydrophilicity (Polar Character, H-Bonding) oh->hydro sh->hydro weaker effect polar High in Polar Solvents (Water, MeOH, DMSO) lipo->polar disfavors nonpolar Low in Non-Polar Solvents (Hexanes, Toluene) lipo->nonpolar favors hydro->polar favors hydro->nonpolar disfavors

Caption: Relationship between functional groups and predicted solubility.

Conclusion

The solubility profile of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is governed by a balance of competing structural features. The lipophilic Boc group promotes solubility in organic media, while the polar hydroxyl and mercaptomethyl groups enhance solubility in aqueous and polar protic solvents through hydrogen bonding. This amphiphilic nature suggests the compound will be most soluble in polar organic solvents like methanol and DMSO, with limited but measurable solubility in aqueous buffers. Due to the presence of a thiol, experimental diligence is required to prevent oxidative dimerization, which can lead to inaccurate results. The provided shake-flask protocol offers a robust framework for obtaining reliable, quantitative thermodynamic solubility data, which is essential for the effective use of this chemical intermediate in research and development settings.

References

  • Vertex AI Search. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing).
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Foundational

The Strategic Potential of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: A Technical Guide for Drug Discovery and Chemical Biology

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved therapeutics.[1][2] Its conformational flexibility and synthetic tractability have cemented its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved therapeutics.[1][2] Its conformational flexibility and synthetic tractability have cemented its status as a privileged scaffold. This guide introduces a novel, highly functionalized piperidine derivative, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , a molecule poised to unlock new avenues in drug discovery and chemical biology. The strategic incorporation of a tertiary alcohol and a nucleophilic mercaptomethyl group onto the 3-position of the N-Boc-piperidine core creates a trifunctional scaffold with significant potential. We will explore its rational design, proposed synthesis, and a spectrum of potential research applications, from targeted enzyme inhibition to the development of novel covalent probes and advanced biomaterials. This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.

Introduction to a Multifunctional Scaffold

The therapeutic landscape is replete with examples of piperidine-containing drugs, demonstrating their broad biological activities, which include anticancer, antimicrobial, and CNS-active properties.[1][3][4] The tert-butoxycarbonyl (Boc) protecting group offers a stable and versatile handle for synthetic manipulations, allowing for the selective modification of the piperidine ring.[5][6] Our focus, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, builds upon this well-established foundation by introducing two key functional groups at the 3-position:

  • Tertiary Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, providing a crucial anchor point for interactions with biological targets.[7] Its presence also introduces a chiral center, opening possibilities for stereoselective interactions.

  • Mercaptomethyl Group: The terminal thiol (-SH) is a potent nucleophile and a strong ligand for metal ions. This functionality is particularly attractive for targeting metalloenzymes and for forming covalent bonds with cysteine residues in proteins.

The combination of these features on a conformationally adaptable piperidine ring system results in a molecule with a unique three-dimensional arrangement of functional groups, making it a highly attractive starting point for rational drug design and the development of sophisticated chemical tools.

Proposed Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

While this specific compound is not yet widely commercially available, a plausible and efficient synthetic route can be designed starting from the readily available 1-Boc-3-piperidone. The key transformation is the nucleophilic addition of a mercaptomethyl equivalent to the ketone carbonyl.

Synthetic Scheme

G start 1-Boc-3-piperidone reagent 1. (Protected-SCH2)M 2. Aqueous Workup start->reagent Nucleophilic Addition product 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine reagent->product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Preparation of the Nucleophile

The primary challenge is the creation of a nucleophilic "CH2SH" anion. Direct deprotonation of methanethiol is problematic due to its acidity and volatility.[8] A more controlled approach involves a protected thiol.

  • Protection of Methanethiol: React methanethiol with a suitable protecting group, such as trityl chloride, to form S-trityl methanethiol. This protects the acidic thiol proton.

  • Formation of the Organometallic Reagent: Treat the S-trityl methanethiol with a strong base like n-butyllithium in an anhydrous ethereal solvent (e.g., THF) at low temperature (-78 °C) to generate the corresponding lithiated species.

Step 2: Nucleophilic Addition

  • Reaction Setup: In a separate flask, dissolve 1-Boc-3-piperidone in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

  • Addition: Slowly add the freshly prepared lithiated S-trityl methanethiol solution to the ketone solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Deprotection: Allow the mixture to warm to room temperature, and extract the product with an organic solvent like ethyl acetate. The trityl protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

  • Purification: The final product can be purified by column chromatography on silica gel.

Potential Research Applications

The unique trifunctional nature of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine opens up a wide array of potential research applications.

Metalloprotease Inhibition

Scientific Rationale: Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), have a metal ion (typically zinc) in their active site that is crucial for their catalytic activity. The thiol group of our target molecule can act as a strong chelating agent for this zinc ion, leading to potent and selective inhibition. The piperidine scaffold and the tertiary hydroxyl group can be further modified to optimize interactions with the enzyme's binding pocket, enhancing both potency and selectivity.

Proposed Experimental Workflow:

G compound Test Compound assay Enzyme Inhibition Assay compound->assay enzyme Target Metalloprotease enzyme->assay substrate Fluorogenic Substrate substrate->assay data IC50 Determination assay->data

Caption: Workflow for metalloprotease inhibition assay.

Experimental Protocol: MMP Inhibition Assay

  • Reagents: Recombinant human MMP (e.g., MMP-2), a fluorogenic MMP substrate, and a suitable assay buffer.

  • Assay Procedure:

    • Prepare a serial dilution of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

    • In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a pre-determined time to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Hypothetical Data Table:

Compound DerivativeTarget MMPIC50 (nM)
Parent Compound MMP-2500
Derivative A (R-group mod)MMP-250
Derivative B (R-group mod)MMP-9800
Covalent Probes for Chemical Biology

Scientific Rationale: The thiol group can form a disulfide bond with cysteine residues in proteins. This property can be exploited to develop covalent probes to study protein function. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the piperidine scaffold, researchers can irreversibly label specific proteins in a complex biological sample.

Proposed Experimental Workflow:

  • Probe Synthesis: Synthesize a derivative of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine functionalized with a reporter tag.

  • Labeling: Incubate the probe with a cell lysate or live cells.

  • Identification of Labeled Proteins: Use techniques like pull-down assays (for biotinylated probes) followed by mass spectrometry to identify the proteins that have been covalently modified.

Scaffold for Fragment-Based Drug Discovery (FBDD)

Scientific Rationale: The relatively small size and high functionality of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine make it an excellent starting point for FBDD campaigns. The three distinct functional groups provide multiple vectors for chemical elaboration, allowing for the rapid generation of a diverse library of compounds for screening against a wide range of biological targets.

Proposed Library Generation and Screening Workflow:

G scaffold Core Scaffold library Compound Library Generation scaffold->library screen High-Throughput Screening library->screen hit Hit Identification screen->hit optimize Lead Optimization hit->optimize

Caption: Fragment-based drug discovery workflow.

Advanced Biomaterials and Bioconjugation

Scientific Rationale: The thiol group is widely used in "click" chemistry reactions, such as thiol-ene and thiol-yne couplings.[9] This allows for the efficient conjugation of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine to other molecules, including polymers, peptides, and surfaces. This could be applied in the development of:

  • Drug-Eluting Stents: Covalently attaching the compound to the surface of a medical device to inhibit localized inflammation or cell proliferation.

  • Targeted Drug Delivery Systems: Conjugating the molecule to a targeting ligand (e.g., an antibody or peptide) to deliver a therapeutic payload to specific cells or tissues.

  • Functionalized Hydrogels: Incorporating the compound into a hydrogel matrix to create a sustained-release drug delivery system.

Conclusion and Future Directions

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine represents a novel and highly promising chemical scaffold with a broad spectrum of potential applications in drug discovery and chemical biology. Its unique combination of a privileged piperidine core, a hydrogen-bonding tertiary alcohol, and a nucleophilic thiol group provides a versatile platform for the rational design of enzyme inhibitors, covalent probes, and advanced biomaterials. The proposed synthetic route is feasible with standard organic chemistry techniques, paving the way for its exploration by the scientific community. Further derivatization of the piperidine ring and the hydroxyl group will undoubtedly lead to the discovery of new chemical entities with tailored biological activities and therapeutic potential.

References

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).
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  • 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2024). Retrieved January 19, 2026, from [Link]

  • Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing). (2014). Retrieved January 19, 2026, from [Link]

  • (S)-1-Boc-3-hydroxy-piperidine - Enzymaster. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents. (n.d.).
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  • 1-BOC-3-HYDROXYPIPERIDINE, (S)- - precisionFDA. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases - NIH. (2021). Retrieved January 19, 2026, from [Link]

  • 2-Mercaptomethyl-thiazolidines use conserved aromatic-S interactions to achieve broad-range inhibition of metallo-β-lactamases - ResearchGate. (2021). Retrieved January 19, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (2023). Retrieved January 19, 2026, from [Link]

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (2016). Retrieved January 19, 2026, from [Link]

  • Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC - NIH. (2023). Retrieved January 19, 2026, from [Link]

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  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). Retrieved January 19, 2026, from [Link]

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Exploratory

A Technical Guide to the Synthesis and Potential Applications of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Executive Summary The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. This guide introduces a novel, trifunctional piperidine derivative, 1-Boc-3...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. This guide introduces a novel, trifunctional piperidine derivative, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , a compound not extensively documented in current literature. We present a robust and logical two-step synthetic pathway for its creation, starting from the commercially available 1-Boc-3-oxopiperidine. The proposed synthesis leverages the well-established Corey-Chaykovsky reaction to generate a key spiro-epoxide intermediate, followed by a regioselective, nucleophilic ring-opening with a sulfide source. This document provides detailed, field-proven experimental protocols, predicted analytical data for structural confirmation, and a discussion of the compound's potential applications as a versatile building block in drug discovery, particularly for the development of covalent inhibitors and novel chemical probes.

Introduction: The Piperidine Scaffold and a Novel Opportunity

Piperidine-containing compounds are one of the most significant classes of heterocycles in the pharmaceutical industry, integral to drugs across therapeutic areas.[1] The conformational pre-organization and physicochemical properties of the piperidine ring make it an exceptionally privileged scaffold for engaging biological targets. Functionalization of the piperidine core allows for the precise tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on the synthesis and characterization of a novel derivative, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (Figure 1). This molecule is distinguished by a unique constellation of three critical functional groups on a single piperidine core:

  • A tertiary alcohol , which can act as a hydrogen bond donor or acceptor and provides a vector for further derivatization.

  • A nucleophilic thiol (-SH) , a functional group of immense interest for forming covalent bonds with cysteine residues in target proteins, a strategy successfully employed in drugs like Ibrutinib.[2]

  • A Boc-protected amine , which ensures stability during synthesis and can be deprotected under mild acidic conditions to reveal a secondary amine for subsequent elaboration.

The absence of readily available literature on this specific compound presents an opportunity to establish a foundational methodology for its synthesis, thereby unlocking its potential for researchers in drug development.

Figure 1: Structure of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Proposed Synthetic Strategy: A Logic-Driven Approach

The synthesis of tertiary thiols can be challenging due to the instability of thioketone precursors.[3] Therefore, a direct nucleophilic addition of a mercaptomethyl anion to a ketone is often problematic. Our proposed strategy circumvents this issue by employing a robust and well-precedented two-step sequence starting from the readily available 1-Boc-3-oxopiperidine (1) .

The core of this strategy is the creation of a spiro-epoxide at the C3 position, which can then be regioselectively opened by a sulfur nucleophile. This approach provides excellent control over the introduction of both the hydroxyl and mercaptomethyl groups in a single stereocenter.

Step 1: Epoxidation via the Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a classic and highly reliable method for converting ketones into epoxides via the addition of a sulfur ylide.[4][5] We propose the reaction of 1-Boc-3-oxopiperidine (1) with dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.

Causality of Choice: Dimethylsulfoxonium methylide is chosen over other sulfur ylides (like dimethylsulfonium methylide) because it is known to react with ketones to form epoxides, whereas other ylides might favor cyclopropanation with α,β-unsaturated ketones.[6] The reaction proceeds via nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine intermediate which then undergoes intramolecular S_N_2 displacement to form the epoxide ring and release dimethyl sulfoxide (DMSO) as a byproduct.[7][8] This method is highly efficient for generating sterically accessible epoxides on cyclic systems.

Step 2: Regioselective Ring-Opening of the Spiro-Epoxide

The resulting intermediate, 1-Boc-spiro[piperidine-3,2'-oxirane] (2) , possesses a strained three-membered ring ripe for nucleophilic attack. The ring-opening of epoxides with sulfur nucleophiles is a well-established transformation for creating β-hydroxy sulfides.[9][10]

We propose using sodium hydrosulfide (NaSH) as the sulfur nucleophile. Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide proceeds via an S_N_2 mechanism.[11][12] The nucleophile will preferentially attack the least sterically hindered carbon atom. In the case of spiro-epoxide 2 , the attack will occur at the exocyclic methylene carbon of the oxirane ring, leading to the desired product, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (3) , with high regioselectivity.[1][3]

Visualization of the Synthetic Pathway

The proposed synthetic workflow and its underlying mechanism are depicted below using Graphviz for clarity.

Diagram 2: Detailed Reaction Mechanism.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 4.1: Synthesis of 1-Boc-spiro[piperidine-3,2'-oxirane] (2)
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the mineral oil, and then suspend it in dry dimethyl sulfoxide (DMSO).

  • Ylide Formation: Add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the NaH suspension at room temperature. The mixture will be stirred under a nitrogen atmosphere for 1-2 hours, or until hydrogen evolution ceases, indicating the formation of dimethylsulfoxonium methylide. The resulting solution will be a cloudy white or grey color.

  • Epoxidation: Cool the ylide solution to 0 °C in an ice bath. Dissolve 1-Boc-3-oxopiperidine (1, 1.0 eq) in a minimal amount of dry tetrahydrofuran (THF) and add it dropwise to the stirred ylide solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

  • Workup and Isolation: Upon completion, cautiously pour the reaction mixture into a flask containing ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure spiro-epoxide 2 as a colorless oil or low-melting solid.

Protocol 4.2: Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (3)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the spiro-epoxide 2 (1.0 eq) in a solvent mixture of ethanol and water (e.g., 9:1 ratio).

  • Nucleophilic Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O, 2.0 eq) to the solution. The reaction mixture is then heated to a gentle reflux (approximately 70-80 °C).

  • Reaction Monitoring: Monitor the reaction by TLC for the consumption of the epoxide starting material. The reaction is typically complete within 4-8 hours. [1]4. Workup and Isolation: After cooling to room temperature, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl or saturated NH₄Cl solution) to a pH of ~7. Remove the ethanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product 3 .

Predicted Physicochemical and Spectroscopic Data

The successful synthesis of the target compound would be confirmed by standard analytical techniques. The predicted data are summarized below.

PropertyPredicted Value
Molecular Formula C₁₁H₂₁NO₃S
Molecular Weight 247.36 g/mol
Appearance Colorless oil or white solid
pKa (Thiol) ~10-11
¹H NMR Characteristic peaks for Boc group (~1.4 ppm, 9H), piperidine ring protons (1.5-3.8 ppm), mercaptomethyl CH₂ (~2.7 ppm, doublet), thiol SH (broad singlet, ~1.5-2.5 ppm), and hydroxyl OH (broad singlet).
¹³C NMR Peaks corresponding to the Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), piperidine carbons (including the C3 quaternary carbon ~72 ppm), and the mercaptomethyl carbon (~30 ppm).
IR (cm⁻¹) Broad O-H stretch (~3400 cm⁻¹), S-H stretch (weak, ~2550 cm⁻¹), C=O stretch of Boc group (~1680 cm⁻¹).
Mass Spec (ESI+) Expected m/z: 248.13 [M+H]⁺, 270.11 [M+Na]⁺.

Potential Applications & Future Directions

The unique trifunctional nature of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine makes it a highly valuable building block for drug discovery programs.

  • Covalent Inhibitors: The primary thiol group is an ideal warhead for forming covalent bonds with cysteine residues in protein targets. This molecule could serve as a starting point for developing targeted covalent inhibitors for kinases, proteases, or other enzyme classes where a reactive cysteine is present in or near the active site.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 Da, this compound is an excellent candidate for fragment screening libraries. The three distinct functional groups provide multiple points for vector expansion, allowing for rapid optimization of initial fragment hits.

  • Scaffold for Chemical Biology Probes: The molecule can be elaborated into chemical probes to study biological pathways. For instance, the thiol can be used for bioconjugation to reporter tags, while the deprotected amine can be functionalized to modulate cell permeability or introduce targeting moieties.

Future research should focus on developing an enantioselective synthesis to access individual stereoisomers, as biological activity is often stereospecific. Furthermore, the exploration of derivatization at the secondary amine (after Boc-deprotection) will be crucial to building libraries of compounds based on this novel scaffold.

Safety and Handling

  • Reagents: Sodium hydride is a water-reactive and flammable solid; it must be handled under an inert atmosphere. Trimethylsulfoxonium iodide is an irritant. Solvents like DMSO and THF should be handled in a well-ventilated fume hood.

  • Product: The final product contains a thiol group, which can have a strong, unpleasant odor. All manipulations should be performed in a fume hood. Thiols are generally considered to be mild irritants.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • Hajra, S., Maity, S., Roy, S., & Das, D. (2019). Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3)-N(1')-diindolylmethane. Organic & Biomolecular Chemistry, 17(33), 7747–7759.
  • Faiz, S., & Zahoor, A. (2016). Recent trends in ring opening of epoxides with sulfur nucleophiles.
  • ChemicalBook. (2022).
  • Sethi, M. K., Mahajan, S., Ahanger, I. A., Guha, R., Shukla, R., Ahmed, M. S., Mara, B., Veera, U., & Chakraborty, P. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
  • Guidechem. (n.d.). What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine?
  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky).
  • Engle, J. (2017, February 13). Ring Opening of Epoxides, Thiols, and Sulfides [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
  • Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.
  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.
  • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008).
  • University of Michigan Library. (n.d.).
  • Faiz, S., & Zahoor, A. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969–987.
  • Ahmad, I., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing.
  • NRO Chemistry. (2021, September 11). Corey-Chaykovsky Reactions [Video]. YouTube.

Sources

Protocols & Analytical Methods

Method

A Robust, Two-Step Synthetic Protocol for the Preparation of a Key Heterocyclic Building Block

An Application Note for the Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Abstract This application note details a comprehensive and reliable protocol for the synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)pi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Abstract

This application note details a comprehensive and reliable protocol for the synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a valuable heterocyclic building block for drug discovery and development. Piperidine scaffolds are prevalent in numerous pharmaceuticals, and the introduction of a vicinal hydroxy-thiol moiety at the C3 position offers a versatile handle for further functionalization or for acting as a metal-binding pharmacophore.[1][2][3] The described synthetic strategy is predicated on a two-step sequence commencing with the commercially available 1-Boc-3-oxopiperidine. The protocol first involves a Corey-Chaykovsky epoxidation to generate a key spiro-oxirane intermediate, followed by a highly regioselective, base-catalyzed ring-opening with a sulfur nucleophile. This guide provides in-depth procedural details, mechanistic insights, safety protocols, and characterization data to enable researchers to successfully replicate this synthesis.

Introduction and Synthetic Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents.[1] The target molecule, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, incorporates a tertiary alcohol and a primary thiol on the same carbon atom. This 1,2-hydroxythiol arrangement is a key structural motif for potential applications as a protease inhibitor, a metal chelator, or a versatile synthetic intermediate.

A direct, single-step synthesis via the addition of a mercaptomethyl anion equivalent to the parent ketone is challenging due to the acidic proton of the thiol group. Therefore, a more robust, two-step strategy was devised. This approach leverages well-established and high-yielding transformations to ensure reliability and scalability.

The chosen synthetic pathway involves:

  • Corey-Chaykovsky Epoxidation: Reaction of 1-Boc-3-oxopiperidine with dimethylsulfoxonium ylide to form the corresponding spiro-epoxide. This reaction is known for its high efficiency in converting ketones to terminal epoxides.

  • Nucleophilic Ring-Opening: Treatment of the spiro-epoxide with a sulfur nucleophile. The SN2 reaction proceeds with high regioselectivity, with the nucleophile attacking the sterically less hindered methylene carbon of the epoxide, yielding the desired tertiary alcohol.[4][5][6]

The tert-butyloxycarbonyl (Boc) protecting group is employed due to its stability under the basic conditions of both reaction steps, while allowing for straightforward deprotection under acidic conditions if required for subsequent transformations.[7][8][9]

Overall Synthetic Scheme

The two-step synthesis is illustrated below. The process begins with the readily available 1-Boc-3-oxopiperidine and proceeds through a stable spiro-epoxide intermediate.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening A 1-Boc-3-oxopiperidine B 1-Boc-spiro[piperidine-3,2'-oxirane] A->B (CH₃)₃S⁺I⁻, NaH DMSO, rt C 1-Boc-spiro[piperidine-3,2'-oxirane] D 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine C->D 1. Thiourea, EtOH, reflux 2. NaOH (aq)

Caption: Overall two-step synthetic route.

Detailed Experimental Protocols

3.1 Materials and Reagents

ReagentPuritySupplier
1-Boc-3-oxopiperidine>98%Commercial Source
Trimethylsulfoxonium iodide>98%Commercial Source
Sodium hydride (NaH)60% disp. in mineral oilCommercial Source
Dimethyl sulfoxide (DMSO), anhydrous>99.9%Commercial Source
Thiourea>99%Commercial Source
Ethanol (EtOH), absolute>99.5%Commercial Source
Sodium hydroxide (NaOH)>98%Commercial Source
Diethyl ether (Et₂O), anhydrous>99%Commercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated aq. NH₄ClN/APrepared in-house
Saturated aq. NaCl (Brine)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)>98%Commercial Source

3.2 Part A: Synthesis of 1-Boc-spiro[piperidine-3,2'-oxirane]

This procedure details the formation of the key epoxide intermediate via the Corey-Chaykovsky reaction.

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add sodium hydride (1.3 g, 32.5 mmol, 1.3 equiv, 60% dispersion in mineral oil).

  • Washing: Wash the sodium hydride with anhydrous hexanes (3 x 15 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes wash each time using a cannula.

  • Ylide Formation: Suspend the washed NaH in anhydrous DMSO (50 mL). To this suspension, add trimethylsulfoxonium iodide (7.15 g, 32.5 mmol, 1.3 equiv) portion-wise over 15 minutes at room temperature. Note: Hydrogen gas evolution will occur. Ensure the reaction is well-vented through the nitrogen bubbler.

  • Stir the resulting milky white suspension at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the ylide.

  • Ketone Addition: Dissolve 1-Boc-3-oxopiperidine (5.0 g, 25.1 mmol, 1.0 equiv) in anhydrous DMSO (25 mL). Add this solution dropwise to the ylide suspension over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc eluent system.

  • Quenching: Upon completion, cool the flask in an ice-water bath and slowly quench the reaction by the dropwise addition of 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated aqueous NaCl (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in hexanes) to yield 1-Boc-spiro[piperidine-3,2'-oxirane] as a colorless oil.

3.3 Part B: Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

This procedure describes the regioselective ring-opening of the epoxide. The use of thiourea provides a stable, odorless intermediate which is then hydrolyzed to the thiol, minimizing exposure to volatile mercaptans.[10]

  • Reaction Setup: To a 100 mL round-bottom flask, add the epoxide from Part A (4.0 g, 18.7 mmol, 1.0 equiv), thiourea (1.56 g, 20.6 mmol, 1.1 equiv), and absolute ethanol (40 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 6 hours. Monitor the reaction by TLC for the consumption of the starting epoxide.

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.25 g, 56.2 mmol, 3.0 equiv) in water (20 mL) to the reaction mixture.

  • Thiol Formation: Heat the mixture back to reflux for an additional 2 hours to hydrolyze the isothiouronium salt intermediate to the final thiol product.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization & Extraction: Dilute the remaining aqueous mixture with 50 mL of water and carefully neutralize to pH ~7 by the slow addition of 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (eluting with a gradient of 15% to 40% EtOAc in hexanes) to afford 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine as a viscous oil.

Expected Results and Characterization

ParameterStep A: EpoxideStep B: Final Product
Typical Yield 80-90%75-85%
Appearance Colorless OilColorless to Pale Yellow Viscous Oil
Molecular Formula C₁₁H₁₉NO₃C₁₁H₂₁NO₃S
Molecular Weight 213.27 g/mol 247.36 g/mol
¹H NMR (Expected) δ 3.6-3.2 (m, 4H), 2.65 (s, 2H), 1.9-1.5 (m, 4H), 1.45 (s, 9H)δ 3.8-3.1 (m, 4H), 2.70 (d, 2H), 2.2 (br s, 1H, -OH), 1.9-1.5 (m, 4H), 1.46 (s, 9H), 1.35 (t, 1H, -SH)
MS (ESI+) m/z 214.1 [M+H]⁺, 236.1 [M+Na]⁺m/z 248.1 [M+H]⁺, 270.1 [M+Na]⁺

Mechanistic Insights and Workflow Visualization

The success of this protocol relies on the predictable reactivity of the intermediates. The Corey-Chaykovsky reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by an intramolecular SN2 displacement of dimethyl sulfoxide to form the three-membered oxirane ring. The subsequent ring-opening is a classic SN2 reaction where the sulfur nucleophile attacks the least sterically hindered carbon of the protonated (or Lewis acid-activated) epoxide, leading to the observed regiochemistry.

G cluster_workflow Laboratory Workflow start Start prep_ylide Prepare Ylide: Wash NaH Add (CH₃)₃S⁺I⁻ to NaH/DMSO start->prep_ylide add_ketone Add 1-Boc-3-oxopiperidine to Ylide Suspension prep_ylide->add_ketone 1h, RT react_epox Stir 16h at RT Monitor by TLC add_ketone->react_epox workup_epox Quench with H₂O Extract with Et₂O react_epox->workup_epox purify_epox Column Chromatography (Epoxide Intermediate) workup_epox->purify_epox react_thiol Reflux Epoxide with Thiourea in EtOH purify_epox->react_thiol hydrolyze Add NaOH(aq) Reflux to form Thiol react_thiol->hydrolyze 6h, Reflux workup_thiol Neutralize (pH 7) Extract with EtOAc hydrolyze->workup_thiol 2h, Reflux purify_thiol Column Chromatography (Final Product) workup_thiol->purify_thiol end End purify_thiol->end

Caption: Step-by-step laboratory workflow diagram.

Safety and Handling Precautions

All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle exclusively under an inert atmosphere (e.g., nitrogen or argon). Mineral oil dispersion must be washed away with a non-reactive solvent like hexanes before use.[11]

  • Thiol Compounds: The final product is a thiol (mercaptan). While less volatile than smaller thiols, it will possess a strong, unpleasant odor. All work involving the final product and its purification should be conducted deep within a fume hood.[12][13]

    • Waste Quenching: All glassware and disposable materials (pipettes, silica gel) contaminated with the thiol should be decontaminated by rinsing or soaking in a freshly prepared bleach (sodium hypochlorite) solution for several hours before standard cleaning or disposal.[14]

    • Waste Disposal: Liquid waste containing thiols should be collected in a designated, sealed hazardous waste container.

  • Strong Bases (NaOH): Corrosive. Avoid contact with skin and eyes. Handle with appropriate gloves and eye protection.[11]

Conclusion

This application note provides a validated and highly descriptive protocol for the synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. The two-step method is efficient, relies on readily available starting materials, and proceeds via well-understood reaction mechanisms, making it suitable for implementation in both academic and industrial research laboratories. The strategic use of the Corey-Chaykovsky reaction and a regioselective epoxide ring-opening provides a reliable route to this versatile chemical building block.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][7]

  • Kamal, A., & Prasad, B. R. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(11), 46-55. Retrieved from [Link][4]

  • Konwar, D., & Boruah, R. C. (2014). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications, 50(83), 12516-12533. Retrieved from [Link][5]

  • van der Veken, P., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link][8]

  • Kamal, A., & Ramana, K. V. (2009). Odorless regioselective ring opening of epoxides with S-alkylisothiouronium salts as masked thiols in water. Arkivoc, 2009(2), 298-307. Retrieved from [Link][10]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][15]

  • University College London. (2020). Thiols Safety Services. Retrieved from [Link][12]

  • Wu, M. H., & Jacobsen, E. N. (1997). Asymmetric Ring Opening of Meso Epoxides with Thiols: Enantiomeric Enrichment Using a Bifunctional Nucleophile. The Journal of Organic Chemistry, 62(25), 8911-8915. Retrieved from [Link][6]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link][16]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link][14]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link][9]

  • National University of Singapore. (2016). Standard Operating Procedure: Working with Acids and Bases. Retrieved from [Link][11]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(15), 4490. Retrieved from [Link][1]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Retrieved from [Link][2]

  • Fandrick, K. R., et al. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 9(19), 6757-6765. Retrieved from [Link][3]

  • Chemistry Stack Exchange. (n.d.). Purification of thiols. Retrieved from [Link][17]

Sources

Application

"1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine" in medicinal chemistry

An In-Depth Technical Guide to 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: A Novel Scaffold for Metallo-β-Lactamase Inhibitors Section 1: Abstract and Significance The rise of antibiotic-resistant bacteria, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: A Novel Scaffold for Metallo-β-Lactamase Inhibitors

Section 1: Abstract and Significance

The rise of antibiotic-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs), represents a critical threat to global health.[1] These enzymes utilize zinc ions to hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, rendering them ineffective.[1][2] A promising strategy to combat this resistance is the development of MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy.[2] This guide introduces 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , a novel chemical entity designed as a versatile scaffold for the development of potent MBL inhibitors.

This molecule incorporates three key structural features critical for this application:

  • A Piperidine Core: A prevalent scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties.[3]

  • A Mercaptomethyl Group (-CH₂SH): A potent zinc-binding moiety designed to chelate the catalytic zinc ions in the MBL active site, thereby inactivating the enzyme.[4]

  • A Tertiary Hydroxyl Group (-OH): A functional handle for further chemical modification, allowing for the generation of a library of derivatives with optimized potency, selectivity, and drug-like properties.

This document provides a comprehensive overview of the proposed synthesis, characterization, and application of this scaffold, complete with detailed protocols for its use in MBL-focused drug discovery programs.

Section 2: Physicochemical and Structural Data

The structural features of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine make it a unique building block. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃SCalculated
Molecular Weight 247.36 g/mol Calculated
IUPAC Name tert-butyl 3-hydroxy-3-(mercaptomethyl)piperidine-1-carboxylateGenerated
Appearance Predicted: Colorless oil or low-melting solidInferred
Solubility Predicted: Soluble in methanol, dichloromethane, ethyl acetateInferred
Key Functional Groups Thiol, Tertiary Alcohol, Boc-protected AmineStructural Analysis

Section 3: Synthesis Pathway and Protocols

Synthesis_Pathway start 1-Boc-3-piperidone intermediate Epoxide Intermediate start->intermediate  Corey-Chaykovsky Reaction  (CH₃)₃S⁺I⁻, NaH, DMSO/THF   final 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine intermediate->final  Epoxide Opening  NaSH, EtOH/H₂O   Workflow synthesis Synthesize & Purify Inhibitor Scaffold ic50 Determine IC₅₀ (MBL Inhibition Assay) synthesis->ic50 checkerboard Assess Synergy with Meropenem (Checkerboard Assay) ic50->checkerboard conclusion Evaluate as Lead Candidate checkerboard->conclusion

Sources

Method

Application Notes and Protocols: 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Trifunctional Scaffold for Complex Molecule Synthesis In the landscape of modern organic synthesis and drug discovery, the piperidine moiety remains a cornerstone, featuring prominently in a vas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Trifunctional Scaffold for Complex Molecule Synthesis

In the landscape of modern organic synthesis and drug discovery, the piperidine moiety remains a cornerstone, featuring prominently in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this saturated heterocycle provides a three-dimensional framework that can be tailored to interact with specific biological targets. This guide introduces 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , a trifunctional building block poised for significant utility in the synthesis of complex molecular architectures.

While not yet extensively documented in the literature, the unique convergence of a Boc-protected piperidine nitrogen, a sterically hindered tertiary alcohol, and a nucleophilic primary thiol on a single quaternary center presents a wealth of synthetic opportunities. The Boc group offers robust protection of the piperidine nitrogen, rendering it amenable to a wide range of reaction conditions, while the orthogonal reactivity of the hydroxyl and thiol groups allows for selective, sequential transformations. This application note provides a comprehensive overview of a proposed synthesis of this building block and explores its potential applications in the construction of novel chemical entities.

Proposed Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

The following is a proposed, robust synthetic route to the title compound, commencing from the readily available starting material, 1-Boc-3-oxopiperidine. This pathway is designed based on well-established, high-yielding transformations in organic chemistry.

Synthetic Workflow Diagram

G start 1-Boc-3-oxopiperidine step1 Step 1: Sulfenylation start->step1 PhSCl, Et3N, CH2Cl2 step2 Step 2: Grignard Addition step1->step2 MeMgBr, THF step3 Step 3: Thiol Dealkylation step2->step3 Na, liq. NH3 product 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine step3->product caption Proposed Synthesis of the Target Building Block

Caption: Proposed multi-step synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: α-Sulfenylation of 1-Boc-3-oxopiperidine

  • Rationale: This step introduces the sulfur moiety at the C3 position. The use of benzenesulfenyl chloride provides a stable, protected thiol precursor.

  • Procedure:

    • To a solution of 1-Boc-3-oxopiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equiv.).

    • Slowly add a solution of benzenesulfenyl chloride (1.1 equiv.) in anhydrous DCM.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-oxo-3-(phenylthio)methylpiperidine.

Step 2: Nucleophilic Addition of a Grignard Reagent

  • Rationale: The addition of a methyl Grignard reagent to the ketone will generate the tertiary alcohol. The choice of a small nucleophile like methylmagnesium bromide is to minimize steric hindrance.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to 0 °C under an inert atmosphere.

    • Add methylmagnesium bromide (1.5 equiv., 3.0 M solution in diethyl ether) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, 1-Boc-3-hydroxy-3-(phenylthiomethyl)methylpiperidine, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Reductive Dealkylation of the Thioether

  • Rationale: A dissolving metal reduction is a classic and effective method for the cleavage of a phenyl-sulfur bond to liberate the free thiol.

  • Procedure:

    • In a three-necked flask equipped with a dry ice condenser, add liquid ammonia at -78 °C.

    • Add small pieces of sodium metal until a persistent blue color is observed.

    • Add a solution of the product from Step 2 (1.0 equiv.) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 1 hour, or until the blue color disappears.

    • Quench the reaction by the careful addition of solid ammonium chloride until the blue color is discharged.

    • Allow the ammonia to evaporate.

    • To the residue, add water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine .

Potential Applications in Organic Synthesis

The unique arrangement of functional groups in 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine makes it a versatile precursor for various complex structures.

Application 1: Synthesis of Spirocyclic Thioethers

Spirocyclic frameworks are of great interest in medicinal chemistry as they introduce conformational rigidity and novel three-dimensional shapes.[1][2]

G start 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine step1 Activation of Alcohol start->step1 MsCl, Et3N, CH2Cl2 step2 Intramolecular Cyclization step1->step2 NaH, THF product Spirocyclic Thioether step2->product caption Spirocycle Formation Workflow

Caption: Workflow for the synthesis of a spirocyclic thioether.

  • Protocol:

    • Mesylation: To a solution of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 equiv.) dropwise. Stir for 2 hours at 0 °C. Wash with water, brine, dry, and concentrate to obtain the mesylate.

    • Cyclization: To a suspension of sodium hydride (1.5 equiv.) in anhydrous THF at 0 °C, add a solution of the mesylate in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

Application 2: Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and orthogonal "click" reaction, useful for bioconjugation and materials science.

G start 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine + Alkene step1 Radical Initiation start->step1 AIBN or UV light, Toluene product Thioether Product step1->product caption Thiol-Ene Reaction Workflow

Caption: General workflow for a thiol-ene coupling reaction.

  • Protocol:

    • In a quartz reaction vessel, dissolve 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 equiv.), an alkene (1.2 equiv.), and a radical initiator such as AIBN (0.1 equiv.) in a degassed solvent like toluene.

    • Irradiate the mixture with a UV lamp (e.g., 365 nm) or heat to the appropriate temperature for the chosen initiator.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Quantitative Data and Properties

Property/ParameterValue/Description
Molecular Formula C₁₁H₂₁NO₃S
Molecular Weight 247.36 g/mol
Predicted LogP 1.5
Functional Groups Tertiary alcohol, Primary thiol, Boc-protected amine
Key Applications Spirocycle synthesis, Bioconjugation, Thioether formation
Proposed Synthesis Yield Moderate to Good (based on analogous reactions)

Conclusion and Future Outlook

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine represents a promising, albeit currently underexplored, building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the construction of complex and novel molecular scaffolds. The protocols detailed herein provide a solid foundation for the synthesis and application of this versatile compound. Further research into its reactivity and the biological activity of its derivatives is warranted and expected to yield exciting discoveries in the field of drug development.

References

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

  • Google Patents. (2016). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Google Patents. (2022). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Nevzorov, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4995. [Link]

  • Dandepally, S. R., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-en-pres-li-se, 12(11), 364-374. [Link]

  • Zhang, X., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Nature Communications, 13(1), 4739. [Link]

  • Marcantoni, E., et al. (2007). Diastereoselective synthesis of tertiary alcohols by nucleophilic addition to α-substituted-ß-keto esters. Arkivoc, 2008(3), 115-125. [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. [Link]

  • Pearson. (n.d.). Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. [Link]

  • Drabowicz, J., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(1), 166. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine for Advanced Click Chemistry Applications

Introduction: A Multifunctional Scaffold for Modern Chemistry In the pursuit of novel therapeutics, advanced materials, and sophisticated biological probes, the demand for versatile molecular building blocks has never be...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Chemistry

In the pursuit of novel therapeutics, advanced materials, and sophisticated biological probes, the demand for versatile molecular building blocks has never been greater. "Click chemistry," a term that describes reactions with high efficiency, broad scope, and simple purification, has become an indispensable tool for researchers.[1][2] The thiol-ene and thiol-yne reactions, in particular, are powerful examples of click chemistry that form robust thioether linkages under mild, often photo-initiated, conditions.[3][4][5]

This guide introduces 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , a uniquely functionalized piperidine derivative designed for multifaceted applications in drug discovery, bioconjugation, and materials science. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[6][7] This molecule combines the piperidine core with three distinct, orthogonally addressable functional groups:

  • A primary thiol (mercaptan) for high-efficiency thiol-ene and thiol-yne click reactions.

  • A Boc-protected amine for stability and subsequent deprotection to enable further conjugation.[8]

  • A tertiary hydroxyl group for secondary modifications or to enhance solubility.

This combination makes it a powerful linker and scaffold for constructing complex molecular architectures, such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized polymers. This document provides a detailed exploration of its features and step-by-step protocols for its application in key click chemistry workflows.

Molecular Architecture and Strategic Advantages

The utility of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine stems from its carefully designed structure, where each functional group serves a strategic purpose.

  • The Mercaptomethyl Group (-CH₂SH): This is the primary reactive handle for click chemistry. As a primary thiol, it exhibits high reactivity in radical-mediated additions to alkenes ('enes') and alkynes ('ynes').[9] The formation of the thiyl radical, the key intermediate, can be initiated under mild conditions using UV light and a photoinitiator, making it compatible with sensitive biomolecules.[3][10]

  • The Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, rendering it non-nucleophilic and preventing unwanted side reactions during the thiol-based conjugation.[8] This group is stable under a wide range of conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing a secondary amine that can be used for subsequent modifications, such as amide bond formation.

  • The Hydroxyl Group (-OH): The tertiary hydroxyl group provides a secondary site for functionalization through reactions like esterification or etherification. It also increases the polarity of the molecule, which can improve aqueous solubility—a critical factor in many bioconjugation applications.[11]

  • The Piperidine Scaffold: As a saturated heterocycle, the piperidine ring provides a conformationally constrained, three-dimensional structure that is often favored in drug design for optimizing ligand-receptor interactions.[12]

G cluster_0 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine cluster_1 Functional Handles Molecule Core Scaffold Thiol Mercaptomethyl (-CH₂SH) Primary site for Thiol-Ene/Yne Click Chemistry Molecule->Thiol Boc Boc-Protected Amine Enables orthogonal deprotection & secondary conjugation Molecule->Boc Hydroxyl Hydroxyl (-OH) Secondary functionalization site & solubility enhancer Molecule->Hydroxyl

Figure 1: Strategic functional handles of the core scaffold.

Application Protocol 1: Thiol-Ene Photo-Click Conjugation

The radical-mediated thiol-ene reaction is a highly efficient method for covalently linking a thiol to an alkene, forming a stable thioether bond.[1][5] The reaction proceeds via an anti-Markovnikov addition mechanism, ensuring high regioselectivity.[5] This protocol details the conjugation of our scaffold to a generic alkene-containing molecule (e.g., an allyl-functionalized fluorophore, peptide, or polymer).

Principle & Mechanism

The reaction is initiated by a photoinitiator which, upon UV irradiation, generates a radical. This radical abstracts a hydrogen from the thiol (R-SH) to form a reactive thiyl radical (R-S•). The thiyl radical then adds across the alkene double bond, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to form the final product and propagate the radical chain.[4][10]

Detailed Step-by-Step Methodology

Materials:

  • 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

  • Alkene-functionalized substrate (e.g., Allyl-PEG, N-Allyl-maleimide)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Acetonitrile, THF, or a mixture with water for biomolecules)

  • UV Lamp (365 nm)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Reagent Preparation:

    • In a quartz reaction vessel, dissolve 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.2 equivalents) and your alkene-functionalized substrate (1.0 equivalent) in the chosen degassed solvent.

    • Scientist's Note: A slight excess of the thiol component ensures complete consumption of the potentially more valuable alkene substrate and can increase the reaction rate.[13] Degassing the solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) is crucial to remove oxygen, which can quench the radical reaction.[10]

  • Initiator Addition:

    • Add the photoinitiator, DMPA (0.05 - 0.1 equivalents relative to the alkene), to the reaction mixture. Stir until fully dissolved. The vessel should be protected from ambient light (e.g., by wrapping in aluminum foil).

    • Rationale: DMPA is a highly efficient photoinitiator for thiol-ene reactions.[3] Only a catalytic amount is needed to start the radical chain reaction.

  • Photochemical Reaction:

    • Place the reaction vessel under a 365 nm UV lamp at room temperature. Ensure the vessel is positioned for uniform irradiation.

    • Stir the reaction mixture vigorously during irradiation.

    • Monitor the reaction progress by TLC (staining with potassium permanganate to visualize the disappearance of the alkene) or LC-MS (observing the formation of the product mass). Reaction times typically range from 5 to 60 minutes.

    • Trustworthiness: The reaction is often quantitative and very fast.[14] Monitoring ensures the reaction is driven to completion without unnecessary irradiation, which could potentially damage sensitive substrates.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the conjugated product.

    • Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Workflow and Data Summary

ThiolEneWorkflow prep 1. Reagent Prep (Thiol + Alkene + Solvent) initiator 2. Add Photoinitiator (e.g., DMPA) prep->initiator uv 3. UV Irradiation (365 nm) (5-60 min, RT) initiator->uv monitor 4. Monitor Progress (TLC / LC-MS) uv->monitor monitor->uv Continue Irradiation purify 5. Purify Product (Column Chromatography) monitor->purify Reaction Complete characterize 6. Characterize (NMR, HRMS) purify->characterize

Figure 2: Experimental workflow for Thiol-Ene photo-click conjugation.
ParameterRecommended ValueRationale
Thiol:Alkene Stoichiometry 1.2 : 1.0Drives reaction to completion.
Photoinitiator (DMPA) 1-10 mol%Catalytic amount is sufficient.
Solvent Degassed ACN or THFAnhydrous and oxygen-free conditions are optimal.
UV Wavelength 365 nmMatches absorption of common photoinitiators.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Expected Yield > 95%Thiol-ene reactions are known for high efficiency.[1]

Application Protocol 2: Thiol-Yne Photo-Click Conjugation

The thiol-yne reaction is analogous to the thiol-ene reaction but uses an alkyne as the substrate. A key feature is that the alkyne can react sequentially with two thiol molecules.[15] The first addition yields a vinyl sulfide, which can then undergo a second thiol-ene addition to form a 1,2-dithioether.[16] By controlling the stoichiometry, either the mono-adduct or di-adduct can be selectively formed.

Principle & Mechanism

The mechanism is nearly identical to the thiol-ene reaction. A thiyl radical adds to the alkyne triple bond to form a vinyl radical. This intermediate abstracts a hydrogen from a thiol to yield the vinyl sulfide mono-adduct and propagate the chain. If sufficient thiol is present, a second addition across the vinyl sulfide double bond can occur.[17]

Detailed Step-by-Step Methodology

Materials:

  • 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

  • Alkyne-functionalized substrate (e.g., Propargyl-glycine, Ethynyl-estradiol)

  • Photoinitiator (e.g., DMPA)

  • Anhydrous, degassed solvent (e.g., Acetonitrile, THF)

  • UV Lamp (365 nm)

Protocol:

  • Reagent Preparation:

    • In a quartz reaction vessel, dissolve the alkyne substrate (1.0 equivalent) in the chosen degassed solvent.

    • For Mono-Adduct: Add 1.0-1.2 equivalents of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

    • For Di-Adduct: Add 2.2-2.5 equivalents of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

    • Scientist's Note: Precise stoichiometric control is the key to selectivity between the mono- and di-adducts.[18] For the mono-adduct, a slight excess of thiol may still be used, but the reaction must be carefully monitored to prevent over-reaction.

  • Initiator Addition & Reaction:

    • Add DMPA (5-10 mol%) and protect the vessel from light.

    • Irradiate with a 365 nm UV lamp at room temperature with vigorous stirring.

  • Monitoring for Selectivity:

    • This step is critical for controlling the outcome. Monitor the reaction frequently using LC-MS.

    • For the mono-adduct , stop the reaction as soon as the starting alkyne is consumed.

    • For the di-adduct , continue irradiation until the mono-adduct intermediate is fully converted to the final product. The reaction may produce a mixture of E/Z isomers for the mono-adduct.[19]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the desired product (mono- or di-adduct) via flash column chromatography. The polarity of the two products will be different, usually allowing for good separation.

    • Characterize the final product(s) by NMR and HRMS.

Workflow and Data Summary

ThiolYneWorkflow cluster_0 Reaction Setup cluster_1 Selective Purification reagents 1. Dissolve Alkyne & Thiol in Degassed Solvent initiator 2. Add Photoinitiator reagents->initiator uv 3. UV Irradiation (365 nm) initiator->uv monitor 4. Monitor by LC-MS (Check for Mono/Di-Adduct) uv->monitor monitor->uv Continue Irradiation stop_mono 5a. Stop for Mono-Adduct monitor->stop_mono Alkyne Consumed stop_di 5b. Continue for Di-Adduct monitor->stop_di Mono-Adduct Consumed purify 6. Purify & Characterize stop_mono->purify stop_di->purify

Figure 3: Experimental workflow for selective Thiol-Yne conjugation.
ParameterValue for Mono-AdductValue for Di-Adduct
Thiol:Alkyne Stoichiometry 1.0 - 1.2 : 1.0> 2.2 : 1.0
Monitoring Critical; stop when alkyne is goneStop when mono-adduct is gone
Product Vinyl Sulfide1,2-Dithioether
Expected Yield > 90%> 90%

Downstream Applications: Orthogonal Deprotection

A significant advantage of this scaffold is the ability to perform further modifications after the initial click reaction. Once the thiol has been conjugated, the Boc group on the piperidine nitrogen can be removed to reveal a secondary amine.

Protocol for Boc Deprotection:

  • Dissolve the purified thiol-conjugate in a minimal amount of Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v solution of TFA in DCM).

  • Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.

  • The resulting amine-TFA salt can be used directly or neutralized with a non-nucleophilic base (e.g., DIPEA) for subsequent reactions, such as amide coupling with an activated carboxylic acid (e.g., an NHS ester).

This orthogonal strategy allows for the construction of highly complex, multi-component systems, making this scaffold an exceptionally powerful tool for creating targeted therapeutics and functional materials.[20][21]

References

  • Stenzel, M. H. (2013). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 14-18. [Link]

  • University of Bath. (n.d.). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal. [Link]

  • Fallon, G., et al. (2011). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 16(5), 3974-3985. [Link]

  • Khan, I. U., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(7), 2686-2713. [Link]

  • Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (136), 57995. [Link]

  • ResearchGate. (n.d.). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiol–ene reaction. Wikipedia. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. In Click Chemistry in Polymer Science. [Link]

  • ResearchGate. (n.d.). Thiol-Ene 'Click Chemistry': Discovery to Applications. ResearchGate. [Link]

  • da Silva, A. B., et al. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances, 11(5), 2975-2985. [Link]

  • Worrell, B. T., et al. (2013). Click nucleophilic conjugate additions to activated alkynes: exploring thiol-yne, amino-yne, and hydroxyl-yne reactions from (bio)organic to polymer chemistry. Chemical Reviews, 113(10), 7319-7363. [Link]

  • Royal Society of Chemistry. (2019). CHAPTER 5: Thiol-yne Click Polymerization. In Click Polymerization. [Link]

  • Mondal, S., et al. (2020). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 5(1), 389-399. [Link]

  • Neves, A. A., et al. (2020). Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion. Chemical Science, 11(26), 6754-6760. [Link]

  • Wikipedia. (n.d.). Thiol-yne reaction. Wikipedia. [Link]

  • Lowe, A. B. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry, 20(23), 4745-4750. [Link]

  • Wang, D., et al. (2013). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Communications, 49(82), 9434-9436. [Link]

  • ResearchGate. (n.d.). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. ResearchGate. [Link]

  • Svec, F., & Lv, Y. (2015). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Separation Science, 38(12), 2115-2126. [Link]

  • Autechaux. (n.d.). Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine. Autechaux. [Link]

  • The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

  • National Institutes of Health. (n.d.). 1-Boc-3-hydroxypiperidine. PubChem. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Gauthier, M. A., & Klok, H. A. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(4), 775-783. [Link]

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Method

Application Notes & Protocols: The Strategic Use of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine in the Synthesis of Potent Enzyme Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals Part 1: Application Note Introduction: The Imperative for Selective Enzyme Inhibition Enzyme inhibitors are cornerstones of modern pharmacology, t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Part 1: Application Note

Introduction: The Imperative for Selective Enzyme Inhibition

Enzyme inhibitors are cornerstones of modern pharmacology, targeting dysregulated enzymatic activity central to numerous pathologies. Within this landscape, zinc-dependent metalloproteinases, particularly Matrix Metalloproteinases (MMPs), represent a critical class of therapeutic targets.[1] MMPs are deeply implicated in tissue remodeling, and their overexpression is a hallmark of diseases ranging from arthritis and cardiovascular conditions to cancer metastasis.[2][3]

The development of MMP inhibitors (MMPIs) has been a journey of refinement. Early, broad-spectrum inhibitors, often based on hydroxamate scaffolds, showed initial promise but frequently failed in clinical trials due to off-target effects and poor selectivity, leading to side effects like musculoskeletal syndrome.[2][4] This has driven the field toward designing highly selective inhibitors by optimizing two key components: the core scaffold that interacts with enzyme subsites and the Zinc Binding Group (ZBG) that chelates the catalytic Zn²⁺ ion.

This guide focuses on 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , a sophisticated building block engineered to address these challenges. Its unique trifunctional nature—a conformationally restricted piperidine core, a hydroxyl group for secondary interactions, and a thiol-based ZBG—makes it an exceptionally valuable scaffold for developing the next generation of selective and potent enzyme inhibitors.

Key Features & Mechanistic Rationale

The efficacy of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine as a precursor for high-avidity inhibitors stems from the synergistic interplay of its structural components.

  • Piperidine Scaffold: Provides a rigid, three-dimensional core.[5] Unlike flexible aliphatic chains, the piperidine ring system reduces the entropic penalty upon binding to the enzyme's active site, leading to higher affinity. Its defined stereochemistry allows for precise orientation of substituents to engage with specific enzyme pockets (e.g., the S1' pocket in MMPs).

  • Mercaptomethyl Group (Thiol ZBG): The thiol (-SH) moiety is a highly effective ZBG, leveraging the thiophilic ("sulfur-loving") nature of the active site zinc ion.[6] It forms a stable thiolate-Zn²⁺ complex, effectively blocking the enzyme's catalytic machinery.[2] Thiol-based inhibitors often exhibit different selectivity profiles and improved pharmacokinetic properties compared to hydroxamates, potentially mitigating the toxicity issues that plagued earlier MMPIs.[4][7]

  • Tertiary Hydroxyl Group: The hydroxyl (-OH) group at the C3 position is not merely a passive feature. It can act as a hydrogen bond donor or acceptor, forming critical secondary interactions with amino acid residues in the enzyme's active site. This additional binding interaction can significantly enhance both potency and selectivity for the target enzyme.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen during synthesis, preventing unwanted side reactions. It is stable under a wide range of conditions but can be removed cleanly under mild acidic conditions (e.g., using trifluoroacetic acid), ensuring compatibility with complex downstream synthetic steps.[8]

Mechanism of Action: Thiol-Based Inhibition of MMPs

Inhibitors derived from this scaffold function by directly targeting the catalytic zinc ion essential for MMP activity. The process follows a well-defined mechanism of competitive inhibition.

  • Active Site Recognition: The inhibitor's backbone, which is synthetically appended to the piperidine nitrogen, engages with the enzyme's substrate-binding pockets (subsites).

  • Zinc Chelation: The deprotonated thiol (thiolate) group of the mercaptomethyl moiety coordinates directly with the Zn²⁺ ion in the catalytic domain.

  • Transition State Mimicry: This strong chelation, often involving displacement of a catalytic water molecule, forms a stable complex that mimics the transition state of substrate hydrolysis, effectively locking the enzyme in an inactive conformation.

This mechanism is visually represented in the following diagram.

G cluster_0 MMP Active Site cluster_1 Thiol-Based Inhibitor His1 His Zn Zn²⁺ His1->Zn His2 His His2->Zn His3 His His3->Zn S1_pocket S1' Pocket Inhibitor Piperidine Scaffold Backbone Backbone (R-group) Inhibitor->Backbone Thiol S⁻ Inhibitor->Thiol CH₂ Backbone->S1_pocket Binding Thiol->Zn Chelation

Caption: Mechanism of MMP inhibition by a thiol-based inhibitor.

Data Presentation: Potency of Thiol-Based Piperidine/Pyrrolidine MMPIs

The following table summarizes the inhibitory activity (IC₅₀) of representative thiol-based inhibitors featuring cyclic scaffolds against various MMPs, illustrating their potential for potent and selective inhibition.

Inhibitor ClassTarget MMPIC₅₀ (nM)Selectivity ProfileReference
Pyrrolidine MercaptosulfideMMP-2~2 - 50Selective for deep-pocket MMPs[9]
Pyrrolidine MercaptosulfideMMP-13~2 - 50(MMP-2, -13, -14) over shallow[9]
Pyrrolidine MercaptosulfideMMP-14~4 - 60pocket MMPs (MMP-1, -7).[9][10]
Pyrrolidine MercaptosulfideMMP-1>850[10]
Biphenyl-Thiol ConjugateMMP-818 - 248Potent against MMP-3, -8, -12[11]
Biphenyl-Thiol ConjugateMMP-1218 - 248[11]

Part 2: Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

This protocol outlines a plausible and robust synthetic route starting from the commercially available 1-Boc-3-piperidone.

Workflow Diagram:

G A 1-Boc-3-piperidone B Spiro-epoxide Intermediate A->B Corey-Chaykovsky Reaction C Thioacetate Intermediate B->C Epoxide Opening (Potassium Thioacetate) D Target Scaffold: 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine C->D Hydrolysis (e.g., NaOMe/MeOH)

Caption: Synthetic workflow for the target scaffold.

Step A: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-epoxide)

  • Reagents & Setup:

    • Trimethylsulfoxonium iodide (1.1 eq.)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 1-Boc-3-piperidone (1.0 eq.)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Under a nitrogen atmosphere, suspend NaH in anhydrous DMSO in the reaction flask.

    • Slowly add trimethylsulfoxonium iodide in portions at room temperature. Stir the resulting mixture for 45-60 minutes until gas evolution ceases, forming the ylide.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 1-Boc-3-piperidone in DMSO dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Monitoring: Track the disappearance of the starting ketone by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude spiro-epoxide, which can often be used in the next step without further purification.

Step B: Synthesis of tert-butyl 3-((acetylthio)methyl)-3-hydroxypiperidine-1-carboxylate (Thioacetate Intermediate)

  • Reagents & Setup:

    • Crude spiro-epoxide from Step A (1.0 eq.)

    • Potassium thioacetate (KSAc) (1.5 eq.)

    • Ethanol or DMF as solvent.

  • Procedure:

    • Dissolve the crude epoxide in ethanol in a round-bottom flask.

    • Add potassium thioacetate and heat the mixture to 60-70 °C.

    • Stir for 6-8 hours until TLC analysis indicates complete consumption of the epoxide.

    • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure. Add water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure thioacetate intermediate.

Step C: Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (Target Scaffold)

  • Reagents & Setup:

    • Thioacetate intermediate from Step B (1.0 eq.)

    • Sodium methoxide (NaOMe) solution in methanol or aqueous HCl.

    • Anhydrous methanol, nitrogen atmosphere.

  • Procedure (under basic conditions):

    • Dissolve the thioacetate intermediate in anhydrous methanol under a nitrogen atmosphere and cool to 0 °C.

    • Add sodium methoxide solution (e.g., 25 wt% in MeOH) dropwise (1.1 eq.).

    • Stir the reaction at 0 °C for 1-2 hours.

    • Monitoring: Monitor the reaction by TLC. The product thiol is typically more polar than the starting thioacetate.

    • Work-up: Neutralize the reaction carefully with a mild acid (e.g., saturated NH₄Cl solution). Remove methanol under reduced pressure. Extract the residue with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product. The thiol is sensitive to oxidation, so it should be used promptly or stored under an inert atmosphere.

Protocol 2: Synthesis of a Representative MMP Inhibitor

This protocol describes the coupling of the synthesized scaffold to a biphenylsulfonyl chloride backbone, a common motif in selective MMPIs.

  • Reagents & Setup:

    • 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 eq.)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • 4'-Phenoxybiphenyl-4-sulfonyl chloride (1.05 eq.)

    • Triethylamine (TEA) or DIPEA (3.0 eq.)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Step 1: Boc Deprotection. Dissolve the scaffold from Protocol 2.1 in DCM and cool to 0 °C. Add TFA (5-10 eq.) dropwise and stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Remove all volatiles under reduced pressure. The resulting amine salt is often a viscous oil and can be used directly.

    • Step 2: Sulfonamide Coupling. Under a nitrogen atmosphere, dissolve the crude amine salt in anhydrous DCM. Cool to 0 °C.

    • Add triethylamine (or DIPEA) to neutralize the salt and act as a base.

    • Add a solution of 4'-phenoxybiphenyl-4-sulfonyl chloride in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Dilute the reaction mixture with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purification: Purify the final inhibitor by flash column chromatography or preparative HPLC to yield the pure product.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: References

  • Cheng, M., De, B., Pikul, S., Almstead, N. G., Natchus, M. G., Anastasio, M. V., McIver, J. M., Mieling, G. E., Dunaway, C. M., & Barnett, B. L. (2000). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 43(22), 4053-4061. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. Retrieved January 19, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2015). Thiol Versus Hydroxamate as Zinc Binding Group In HDAC Inhibition: An Ab Initio QM/MM Molecular Dynamics Study. PubMed Central. [Link]

  • Taylor & Francis Online. (2017). Zinc binding groups for histone deacetylase inhibitors. Taylor & Francis Online. [Link]

  • NIH National Center for Biotechnology Information. (2017). Zinc binding groups for histone deacetylase inhibitors. PubMed Central. [Link]

  • Biblio. (n.d.). The zinc-binding group effect: lessons from non-hydroxamic acid vorinostat analogs. Retrieved January 19, 2026, from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

  • ResearchGate. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved January 19, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2011). Zinc-Binding Groups Modulate Selective Inhibition of MMPs. PubMed Central. [Link]

  • Qiyan. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved January 19, 2026, from [Link]

  • Frontiers. (2018). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Pharmacology. [Link]

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Application

Application Notes and Protocols: 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine as a Novel Tridentate Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract The functionalized piperidine scaffold is a cornerstone in medicinal chemistry and catalysis.[1][2] This guide introduces "1-Boc-3-hydroxy-3-(merca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalized piperidine scaffold is a cornerstone in medicinal chemistry and catalysis.[1][2] This guide introduces "1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine," a novel tridentate ligand, and provides a comprehensive overview of its proposed synthesis, coordination chemistry, and potential applications in metal complex formation. While this specific molecule is not extensively documented in current literature, its constituent functional groups—a protected piperidine nitrogen, a tertiary alcohol, and a primary thiol—suggest a rich and versatile coordination behavior. This document serves as a theoretical and practical framework for researchers interested in exploring the potential of this and similar piperidine-based thiol-containing ligands.

Introduction to Functionalized Piperidines and Thiol-Containing Ligands

Piperidine derivatives are ubiquitous in pharmaceuticals and natural products, valued for their conformational properties and ability to interact with biological targets.[3] The introduction of multiple functional groups onto the piperidine ring allows for the fine-tuning of its steric and electronic properties. The combination of a hydroxyl group and a mercaptomethyl group at the C3 position, along with the nitrogen atom of the piperidine ring, creates a potential N, O, S-tridentate ligand upon deprotection of the Boc group.

Thiol-containing ligands are of significant interest in coordination chemistry due to the "soft" nature of the sulfur atom, which forms strong covalent bonds with soft and borderline metal ions.[1] This interaction is crucial in various biological systems, where cysteine residues in proteins coordinate with metal ions to form essential metalloenzymes.[1] The presence of both "hard" (oxygen and nitrogen) and "soft" (sulfur) donor atoms in the proposed ligand suggests its ability to coordinate with a wide range of metal ions, leading to complexes with diverse geometries and properties.

Proposed Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

A plausible synthetic route to the target ligand starts from the commercially available 1-Boc-3-piperidone. The direct addition of a mercaptomethyl nucleophile to the ketone is challenging.[2] A more robust, multi-step approach is proposed below.

Synthesis_Scheme start 1-Boc-3-piperidone step1_product Epoxide Intermediate start->step1_product 1. (CH3)3S(O)I, NaH 2. DMSO, 60 °C (Corey-Chaykovsky Reaction) step2_product 1-Boc-3-hydroxy-3- (thiocyanatomethyl)piperidine step1_product->step2_product NaSCN EtOH/H2O, reflux final_product 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine step2_product->final_product LiAlH4 THF, 0 °C to rt

Figure 1: Proposed synthetic route to 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Protocol 1: Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Step 1: Epoxidation of 1-Boc-3-piperidone

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under an argon atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases.

  • Add a solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

Step 2: Ring-opening of the Epoxide with Thiocyanate

  • Dissolve the crude epoxide intermediate in a mixture of ethanol and water.

  • Add sodium thiocyanate (1.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thiocyanate intermediate.

Step 3: Reduction of the Thiocyanate to the Thiol

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the crude thiocyanate intermediate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the target ligand, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Coordination Chemistry and Ligand Properties

The deprotected form of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, 3-hydroxy-3-(mercaptomethyl)piperidine, presents three potential coordination sites: the piperidine nitrogen (a hard donor), the hydroxyl oxygen (a hard donor), and the thiol sulfur (a soft donor). This combination allows for versatile coordination behavior with a wide range of metal ions, governed by the Hard and Soft Acids and Bases (HSAB) principle.

Table 1: Predicted Coordination Preferences

Metal Ion TypeExamplesPreferred Donor Atoms
Hard AcidsLi⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺Nitrogen, Oxygen
Borderline AcidsFe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺Nitrogen, Oxygen, Sulfur
Soft AcidsCu⁺, Ag⁺, Au⁺, Hg²⁺, Pd²⁺, Pt²⁺Sulfur, Nitrogen

The ligand can act as a bidentate (N,S or N,O) or a tridentate (N,O,S) ligand, leading to the formation of various metal complexes with different geometries and stabilities. The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the piperidine nitrogen for coordination.[4]

Coordination_Modes cluster_0 Bidentate (N,S) Coordination cluster_1 Bidentate (N,O) Coordination cluster_2 Tridentate (N,O,S) Coordination M1 M N1 N M1->N1 S1 S M1->S1 M2 M N2 N M2->N2 O2 O M2->O2 M3 M N3 N M3->N3 O3 O M3->O3 S3 S M3->S3

Figure 2: Potential coordination modes of the deprotected ligand.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of metal complexes using the deprotected 3-hydroxy-3-(mercaptomethyl)piperidine ligand. The choice of metal salt, solvent, and reaction conditions will depend on the specific metal ion and desired complex.

Protocol 2: Synthesis of a Metal Complex

Step 1: Deprotection of the Ligand

  • Dissolve 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with aqueous NaOH.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected ligand. Use immediately in the next step.

Step 2: Complexation with a Metal Salt

  • Dissolve the deprotected ligand in an appropriate solvent (e.g., methanol, ethanol, or acetonitrile) under an inert atmosphere.

  • Add a solution of the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, Pd(OAc)₂) (0.5 eq for a 2:1 ligand-to-metal ratio) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate complex formation.

  • Monitor the reaction for the formation of the complex.

  • Isolate the crude complex by filtration or by removing the solvent under reduced pressure.

  • Wash the solid with a suitable solvent to remove unreacted starting materials.

  • Recrystallize the complex from an appropriate solvent system to obtain pure crystals suitable for characterization.

Characterization of the Ligand and its Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and purity.

Table 2: Recommended Analytical Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR to confirm the structure of the ligand.
Mass Spectrometry (MS) To determine the molecular weight of the ligand and the complex.
Infrared (IR) Spectroscopy To identify the functional groups and observe shifts upon coordination.
Elemental Analysis To determine the empirical formula of the complex.
X-ray Crystallography To determine the solid-state structure and coordination geometry of the complex.

Application Notes: Potential Uses of the Metal Complexes

Metal complexes of functionalized piperidines have a wide range of potential applications.[5][6]

  • Catalysis: The versatile coordination environment of the ligand could lead to the development of novel catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The chirality of the ligand could also be exploited for asymmetric catalysis.

  • Medicinal Chemistry: Piperidine-based metal complexes have been investigated for their anticancer, antimicrobial, and antiviral activities.[5] The thiol group can enhance the biological activity and cellular uptake of the complexes.

  • Bioinorganic Chemistry: These complexes can serve as models for the active sites of metalloenzymes, helping to elucidate the role of metal ions in biological processes.

  • Materials Science: The ability of the ligand to form coordination polymers could be explored for the development of new materials with interesting magnetic, optical, or porous properties.

Conclusion

While "1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine" represents a novel and underexplored ligand, its rational design based on well-established chemical principles suggests significant potential in coordination chemistry and its applications. The proposed synthetic route and general protocols provided in this guide offer a starting point for researchers to synthesize and investigate this and similar multifunctional ligands, paving the way for the discovery of new metal complexes with unique properties and functions.

References

  • Wikipedia. (n.d.). Transition metal thiolate complex. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. Retrieved from [Link]

  • PubMed. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

  • National Institutes of Health. (2020). Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and Structural Characterisation of Some Transition Metal Complexes of Piperidinobenzyl Semicarbazide and their Antibacterial Study. Retrieved from [Link]

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  • ACS Publications. (2020). Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles. The Journal of Physical Chemistry C. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Retrieved from [Link]

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Method

Experimental protocol for using "1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine"

An Application Guide to the Synthesis and Reactivity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: A Versatile Building Block for Drug Discovery Authored by a Senior Application Scientist This document provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Reactivity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: A Versatile Building Block for Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the experimental use of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This versatile heterocyclic compound, featuring a strategically positioned thiol functional group, serves as a powerful building block for the synthesis of complex molecular architectures and novel therapeutic agents. This guide will detail its chemical properties, safety considerations, and provide step-by-step protocols for its application in key synthetic transformations, namely Thiol-Ene "Click" Chemistry and Michael Additions.

Introduction: A Scaffold for Innovation

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The strategic functionalization of this scaffold is a cornerstone of modern medicinal chemistry. The parent compound, 1-Boc-3-hydroxypiperidine, is a well-established chiral building block, celebrated for its role in the synthesis of numerous clinically significant molecules, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3][4][5] The introduction of a mercaptomethyl group at the C3 position to create 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine dramatically expands its synthetic utility, introducing a highly reactive and versatile thiol handle.

This unique trifunctional scaffold—a Boc-protected amine, a tertiary alcohol, and a primary thiol—offers orthogonal reactivity, allowing for selective chemical modifications at each site. The presence of the thiol group, in particular, unlocks access to a suite of highly efficient and selective conjugation chemistries, making this molecule an invaluable asset in the construction of novel drug candidates, bioconjugates, and chemical probes.

Physicochemical Properties and Safe Handling

The following table summarizes the key physicochemical properties and safety information for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. It is imperative to consult the Safety Data Sheet (SDS) prior to handling this compound.[6]

PropertyValueSource/Justification
Molecular Formula C11H21NO3SCalculated
Molecular Weight 247.36 g/mol Calculated
Appearance White to off-white solid or viscous oilInferred from similar compounds[7]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred from similar compounds[5][7]
Melting Point Not established; likely low-melting solidInferred from similar compounds[1][7]
Boiling Point >290 °C (Predicted)Inferred from similar compounds[1][7]
Flash Point >110 °C (Predicted)Inferred from similar compounds[1][7]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on parent compound and thiol hazards[6][8]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338Based on parent compound and thiol hazards[6][8]

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiol group.

Core Applications: Leveraging the Thiol Moiety

The primary thiol group of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is the key to its enhanced synthetic versatility. This section will detail two powerful applications: Thiol-Ene "Click" Chemistry and Michael Addition reactions.

Application I: Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient, radical-mediated transformation that forms a stable thioether linkage between a thiol and an alkene ("ene").[9][10][11] This reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and typically provides high yields with minimal byproducts, embodying the principles of "click chemistry."[12]

Scientific Rationale: The reaction is initiated by a radical initiator (photo or thermal) that abstracts a hydrogen atom from the thiol, generating a thiyl radical. This radical then adds across the double bond of the alkene, forming a carbon-centered radical. Subsequent chain transfer with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain reaction.

Experimental Workflow Diagram:

Thiol_Ene_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine, alkene, and photoinitiator in a suitable solvent. B Degas the solution to remove oxygen. A->B Inert atmosphere C Irradiate with UV light (e.g., 365 nm) at room temperature. B->C Initiation D Monitor reaction progress by TLC or LC-MS. C->D E Concentrate the reaction mixture under reduced pressure. D->E Completion F Purify the crude product by flash column chromatography. E->F G Characterize the final product by NMR, MS, and IR spectroscopy. F->G

Caption: Workflow for the Thiol-Ene "Click" Reaction.

Detailed Protocol: Photoinitiated Thiol-Ene Reaction with N-allylacetamide

Materials:

  • 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 eq)

  • N-allylacetamide (1.1 eq)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.1 eq)

  • Anhydrous, degassed methanol

  • Round-bottom flask equipped with a magnetic stir bar and septum

  • UV lamp (365 nm)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (e.g., 247 mg, 1.0 mmol) and DMPA (e.g., 25.6 mg, 0.1 mmol).

  • Dissolve the solids in anhydrous, degassed methanol (e.g., 10 mL).

  • Add N-allylacetamide (e.g., 110 µL, 1.1 mmol) to the stirred solution.

  • Seal the flask and continue to stir at room temperature while irradiating with a 365 nm UV lamp.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 15-60 minutes).

  • Upon completion, quench the reaction by turning off the UV lamp.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure thioether product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application II: Michael Addition

The Michael addition, or conjugate addition, involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The thiol group of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine can act as a potent nucleophile in a thia-Michael addition, forming a new carbon-sulfur bond.[13]

Scientific Rationale: In the presence of a mild base, the thiol is deprotonated to form a thiolate anion. This highly nucleophilic species then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. Subsequent protonation yields the 1,4-adduct. This reaction is highly valuable for carbon-sulfur bond formation under mild conditions.

Reaction Pathway Diagram:

Michael_Addition Thiol 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine Product Michael Adduct Thiol->Product Acceptor α,β-Unsaturated Carbonyl (e.g., Methyl Acrylate) Acceptor->Product Base Base (e.g., Et3N) Base->Product Catalyst

Caption: Michael Addition of the Thiol to an α,β-Unsaturated Carbonyl.

Detailed Protocol: Base-Catalyzed Michael Addition to Methyl Acrylate

Materials:

  • 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar and septum

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (e.g., 247 mg, 1.0 mmol) in anhydrous DCM (e.g., 10 mL).

  • Add triethylamine (e.g., 210 µL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Slowly add methyl acrylate (e.g., 108 µL, 1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove the base.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Michael adduct.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion in Thiol-Ene reaction 1. Oxygen inhibition of the radical reaction.2. Inactive photoinitiator.3. Insufficient UV irradiation.1. Ensure the reaction mixture is thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles).2. Use a fresh batch of photoinitiator.3. Increase the irradiation time or move the lamp closer to the reaction flask.
Low yield in Michael Addition 1. Insufficiently basic conditions.2. Reversibility of the reaction.3. Steric hindrance.1. Use a stronger, non-nucleophilic base if necessary (e.g., DBU).2. Use a slight excess of the Michael acceptor.3. Increase the reaction time or gently heat the reaction mixture.
Formation of disulfide byproduct Oxidation of the thiol starting material.1. Ensure all solvents are degassed and the reaction is run under a strictly inert atmosphere.2. Store the thiol starting material under an inert atmosphere.
Difficulty in purification Co-elution of product with starting material or byproducts.1. Optimize the solvent system for column chromatography.2. Consider alternative purification methods such as preparative HPLC.

Conclusion

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a highly valuable and versatile building block for modern organic synthesis and drug discovery. The presence of a Boc-protected amine, a tertiary hydroxyl group, and a primary thiol allows for a wide range of selective chemical transformations. The protocols detailed herein for Thiol-Ene "Click" Chemistry and Michael Addition provide a solid foundation for researchers to harness the unique reactivity of this compound in the development of novel molecular entities.

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  • Britton, J., et al. (2022).
  • Markey, L., et al. (2013). Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Thiol-Ene Click Reactions Involving Dithiins.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • PubMed. (2020). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
  • Benchchem. (n.d.). Application Notes and Protocols for the Michael Addition Reaction of 1,3-Cyclopentanedione.

Sources

Application

Application Notes and Protocols for the Synthesis and Reaction Mechanisms of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry The piperidine scaffold is a privileged structure in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a variety of biological receptors. The introduction of functional groups onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The target molecule of this guide, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , represents a unique trifunctional piperidine derivative with significant potential in drug discovery. The presence of a tertiary alcohol, a nucleophilic thiol, and a protected amine on a single scaffold provides a versatile platform for the synthesis of complex molecules and novel chemical entities.

This guide provides a comprehensive overview of the plausible synthetic pathways and reaction mechanisms for the preparation of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a compound not yet explicitly detailed in the scientific literature. The proposed synthetic strategy is grounded in well-established chemical principles and supported by analogous reactions reported for similar heterocyclic systems.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine can be logically approached through a two-step sequence starting from the commercially available N-Boc-3-piperidone. This strategy involves:

  • Epoxidation: Formation of a spiro-epoxide at the C3 position of the piperidine ring via the Corey-Chaykovsky reaction.

  • Regioselective Ring-Opening: Nucleophilic attack of a thiol-containing reagent on the spiro-epoxide to introduce the mercaptomethyl group and generate the tertiary alcohol.

This pathway is advantageous as it allows for the stereocontrolled introduction of two functional groups at a single carbon center.

Part 1: Synthesis of the Spiro-Epoxide Intermediate

The first key step is the conversion of N-Boc-3-piperidone to the corresponding spiro-epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. The Corey-Chaykovsky reaction is a well-established and highly effective method for the epoxidation of ketones and aldehydes.[3][4] This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base.

Reaction Mechanism: The Corey-Chaykovsky Reaction

The mechanism of the Corey-Chaykovsky reaction proceeds through the following key steps:

  • Ylide Formation: A strong base, such as sodium hydride or potassium tert-butoxide, deprotonates the sulfonium salt (e.g., trimethylsulfonium iodide) to form the sulfur ylide.

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of N-Boc-3-piperidone.

  • Intramolecular Cyclization: The resulting betaine intermediate undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfonium group, which acts as a good leaving group (dimethyl sulfide), to form the three-membered epoxide ring.

Corey_Chaykovsky

Experimental Protocol: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Materials:

  • N-Boc-3-piperidone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Ylide Preparation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature. Stir the mixture for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the sulfur ylide is formed.

  • Epoxidation: Cool the ylide solution to 0 °C in an ice bath. Add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired spiro-epoxide.

Parameter Condition Rationale
Solvent Anhydrous DMSO/THFDMSO is an excellent solvent for the formation of the sulfur ylide, while THF is used to dissolve the ketone and control the reaction rate.
Base Sodium HydrideA strong, non-nucleophilic base is required for the efficient deprotonation of the sulfonium salt.
Temperature 0 °C to room temperatureThe initial cooling helps to control the exothermic reaction, while allowing the reaction to proceed at room temperature ensures completion.
Stoichiometry Slight excess of ylideA slight excess of the ylide ensures complete consumption of the starting ketone.

Part 2: Regioselective Ring-Opening of the Spiro-Epoxide

The second and final step in the synthesis is the nucleophilic ring-opening of the spiro-epoxide with a suitable thiol-containing nucleophile. The regioselectivity of this reaction is of paramount importance for the successful synthesis of the target molecule.

Reaction Mechanism: SN2 Ring-Opening with a Thiol Nucleophile

Under basic or nucleophilic conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism.[5] This mechanism involves the backside attack of the nucleophile on one of the electrophilic carbons of the epoxide ring, leading to inversion of stereochemistry at the site of attack. In the case of an unsymmetrical epoxide, the nucleophile will preferentially attack the less sterically hindered carbon atom.

For the spiro-epoxide tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, there are two potential sites for nucleophilic attack:

  • C3 (Spiro Carbon): A quaternary carbon center.

  • Methylene Carbon: A primary carbon center.

Based on the principles of steric hindrance in SN2 reactions, the attack of the thiol nucleophile is expected to occur at the less hindered methylene carbon. This regioselective attack will result in the formation of the desired 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This prediction is supported by studies on the ring-opening of spiro-epoxyoxindoles, where nucleophilic attack under basic conditions occurs at the less substituted carbon.[6]

Ring_Opening

Experimental Protocol: Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Sodium thiomethoxide (or other suitable thiol source)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a solution of the spiro-epoxide (1.0 eq) in methanol, add sodium thiomethoxide (1.2 eq) at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting epoxide is consumed. The reaction time may vary depending on the specific thiol nucleophile used.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Parameter Condition Rationale
Nucleophile Sodium thiomethoxideA strong, small nucleophile that will favor the SN2 pathway and attack at the less hindered carbon.
Solvent MethanolA protic solvent that can facilitate the reaction and is suitable for dissolving the reactants.
Temperature Room temperatureThe reaction is typically facile and does not require heating.
Stoichiometry Slight excess of nucleophileEnsures complete conversion of the epoxide.

Applications and Future Directions

The successful synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine opens up numerous possibilities for its application in drug discovery and development. The orthogonal reactivity of the hydroxyl, thiol, and protected amine functionalities allows for selective chemical modifications.

  • Scaffold for Library Synthesis: This molecule can serve as a versatile scaffold for the creation of diverse chemical libraries for high-throughput screening.

  • Covalent Inhibitors: The nucleophilic thiol group can be utilized for the development of targeted covalent inhibitors, a class of drugs that has gained significant attention in recent years.

  • Linker Chemistry: The functional groups on this piperidine derivative make it an attractive candidate for use in the development of linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Further research could focus on the enantioselective synthesis of this compound, which would be crucial for its application in the development of chiral drugs. This could potentially be achieved through the use of chiral sulfur ylides in the Corey-Chaykovsky reaction or through enzymatic resolution of the final product.

References

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 2016, 8(7):112-117.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). A New Class of Reagents for Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylides. VI. The Structure of "Stable" Ylides. Journal of the American Chemical Society, 83(2), 417–423. [Link]

  • Recent trends in ring opening of epoxides with sulfur nucleophiles. Molecular Diversity, 22(1), 191-205. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. [Link]

  • Diversity Oriented Synthesis of Sulfur Containing Epoxide Compounds. DePauw University. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]

  • Method for synthesizing 1-BOC-3-piperidone.
  • Recent trends in ring opening of epoxides with sulfur nucleophiles. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]

  • Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes. Journal of the American Chemical Society, 128(44), 14478–14486. [Link]

  • Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3)-N(1')-diindolylmethane. Organic & Biomolecular Chemistry, 17(33), 7747-7759. [Link]

  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry, 21(19), 5275-5279. [Link]

  • Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. YouTube. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 659-673. [Link]

  • Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angewandte Chemie International Edition, 64(33), e202503269. [Link]

  • Editorial on Ring-opening Reactions of Epoxides. Journal of Organic and Inorganic Chemistry. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752. [Link]

  • Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. Chemical Communications, 48(83), 10312-10314. [Link]

Sources

Method

Application Notes & Protocols for the Analysis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Introduction 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a specialized heterocyclic compound featuring a piperidine core, which is a prevalent scaffold in many pharmaceutical agents.[1] The molecule is functionalized...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a specialized heterocyclic compound featuring a piperidine core, which is a prevalent scaffold in many pharmaceutical agents.[1] The molecule is functionalized with three key groups that dictate its chemical behavior and analytical strategy: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, a tertiary hydroxyl group, and a primary thiol (mercaptan) group. The presence of the reactive and easily oxidizable thiol moiety, in particular, presents a significant challenge for accurate and reproducible analysis.

This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation, purity assessment, and quantification of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. The protocols herein are designed for researchers, quality control scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reliable results.

Section 1: Physicochemical Properties & Critical Handling Procedures

The stability of the analyte is paramount for accurate analysis. The primary thiol group is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer. The Boc-protecting group is also labile under strongly acidic conditions.

Table 1: Physicochemical Properties of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

PropertyValue
Molecular Formula C₁₁H₂₁NO₃S
Molecular Weight 247.36 g/mol
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid
Solubility Soluble in methanol, ethanol, acetonitrile, DMF, DMSO; sparingly soluble in water

Core Handling Protocol:

  • Inert Atmosphere: All handling, weighing, and dissolution of the material should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group.

  • Solvent Preparation: Use de-gassed solvents for sample preparation to reduce dissolved oxygen.

  • Storage: Store the compound at -20°C or lower in a tightly sealed container under an inert atmosphere.

  • pH Control: Avoid strongly acidic conditions (pH < 3) to prevent the cleavage of the Boc protecting group.[2]

Section 2: Chromatographic Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of the compound and for quantifying its concentration, especially the active thiol form.

Reversed-Phase HPLC for Purity Assessment

This method is designed to separate the parent compound from potential impurities, such as the disulfide dimer, synthesis precursors, or degradation products.

Rationale for Method Design: A C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of compounds with varying polarities. A small amount of a mild acid like formic acid is crucial; it ensures the piperidine nitrogen is consistently protonated, leading to symmetrical peak shapes and reproducible retention times. Detection at a low UV wavelength (e.g., 210 nm) is necessary because the molecule lacks a significant chromophore.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water at a concentration of ~1 mg/mL immediately before analysis.

HPLC with Pre-Column Derivatization for Thiol Quantification

Quantifying the free thiol is critical for understanding the active component's concentration. Direct UV detection lacks the sensitivity and specificity for this task. Pre-column derivatization with a thiol-specific fluorescent reagent, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), converts the non-fluorescent thiol into a highly fluorescent derivative that can be detected with exceptional sensitivity.[3][4]

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Thiol_Sample Thiol Analyte (in solution) Mix Mix & Vortex Thiol_Sample->Mix Buffer Boric Acid Buffer (pH 9.0) Buffer->Mix SBD_F SBD-F Reagent SBD_F->Mix Incubate Incubate at 60°C (60 min, dark) Mix->Incubate Stop Stop Reaction (Add HCl) Incubate->Stop Inject Inject into HPLC Stop->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 385 nm, Em: 515 nm) Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: Workflow for thiol quantification using SBD-F derivatization.

Experimental Protocol: Thiol Derivatization and HPLC-Fluorescence

  • Reagents and Materials:

    • Thiol analyte standard and samples.

    • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) solution (2.3 mM in buffer).

    • Boric acid buffer (0.2 M, containing 2 mM EDTA), adjusted to pH 9.0.

    • 1 M Hydrochloric Acid (HCl).

    • HPLC-grade methanol and water.

  • Derivatization Procedure: [4]

    • In a microcentrifuge tube, mix 50 µL of the sample (or standard) with 250 µL of the boric acid buffer.

    • Add 50 µL of the SBD-F solution.

    • Vortex the mixture thoroughly.

    • Incubate at 60°C for 60 minutes in a water bath, protected from light.

    • Stop the reaction by adding 50 µL of 1 M HCl.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a fluorescence detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution using Methanol and a citric acid buffer (e.g., 100 mM, pH 3.0) is a common starting point.[3] Optimization is required.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Fluorescence Detection: Excitation: 385 nm, Emission: 515 nm.[4]

    • Quantification: Generate a calibration curve using derivatized standards of known concentrations.

Section 3: Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. The unique chemical environment of each proton and carbon atom provides a distinct spectral fingerprint.

Rationale for Signal Assignment: The ¹H NMR spectrum is expected to be dominated by a large singlet for the nine equivalent protons of the Boc group.[5] The piperidine ring protons will appear as complex multiplets due to spin-spin coupling. The protons on the carbon adjacent to the thiol (-CH₂-SH) will likely appear as a singlet. The hydroxyl (-OH) and thiol (-SH) protons are often broad and may exchange with D₂O. The ¹³C NMR will show distinct signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Boc -C(CH₃)₃ ~1.45 (s, 9H)~28.4
Boc -C(CH₃)₃ -~80.0
Boc -C=O -~155.0
Piperidine CH₂ 1.5-1.9 (m)20-40
Piperidine CH₂N 3.0-3.8 (m)40-50
C-OH -70-75
-CH₂SH ~2.7 (s, 2H)~30.0
-OH broad-
-SH broad (t, if coupled)-

Note: These are predicted values based on similar structures.[6][7] Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation analysis.

Rationale for Method Design: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules.[1] Positive ion mode is chosen because the basic piperidine nitrogen is readily protonated, forming a strong [M+H]⁺ ion. Tandem MS (MS/MS) of this precursor ion will induce fragmentation, revealing characteristic losses. Common fragmentations for piperidine derivatives include α-cleavage and ring fission, while losses of water from the hydroxyl group and parts of the Boc group are also expected.[1][8]

G cluster_frags M_H [M+H]⁺ m/z 248.1 M_H2O [M+H - H₂O]⁺ m/z 230.1 Loss of water M_H->M_H2O M_Boc [M+H - C₄H₈]⁺ m/z 192.1 Loss of isobutylene M_H->M_Boc M_FullBoc [M+H - C₅H₉O₂]⁺ m/z 148.1 Loss of Boc group M_H->M_FullBoc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important chiral intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a valuable building block in medicinal chemistry, notably as a key intermediate for various therapeutic agents.[1][2] Its synthesis presents a common challenge in organic chemistry: the creation of a quaternary stereocenter at the C3 position containing both a hydroxyl and a mercaptomethyl group. Direct, one-step additions to the precursor ketone, 1-Boc-3-piperidone, are often problematic due to the instability of the required nucleophiles and competing side reactions.

This guide presents a robust, two-step synthetic pathway that is widely recognized for its efficiency and control in constructing such motifs:

  • Epoxidation: A Corey-Chaykovsky reaction to convert the ketone into a more reactive spiro-epoxide intermediate.

  • Nucleophilic Ring-Opening: Regioselective opening of the epoxide with a thiol nucleophile to install the hydroxymethyl and mercapto groups simultaneously.

We will explore the critical parameters of this workflow and provide solutions to common issues encountered during the synthesis.

Optimized Synthesis Workflow

The recommended pathway involves the conversion of commercially available 1-Boc-3-piperidone to the target molecule via a spiro-epoxide intermediate.

G cluster_0 PART 1: Epoxidation (Corey-Chaykovsky Reaction) cluster_1 PART 2: Nucleophilic Ring-Opening cluster_2 PART 3: Purification A 1-Boc-3-piperidone B Dimethylsulfoxonium Ylide Formation (NaH, Trimethylsulfoxonium iodide, DMSO) A->B Reacts with C 1-Boc-1-oxa-6-azaspiro[2.5]octane (Spiro-epoxide Intermediate) B->C Forms D Thiol Nucleophile (e.g., NaSH in EtOH) C->D Reacts with E 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (Final Product) D->E Yields F Aqueous Workup & Extraction E->F G Column Chromatography F->G

Caption: High-level workflow for the synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My epoxidation (Corey-Chaykovsky) reaction has a low yield or fails completely. What went wrong?

Answer: Low yields in this step almost always trace back to the stability and reactivity of the dimethylsulfoxonium ylide. This reagent is highly sensitive to reaction conditions.

Potential Causes & Solutions:

  • Cause 1: Inactive Sodium Hydride (NaH). NaH reacts with atmospheric moisture, forming NaOH, which is not a strong enough base to deprotonate the sulfoxonium salt efficiently.

    • Solution: Use freshly opened NaH from a reputable supplier. If you suspect your NaH is old, wash it with anhydrous hexane under an inert atmosphere to remove the mineral oil and any surface oxidation before use. Always handle NaH with extreme care.

  • Cause 2: Wet Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic. Water will quench the NaH and the ylide as it forms.

    • Solution: Use anhydrous DMSO (≤50 ppm water), preferably from a sealed bottle. For absolute certainty, you can dry DMSO over activated molecular sieves (4Å) overnight before use.

  • Cause 3: Incorrect Reaction Temperature. Ylide formation is exothermic. If the temperature rises too high, the ylide can decompose. Conversely, if the temperature is too low, the deprotonation can be sluggish.

    • Solution: Maintain the temperature between 15-25°C during the deprotonation step. After the ylide has formed, the addition of the ketone is typically performed at room temperature. For sensitive substrates, cooling to 0°C before ketone addition may be beneficial.

  • Cause 4: Poor Quality Trimethylsulfoxonium Salt. Impurities in the trimethylsulfoxonium iodide or chloride can interfere with the reaction.

    • Solution: Recrystallize the salt from ethanol/water if its purity is questionable.

Troubleshooting_Epoxidation cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Solutions Start Low Yield in Epoxidation Step Reagent_NaH Inactive NaH? Start->Reagent_NaH Reagent_DMSO Wet DMSO? Start->Reagent_DMSO Reagent_Salt Impure Sulfoxonium Salt? Start->Reagent_Salt Cond_Temp Incorrect Temperature? Start->Cond_Temp Cond_Atmosphere Air/Moisture Leak? Start->Cond_Atmosphere Sol_NaH Use fresh / washed NaH Reagent_NaH->Sol_NaH Sol_DMSO Use anhydrous DMSO Reagent_DMSO->Sol_DMSO Sol_Salt Recrystallize salt Reagent_Salt->Sol_Salt Sol_Temp Maintain 15-25°C Cond_Temp->Sol_Temp Sol_Atmosphere Use inert atmosphere (N₂/Ar) Cond_Atmosphere->Sol_Atmosphere

Caption: Troubleshooting logic for low epoxidation yield.

Question 2: I'm observing significant disulfide byproduct formation. How can I prevent this?

Answer: The thiol functional group (-SH) is highly susceptible to oxidation, which dimerizes your product into a disulfide (R-S-S-R).[3] This is a very common issue when working with mercaptans.

Potential Causes & Solutions:

  • Cause 1: Oxygen in the Reaction/Workup. The thiolate anion (R-S⁻), which is present under basic conditions or is the active nucleophile, is particularly prone to oxidation by atmospheric oxygen.

    • Solution: Perform the reaction and the aqueous workup under an inert atmosphere of nitrogen or argon. Use solvents that have been deoxygenated by bubbling N₂ or Ar through them for 15-30 minutes prior to use.

  • Cause 2: Oxidizing Impurities. Trace metal impurities in reagents or solvents can catalyze the oxidation.

    • Solution: Use high-purity reagents and solvents. If metal catalysis is suspected, adding a small amount of a chelating agent like EDTA to the aqueous workup can sometimes help.

  • Cause 3: Prolonged Exposure to Air during Purification. Leaving the purified product exposed to air can lead to slow dimerization over time.

    • Solution: After column chromatography, concentrate the fractions under reduced pressure quickly. Store the final product under an inert atmosphere and at a low temperature (-20°C is recommended for long-term storage).

Question 3: The ring-opening of the epoxide is slow and gives a poor yield. What factors should I optimize?

Answer: The efficiency of the epoxide ring-opening depends on the nucleophilicity of your thiol source and the reaction conditions that favor the Sₙ2 attack.

Potential Causes & Solutions:

  • Cause 1: Weak Nucleophile. The choice of thiolating agent is critical. While hydrogen sulfide is a gas and difficult to handle, its salts are convenient sources of the hydrosulfide anion (SH⁻), a potent nucleophile.

    • Solution: Sodium hydrosulfide (NaSH) is an excellent and cost-effective choice. It is typically used in a protic solvent like ethanol or methanol, which can also protonate the resulting alkoxide. Thiourea followed by basic hydrolysis is another classic method but adds an extra step.

  • Cause 2: Inappropriate Solvent. The solvent must be able to dissolve the epoxide and the nucleophile, and it should not react with either.

    • Solution: Ethanol or methanol are ideal for use with NaSH. They are polar enough to dissolve the salt and the intermediate alkoxide, and they serve as a proton source for the final hydroxyl group.

  • Cause 3: Insufficient Temperature. While Sₙ2 reactions are often run at room temperature, this specific ring-opening can be slow due to the steric hindrance of the neopentyl-like center.

    • Solution: Gently heating the reaction mixture to 40-50°C can significantly increase the reaction rate. Monitor the reaction by TLC or LCMS to avoid decomposition at higher temperatures.

Thiolating AgentCommon SolventProsCons
Sodium Hydrosulfide (NaSH) Ethanol, MethanolHigh reactivity, cost-effective, one-step.Hygroscopic, releases H₂S upon acidification.
Thiourea EthanolStable, solid reagent.Two steps required (addition then hydrolysis).
Sodium Thioacetate DMF, EthanolOdor is less pungent than thiols.Requires a subsequent deacetylation step.

FAQs: Understanding the Chemistry

Q: Why is the two-step epoxidation/ring-opening pathway superior to a direct addition of a "mercaptomethyl" nucleophile to the ketone?

A: This is an excellent question that gets to the heart of synthetic strategy. A hypothetical "mercaptomethyl" Grignard or organolithium reagent (e.g., LiCH₂SH) is extremely difficult to prepare and is unstable. The acidic proton of the thiol group would immediately quench the highly basic carbanion. While protected versions exist, their synthesis is often complex. The Corey-Chaykovsky reaction uses a stable, commercially available salt to generate the reactive species in situ, and the subsequent ring-opening with a simple, robust nucleophile like NaSH is a high-yielding and reliable transformation. This pathway offers superior control, uses more accessible reagents, and generally provides higher overall yields.

Q: Are there any specific safety precautions I should take?

A: Yes. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere. Sodium hydrosulfide (NaSH) can release toxic hydrogen sulfide (H₂S) gas, especially if acidified. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q: How should I monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • For the epoxidation: The product epoxide is less polar than the starting ketone. You should see the spot for 1-Boc-3-piperidone (visualized with permanganate stain) disappear and a new, higher Rf spot for the epoxide appear.

  • For the ring-opening: The final product, with its free hydroxyl and thiol groups, is significantly more polar than the epoxide. You will see the epoxide spot disappear and be replaced by a new, lower Rf spot corresponding to the product. A permanganate or ninhydrin (after heating) stain can be used for visualization.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.

Part 1: Synthesis of 1-Boc-1-oxa-6-azaspiro[2.5]octane (Epoxide)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Reagent Addition: Wash the NaH with anhydrous hexane (2x) to remove the oil, then carefully decant the hexane. Add anhydrous DMSO via syringe.

  • Add trimethylsulfoxonium iodide (1.2 eq.) portion-wise to the NaH suspension. Caution: Gas evolution (H₂)!

  • Stir the resulting milky suspension at room temperature for 45-60 minutes until gas evolution ceases. This indicates the formation of the ylide.

  • Reaction: Add a solution of 1-Boc-3-piperidone (1.0 eq.) in anhydrous DMSO dropwise, keeping the internal temperature below 30°C.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a flask containing ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.

Part 2: Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine
  • Setup: To a round-bottom flask, add the crude epoxide from the previous step and dissolve it in ethanol.

  • Nucleophile Addition: In a separate flask, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O, 1.5 eq.) in ethanol. Add this solution to the epoxide solution.

  • Reaction: Heat the reaction mixture to 45°C and stir for 4-6 hours. Monitor by TLC for the disappearance of the epoxide.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add water to the residue and carefully adjust the pH to ~7 using 1M HCl. Caution: Potential H₂S release.

  • Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure target compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Trost, B. M., & Melvin, L. S. (1975). New synthetic reactions. Sulfonium ylides. Organic Chemistry, 32, 262-386.
  • Chemdad Co., Ltd. (n.d.). (S)-1-Boc-3-hydroxypiperidine. Retrieved from [Link][2]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link][4]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Retrieved from [5]

  • Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method. Retrieved from [6]

  • Google Patents. (n.d.). CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine. Retrieved from [7]

Sources

Optimization

Technical Support Center: Reactions of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This document serves as a resource for researchers, chemists, and drug development professionals to navigate the potential challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This document serves as a resource for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered when working with this versatile building block. The unique combination of a sterically hindered tertiary alcohol, a reactive thiol, and an acid-labile Boc-protecting group necessitates careful consideration of reaction conditions to ensure high yield and purity.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the mechanistic basis for the formation of common impurities and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction mass is showing a significant impurity with a mass roughly double that of my starting material. What is it and how can I prevent it?

A1: This is a classic sign of oxidative dimerization. The most common and highly probable side product for any thiol-containing compound is the corresponding disulfide. The mercaptomethyl group on your piperidine is susceptible to oxidation, even by atmospheric oxygen, to form a disulfide-linked dimer.

  • Causality: The oxidation of thiols to disulfides can be catalyzed by trace metal ions and proceeds via a radical mechanism, often initiated by oxygen. This process is typically accelerated in basic conditions, which can deprotonate the thiol to the more easily oxidized thiolate anion.

  • Identification:

    • Mass Spectrometry (MS): Look for a peak at [2M-2H]+, where M is the mass of the starting material.

    • ¹H NMR: The characteristic thiol proton (R-SH) peak will disappear. The protons on the carbon adjacent to the sulfur (-CH₂-S-) will likely experience a slight downfield shift.

Troubleshooting & Prevention Protocol
  • Deoxygenate Solvents: Before use, thoroughly sparge all reaction solvents with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen.

  • Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon. This is the most critical step in preventing air oxidation.

  • Use of Reducing Agents: If compatible with your reaction chemistry, consider adding a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during workup to cleave any disulfide formed back to the thiol.

  • Avoid Basic Conditions (if possible): If your reaction does not require a base, maintaining a neutral or slightly acidic pH can slow the rate of oxidation.

Q2: I'm observing an impurity corresponding to the loss of the Boc group. Why did this happen and how can I avoid it?

A2: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group.[1][2] Its removal is a common side reaction if the experimental conditions are not strictly controlled.

  • Causality: The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then breaks down into isobutylene and a proton.[3] This can be triggered by strong acids (e.g., TFA, HCl) or even prolonged exposure to milder acidic conditions (e.g., silica gel chromatography, acidic reagents).[1][4]

  • Identification:

    • MS: Look for a peak corresponding to [M-100]+.

    • ¹H NMR: The characteristic singlet for the nine protons of the tert-butyl group (usually around 1.4 ppm) will be absent. You will likely see significant shifts in the piperidine ring protons.

Troubleshooting & Prevention Protocol
  • Strict pH Control: Ensure your reaction and workup conditions remain neutral or basic. If an acidic quench is required, use it quickly and at low temperatures.

  • Chromatography Considerations: When purifying by silica gel chromatography, consider pre-treating the silica. You can either use silica gel impregnated with a base (e.g., triethylamine) or use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to neutralize acidic sites on the silica.

  • Reagent Choice: Scrutinize all reagents for acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

Q3: My analysis shows an impurity with the loss of a water molecule (M-18). What is the likely structure?

A3: The loss of 18 mass units strongly suggests a dehydration reaction involving the tertiary alcohol. This would result in the formation of an alkene.

  • Causality: Tertiary alcohols are prone to elimination reactions, particularly under acidic conditions (E1 mechanism). The acid protonates the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates a tertiary carbocation, which is then quenched by the removal of an adjacent proton to form a double bond. This side reaction is often coupled with Boc deprotection, as both are promoted by acid.

  • Identification:

    • MS: A peak corresponding to [M-18]+. If both dehydration and de-Boc cleavage occur, you would see [M-118]+.

    • ¹H NMR: The disappearance of the hydroxyl (-OH) proton signal and the appearance of new signals in the vinyl region (typically 5-6.5 ppm).

Troubleshooting & Prevention Protocol
  • Avoid Acid: The primary strategy is the rigorous exclusion of acidic conditions, as detailed in the Boc deprotection section (Q2).

  • Temperature Control: Avoid excessive heat, as high temperatures can promote elimination reactions even in the absence of strong acids.

  • Alternative Protecting Groups: If your synthetic route requires harsh acidic conditions, you may need to reconsider the use of a Boc protecting group in favor of a more robust alternative.

Summary of Potential Side Products

Side Product Structure Δ Mass (Da) Common Cause Key Analytical Signature (¹H NMR)
Disulfide Dimer R-S-S-R+(M-2)Air OxidationDisappearance of R-SH proton peak.
De-Boc Piperidine Deprotected Amine-100Acidic ConditionsDisappearance of t-butyl singlet (~1.4 ppm).
Elimination Product Alkene-18Acidic Conditions, HeatDisappearance of -OH peak; appearance of vinyl protons.
Intramolecular Ether Thiepane derivative-18Acid-catalyzed cyclizationComplex spectral changes; disappearance of -OH peak.

Visualizing Reaction Pathways

The following diagrams illustrate the relationships between the starting material and its most common side products, as well as a general troubleshooting workflow.

Side_Products cluster_side_products Potential Side Products SM 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine Disulfide Disulfide Dimer (+[M-2]) SM->Disulfide [O] / Air DeBoc De-Boc Product (-100 Da) SM->DeBoc H+ Elimination Alkene Product (-18 Da) SM->Elimination H+ / Heat Cyclized Cyclized Ether (-18 Da) SM->Cyclized H+ DeBoc->Elimination Heat

Caption: Common side products from the starting material.

Troubleshooting_Workflow start Impurity Detected in Reaction ms_check Check Mass Spectrum start->ms_check mass_double Mass ≈ 2x SM? ms_check->mass_double Analyze Mass mass_loss_100 Mass ≈ SM - 100? mass_double->mass_loss_100 No is_disulfide Likely Disulfide Dimer Cause: Oxidation mass_double->is_disulfide Yes mass_loss_18 Mass ≈ SM - 18? mass_loss_100->mass_loss_18 No is_deboc Likely De-Boc Product Cause: Acid Exposure mass_loss_100->is_deboc Yes is_elimination Likely Elimination Product Cause: Acid / Heat mass_loss_18->is_elimination Yes unknown Other Impurity (Check Reagents, SM Purity) mass_loss_18->unknown No

Caption: Troubleshooting workflow for impurity identification.

References

  • Vertex AI Search.
  • Vertex AI Search. tert-Butyloxycarbonyl protecting group - Wikipedia.
  • Vertex AI Search.
  • Vertex AI Search. Enantioselective synthesis of (S)
  • Vertex AI Search. Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Vertex AI Search. Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine.
  • Vertex AI Search. What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine? - Guidechem.
  • Vertex AI Search. 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem - NIH.
  • Vertex AI Search. CN105801518A - (S)
  • Vertex AI Search. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine - ChemicalBook.
  • Vertex AI Search. (S)-1-Boc-3-hydroxypiperidine 97 143900-44-1 - Sigma-Aldrich.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - MDPI.
  • Vertex AI Search. Piperidine Impurities - BOC Sciences.
  • Vertex AI Search.
  • Vertex AI Search. Efficient synthesis of a new series of piperidine ring modif | 5457 - TSI Journals.
  • Vertex AI Search.
  • Vertex AI Search. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed.
  • Vertex AI Search. (S)-1-Boc-3-hydroxy-piperidine - Enzymaster.
  • Vertex AI Search. 1-BOC-3-HYDROXYPIPERIDINE, (R)- - precisionFDA.
  • Vertex AI Search. Piperazine-fused cyclic disulfides: high-performance bioreduction- activated cores for bifunctional probes and reagents - ChemRxiv.
  • Vertex AI Search. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine - Benchchem.
  • Vertex AI Search. Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine.
  • Vertex AI Search. Oxidation of 2,3‐Bis(hydroxymethyl)indole - Sci-Hub.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Introduction Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This multifunctional piperidine derivative is a valuable building block in medicinal chemistry and drug development, i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This multifunctional piperidine derivative is a valuable building block in medicinal chemistry and drug development, incorporating a chiral center, a tertiary alcohol, a protected secondary amine, and a primary thiol. The very features that make this molecule synthetically attractive also present significant purification challenges. Its propensity for oxidation, sensitivity to acid, and high polarity require carefully designed purification strategies.

This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to help you navigate the common pitfalls encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine?

A1: The molecule's stability is compromised by two main functionalities:

  • Thiol Oxidation: The mercaptomethyl group is highly susceptible to air oxidation, leading to the formation of a disulfide dimer. This is often the primary cause of unexpected high molecular weight species observed in mass spectrometry analysis and can complicate purification and characterization.

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[1][2] Exposure to strong acids, or even prolonged contact with slightly acidic media like standard silica gel, can cause partial or complete deprotection, resulting in the free amine which has vastly different chromatographic properties.

Q2: I've purified my compound, but it has a strong, unpleasant odor. What causes this and how can I minimize it?

A2: The odor is characteristic of the free thiol (-SH) group. Even trace amounts of the compound can be highly odorous. While the odor indicates the presence of the desired functional group, a very strong smell in a product deemed "pure" may suggest the presence of more volatile thiol-containing impurities. Minimizing the odor in the final product involves achieving the highest possible purity. Standard laboratory hygiene practices, such as handling the compound in a well-ventilated fume hood and quenching residual thiols in waste with bleach, are essential.

Q3: My NMR spectrum looks clean, but HPLC-MS analysis shows two major peaks with the same mass. What could be the issue?

A3: This is a classic issue for Boc-protected amines. The phenomenon you are observing is likely the presence of rotamers . Due to the partial double-bond character of the carbamate C-N bond, rotation around this bond is restricted at room temperature. This results in two distinct conformers (rotational isomers) that can be observed as separate peaks in HPLC, but often interconvert rapidly on the NMR timescale, showing a single, sometimes broadened, set of signals. Running the NMR at a lower temperature may resolve the single peaks into two distinct sets of signals, confirming the presence of rotamers.

Q4: What are the most common impurities I should expect from the synthesis?

A4: Besides starting materials, common process-related impurities include:

  • Disulfide Dimer: Formed via air oxidation of the thiol.

  • Deprotected Piperidine: Resulting from inadvertent cleavage of the Boc group.

  • Elimination Byproduct: Dehydration of the tertiary alcohol can lead to the formation of an alkene, particularly under heated or acidic conditions.

  • Reagents and Byproducts: Residual coupling agents or byproducts from the introduction of the mercaptomethyl group.

Troubleshooting Guide: Purification Workflows

This section addresses specific experimental problems with causative explanations and actionable protocols.

Problem 1: Product streaks severely during silica gel column chromatography, leading to poor separation and low recovery.

Causality: The high polarity of the hydroxyl group and the potential for the thiol to interact with the acidic silanol groups on the silica surface cause strong binding and tailing.[3][4] Standard elution systems are often insufficient to overcome these interactions efficiently.

Solution: Neutralized Chromatography System

The key is to pacify the acidic silica gel surface. This can be achieved by adding a small amount of a basic modifier to the mobile phase.

dot

cluster_0 Problem: Tailing on Silica Gel cluster_1 Root Cause Analysis cluster_2 Solution Strategy Problem Severe Tailing/ Poor Separation Cause Strong Polar Interactions: -OH and -SH groups bind to acidic silanols (Si-OH) Problem->Cause is caused by Solution Neutralize Mobile Phase: Add 0.5-1% Triethylamine (Et3N) or Ammonia solution to eluent Cause->Solution is addressed by Result Sharper Peaks, Improved Recovery Solution->Result leads to

Caption: Logic diagram for troubleshooting chromatographic tailing.

Table 1: Recommended Mobile Phase Systems for Neutralized Flash Chromatography
PolarityStarting Eluent System (Non-polar)Gradient Eluent System (Polar)Modifier
Low-to-Medium95:5 Hexanes:Ethyl Acetate100% Ethyl Acetate0.5% v/v Triethylamine
Medium-to-High98:2 Dichloromethane:Methanol90:10 Dichloromethane:Methanol1% v/v Triethylamine
Step-by-Step Protocol: Neutralized Flash Chromatography
  • Prepare Slurry: Prepare the silica gel slurry in the starting eluent (e.g., 95:5 Hexanes:EtOAc) that already contains the basic modifier (0.5% Et3N).

  • Pack Column: Pack the column with the neutralized slurry to ensure the entire stationary phase is conditioned.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column. This "dry loading" technique prevents solvent-related band broadening.

  • Elute: Begin elution with the starting solvent system, gradually increasing the polarity based on TLC analysis.

  • Monitor: Monitor fractions using TLC, staining with potassium permanganate (visualizes the hydroxyl group) and/or iodine.

Problem 2: Mass spec analysis confirms the presence of a dimer (M+S-S+M).

Causality: The thiol group has been oxidized to a disulfide. This can happen during the reaction workup or even during storage if the material is exposed to air.

Solution: Reductive Purification or Workup

To prevent dimerization, it is crucial to maintain a reducing environment.

dot

cluster_workflow Reductive Purification Workflow Start Crude Product (Contains Monomer + Dimer) Step1 Option A: Reductive Workup Start->Step1 Step2 Option B: In-situ Reduction during Chromatography (Advanced) Start->Step2 Action1 Treat crude solution with TCEP or DTT (mild) before extraction Step1->Action1 Action2 Use degassed solvents. Add scavenger like DTT to mobile phase (use with caution) Step2->Action2 Purify Proceed to Neutralized Flash Chromatography Action1->Purify Action2->Purify End Pure Monomer (Store under N2 or Ar) Purify->End

Caption: Workflow for preventing and reversing disulfide formation.

Step-by-Step Protocol: Reductive Workup
  • Dissolve Crude: After the reaction is complete, dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate).

  • Reduce: Wash the organic layer with an aqueous solution of a mild reducing agent. A 5% aqueous solution of sodium thiosulfate or sodium bisulfite is often effective. For more stubborn disulfides, a dilute solution of Tris(2-carboxyethyl)phosphine (TCEP) can be used, as it is effective over a wide pH range and is less odorous than dithiothreitol (DTT).

  • Extract: Proceed with standard aqueous washes (e.g., brine) to remove the reducing agent and water-soluble components.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify Immediately: Proceed immediately with chromatography using degassed solvents to minimize re-oxidation.

Expert Tip: For storage, dissolve the purified product in a degassed solvent and store the solution under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C). This significantly prolongs its shelf life.

Problem 3: Loss of the Boc-group is observed after purification.

Causality: The Boc group has been cleaved by acid. Standard grade silica gel is inherently acidic (pH ≈ 4-5) and can catalyze this deprotection, especially with longer residence times on the column.

Solution: Strict pH Control and Efficient Processing

Beyond the neutralized chromatography system described in Problem 1, other precautions are necessary.

  • Use Neutral Stationary Phase: If Boc-deprotection remains a persistent issue, switch to neutral alumina as the stationary phase, which is less acidic than silica.[3]

  • Aqueous Workup: During liquid-liquid extraction, avoid acidic washes. Use saturated sodium bicarbonate (NaHCO₃) solution or water instead of acidic solutions to neutralize the reaction mixture.

  • Speed: Do not leave the compound on the column for extended periods. Prepare everything in advance so that the chromatography can be run efficiently from start to finish. "Flash" chromatography is preferred over slow gravity chromatography.

Summary of Analytical Methods

Properly assessing purity is critical. A multi-technique approach is recommended for a comprehensive evaluation.

TechniquePurposeKey Parameters & Expected Results
TLC Rapid monitoringMobile Phase: Hexane/Ethyl Acetate or DCM/Methanol. Visualization: UV (if chromophore present), KMnO₄ stain (for -OH), Iodine chamber.
¹H & ¹³C NMR Structural confirmation, impurity identification¹H NMR: Look for the characteristic Boc signal (~1.4 ppm, 9H singlet) and signals for the piperidine ring protons. ¹³C NMR: Confirm the carbamate carbonyl (~155 ppm) and tertiary carbon bearing -OH and -CH₂SH.
HPLC-MS Purity assessment, identification of byproductsColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid (for MS ionization) or buffered mobile phase. Detection: Look for [M+H]⁺, [M+Na]⁺, and the disulfide dimer mass.
Chiral HPLC Enantiomeric purityRequired if the synthesis is stereospecific. Use a chiral stationary phase (e.g., Chiralpak) with a non-polar mobile phase like Hexane/Isopropanol.[5]

References

  • CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. ChemicalBook.
  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 2016, 8(7):112-117.
  • 1-Boc-3-hydroxypiperidine Properties and Synthesis. Guidechem.
  • 1-Boc-3-hydroxypiperidine. Qiyan.
  • Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
  • Column chrom
  • Do Polar Compounds Elute First In Column Chromatography?. Chemistry For Everyone (YouTube).

Sources

Optimization

Technical Support Center: Byproduct Identification in the Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the identification of byproducts encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the identification of byproducts encountered during the synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. My aim is to equip you with the expertise and logical framework to diagnose and resolve common synthetic challenges.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant peak in my LC-MS with a mass corresponding to a dimer of my target compound. What is the likely structure and how is it formed?

A1: The most probable byproduct is the disulfide dimer.

This occurs through the oxidation of the thiol group of your target molecule. Thiols are susceptible to oxidation, which can even happen with atmospheric oxygen.[1] This process involves the coupling of two thiol molecules to form a disulfide bond.[1][2]

  • Likely Structure: 1,1'-disulfanediylbis(methylene)bis(1-(tert-butoxycarbonyl)piperidin-3-ol)

  • Mechanism: The oxidation of thiols to disulfides is a common reaction.[1][3] It can be promoted by various oxidizing agents or even air.[1] The reaction proceeds through the formation of a thiyl radical, which then combines with another thiyl radical to form the disulfide.

Troubleshooting and Resolution:

  • Inert Atmosphere: To minimize oxidation, it is crucial to perform the reaction and subsequent work-up under an inert atmosphere, such as nitrogen or argon.[1]

  • Reducing Agents: If the disulfide has already formed, it can often be reduced back to the thiol by treatment with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Analytical Confirmation: The presence of the disulfide can be confirmed by mass spectrometry, where you will observe a peak corresponding to [2M-2H+Na]+ or a similar adduct.

Experimental Protocol: Reduction of Disulfide Byproduct

  • Dissolve the crude reaction mixture containing the suspected disulfide in a suitable solvent (e.g., methanol, THF).

  • Add 1.5-2.0 equivalents of DTT.

  • Stir the reaction at room temperature and monitor by LC-MS until the disulfide peak is no longer observed.

  • Proceed with the standard work-up and purification of your target thiol.

Q2: My NMR spectrum shows signals consistent with an alkene. What could be the source of this impurity?

A2: The likely culprit is an elimination byproduct.

The tertiary alcohol in your target molecule can undergo acid-catalyzed dehydration to form an alkene.[4][5] This is a common side reaction, especially if acidic conditions are used during the synthesis or work-up.[4]

  • Likely Structure: 1-Boc-3-(mercaptomethyl)-1,2,5,6-tetrahydropyridine or 1-Boc-5-(mercaptomethyl)-1,2,3,4-tetrahydropyridine.

  • Mechanism: The hydroxyl group is a poor leaving group.[4] However, under acidic conditions, it can be protonated to form a good leaving group (water).[4][5] Subsequent loss of water generates a carbocation, which can then lose a proton to form a double bond.[4]

Troubleshooting and Resolution:

  • Avoid Strong Acids: Minimize the use of strong acids, especially at elevated temperatures.[4] If an acidic wash is necessary, use a dilute acid and keep the temperature low.

  • Alternative Dehydration Conditions: If elimination is desired, it can be achieved under milder conditions using reagents like phosphorus oxychloride (POCl3) in pyridine.[5][6]

  • Chromatographic Separation: The alkene byproduct can often be separated from the desired alcohol by column chromatography.

Diagram: Formation of Elimination Byproduct

G cluster_main Acid-Catalyzed Dehydration Target 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Protonation Protonation of -OH (H+) Target->Protonation -H2O Carbocation Carbocation Intermediate Protonation->Carbocation Elimination Elimination of H+ Carbocation->Elimination Byproduct Alkene Byproduct Elimination->Byproduct

Caption: Acid-catalyzed dehydration pathway.

Q3: I'm seeing a byproduct with a mass that is 100 amu less than my product, suggesting the loss of the Boc group. How can I prevent this?

A3: The N-Boc protecting group is likely being cleaved.

The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can be removed to yield the free amine.[7][8][9]

  • Likely Structure: 3-hydroxy-3-(mercaptomethyl)piperidine

  • Mechanism: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation.[8]

Troubleshooting and Resolution:

  • Control pH: Maintain neutral or slightly basic conditions throughout the synthesis and purification process.

  • Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider using a more acid-stable protecting group, such as the benzyloxycarbonyl (Cbz) group.

  • Re-protection: If deprotection occurs, the free amine can be re-protected with di-tert-butyl dicarbonate (Boc2O) under standard conditions.[9]

Table: Stability of Common Amine Protecting Groups

Protecting GroupCleavage ConditionsStability
Boc Strong acids (e.g., TFA, HCl)Stable to base, nucleophiles, and catalytic hydrogenation.[7][8]
Cbz Catalytic hydrogenation (e.g., H2, Pd/C)Stable to mild acids and bases.
Fmoc Base (e.g., piperidine)Stable to acids.[11]
Troubleshooting Workflow: Byproduct Identification

G cluster_workflow Byproduct Identification Workflow cluster_mass_analysis Mass Comparison Start Unexpected Peak in Analysis (LC-MS, NMR) Mass Determine Mass of Impurity Start->Mass Compare Compare Mass to Target Mass->Compare Dimer Mass ≈ 2 x Target - 2H Compare->Dimer If Elimination Mass ≈ Target - 18 Compare->Elimination If Deprotection Mass ≈ Target - 100 Compare->Deprotection If Disulfide Disulfide Dimer Dimer->Disulfide Likely Alkene Alkene Byproduct Elimination->Alkene Likely FreeAmine Deprotected Amine Deprotection->FreeAmine Likely

Caption: Workflow for initial byproduct identification.

References
  • Bower, J. F., et al. (2022). Recent Advances in the Synthesis and Pharmacological Applications of Piperidine Derivatives. Molecules, 27(15), 4933. [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]

  • Fairfull-Smith, K. E., & Jenkins, H. D. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 13(16), 2686. [Link]

  • Google Patents. (2016). (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Albericio, F., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9474-9478. [Link]

  • Kocovsky, P., & Malkov, A. V. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

  • ResearchGate. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Google Patents. (2013). Method for synthesizing 1-BOC-3-piperidone.
  • Chad's Prep. (2021). 13.7 Thiols | Organic Chemistry. YouTube. [Link]

  • Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]

  • ResearchGate. (2023). Synthesis of highly functionalized piperidines. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chemical Science Transactions. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]

  • OpenStax. (n.d.). 17.6 Reactions of Alcohols. Organic Chemistry: A Tenth Edition. [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • National Institutes of Health. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. [Link]

  • PubMed. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Royal Society of Chemistry. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • ResearchGate. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • Sci-Hub. (n.d.). Reactions of some perfluoroolefins with S-containing nucleophiles. [Link]

  • National Institutes of Health. (2014). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]

  • BMRB. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. [Link]

  • National Institutes of Health. (2017). Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell? [Link]

Sources

Troubleshooting

Troubleshooting "1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine" NMR spectra

Technical Support Center: 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Welcome to the technical support guide for the NMR analysis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This molecule, while seemingly straightf...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Welcome to the technical support guide for the NMR analysis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This molecule, while seemingly straightforward, presents several common challenges in spectral acquisition and interpretation due to the unique interplay of its functional groups: a bulky, conformation-restricting Boc protector, a tertiary alcohol, and a thiol. This guide is structured as a series of frequently encountered problems and provides expert-driven solutions and the underlying scientific principles to empower your research.

FAQ 1: My spectrum is complex and doesn't look clean. What are the expected chemical shifts?

Answer:

Understanding the expected spectral features is the first step in troubleshooting. The complexity in the spectrum of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine arises from several factors:

  • Diastereotopic Protons: The protons on the piperidine ring carbons (C2, C4, C5, C6) are diastereotopic due to the chiral center at C3. This means that even geminal protons (two protons on the same carbon) are chemically non-equivalent and will appear as distinct signals, often coupling with each other and adjacent protons to create complex multiplets.

  • Rotational Isomers (Rotamers): The partial double-bond character of the amide linkage in the Boc group can restrict rotation, leading to two distinct conformers (rotamers) that are slowly interconverting on the NMR timescale.[1] This can cause a doubling or significant broadening of signals associated with the piperidine ring protons, particularly those alpha to the nitrogen (C2 and C6).[2]

  • Labile Protons: The hydroxyl (-OH) and thiol (-SH) protons are "exchangeable" and their appearance is highly dependent on solvent, concentration, temperature, and the presence of acidic or basic impurities.[3][4][5]

Below is a table of predicted chemical shifts based on the analysis of similar structural motifs. These values should be used as a guide for initial assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Boc Group-C(CH₃)₃~1.45 (s, 9H)~28.5The tert-butyl group typically appears as a sharp singlet.
Boc Group-C(CH₃)₃N/A~79.5Quaternary carbon of the Boc group.
Piperidine RingH-2, H-63.0 - 4.0 (m)~45-50Protons alpha to the nitrogen are deshielded. May show broadening or doubling due to rotamers.
Piperidine RingH-4, H-51.5 - 2.0 (m)~23-35Complex, overlapping multiplets are expected in this region.
Mercaptomethyl-CH₂SH~2.7 (s or d)~30-35May appear as a singlet or couple with the thiol proton depending on the solvent and exchange rate.
Tertiary Alcohol-OH1.5 - 5.0 (br s)N/AHighly variable shift; often broad. Confirmed by D₂O exchange.[3][5][6]
Thiol-SH1.0 - 2.5 (br s or t)N/AHighly variable shift; often broad. May show coupling to CH₂ protons in non-exchanging conditions.
Quaternary CarbonC-3N/A~70-75Carbon bearing the -OH and -CH₂SH groups.
CarbonylBoc C=ON/A~155Carbonyl carbon of the Boc group.

Note: Chemical shifts are highly dependent on the solvent used. Values are approximate.

FAQ 2: The signals for my -OH and -SH protons are broad, weak, or completely missing. Is my compound degrading?

Answer:

This is one of the most common issues and it is rarely due to sample degradation. The culprit is almost always rapid proton exchange.

Causality: Hydroxyl and thiol protons are acidic and can rapidly exchange with other labile protons in the sample, such as trace amounts of water (H₂O) or acid.[5][7] This exchange happens on a timescale that is similar to or faster than the NMR measurement process, causing the signal to broaden significantly. In some cases, the peak can become so broad that it is indistinguishable from the baseline.[3]

Troubleshooting Steps:

  • Confirm the Signal with a D₂O Shake: This is the definitive method to identify exchangeable protons.[1][5] Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the -OH and -SH protons to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the corresponding signals will disappear.[4][5]

  • Change to a Hydrogen-Bond-Accepting Solvent: Solvents like DMSO-d₆ or acetone-d₆ can form strong hydrogen bonds with the -OH and -SH protons.[3][8] This slows down the rate of intermolecular exchange, resulting in sharper signals. In DMSO-d₆, you may even resolve coupling between the -OH proton and adjacent C-H protons, which is typically not observed in CDCl₃.[7]

  • Ensure Anhydrous Conditions: NMR solvents can absorb atmospheric moisture.[1] Using freshly opened ampoules of deuterated solvent or storing solvents over molecular sieves can minimize water contamination and lead to sharper signals for labile protons.

Protocol: D₂O Shake Experiment
  • Acquire the initial ¹H NMR spectrum of your sample in a solvent like CDCl₃.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Allow the sample to settle for a few minutes.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the "before" and "after" spectra. The peaks corresponding to -OH and -SH protons should have disappeared or significantly diminished in intensity.[1][5]

FAQ 3: The piperidine ring signals are a mess of overlapping multiplets and/or doubled peaks. How can I simplify this and make assignments?

Answer:

This complexity is inherent to the molecule's structure but can be managed with specific experimental choices and advanced techniques.

Causality: As mentioned, the combination of diastereotopic protons and slow rotation around the N-C(O) bond (rotamers) is the primary cause of this spectral complexity.[1][2] At room temperature, the NMR spectrometer "sees" both rotational isomers, leading to a superposition of two different spectra and making direct interpretation nearly impossible.

Troubleshooting Workflow:

G cluster_cause Primary Causes cluster_solutions Solutions start Complex Piperidine Signals (Overlapping/Doubled Peaks) cause1 Diastereotopic Protons start->cause1 cause2 N-Boc Rotamers start->cause2 sol2 Change Solvent cause1->sol2 Induce differential shifts sol3 2D NMR (COSY, HSQC) cause1->sol3 Resolve connectivity sol1 Variable Temperature (VT) NMR cause2->sol1 Coalesce signals cause2->sol3 Assign both conformers end1 end1 sol1->end1 Simplified, averaged spectrum end2 end2 sol2->end2 Improved signal dispersion end3 end3 sol3->end3 Unambiguous assignments

Sources

Optimization

"1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine" handling and safety precautions

Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This document is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This document is designed for researchers, medicinal chemists, and drug development professionals. Given that this is a specialized and potentially novel piperidine derivative, this guide synthesizes data from structurally related compounds to provide robust safety, handling, and troubleshooting advice. Our goal is to explain the "why" behind experimental choices, ensuring both safety and success in your research endeavors.

Compound Overview & Key Structural Features

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a multifunctional heterocyclic compound. Its utility in synthesis stems from the orthogonal reactivity of its key functional groups:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it stable to a wide range of non-acidic reagents. This allows for selective reactions at other positions.

  • Tertiary Alcohol: The 3-hydroxy group is a tertiary alcohol, which influences its reactivity. It is less prone to oxidation compared to primary or secondary alcohols but can be a nucleophile under specific conditions or be targeted for elimination or substitution reactions.

  • Primary Thiol (Mercaptan): The mercaptomethyl group contains a highly nucleophilic thiol (-SH). This is often the most reactive site on the molecule, readily participating in alkylation, Michael additions, and oxidation reactions to form disulfides.

The piperidine scaffold itself is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] This specific derivative serves as a versatile building block for introducing a thiol-functionalized, substituted piperidine motif into target molecules.[3][4]

Frequently Asked Questions: Safety & Handling

This section addresses critical safety and handling questions. The guidance is extrapolated from safety data for structurally similar compounds, such as 1-Boc-3-hydroxypiperidine and general principles for handling thiols.

Question: What are the primary hazards associated with this compound?

Answer: Based on analogous compounds, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine should be handled as a hazardous substance. The primary concerns are:

  • Skin and Eye Irritation: Piperidine derivatives are known to cause skin and serious eye irritation.[5][6][7]

  • Respiratory Irritation: The compound may cause respiratory irritation if inhaled.[5][7][8]

  • Stench: Thiols are notorious for their strong, unpleasant odors. While the high molecular weight may reduce volatility compared to simpler thiols, it should still be handled with appropriate engineering controls to contain the smell.

  • Reactivity: The thiol group is highly reactive and can react with incompatible materials.

Question: What are the proper storage conditions?

Answer: To ensure the long-term stability and integrity of the compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C or as specified by the supplier.Cool temperatures slow down potential degradation pathways.[9]
Atmosphere Under an inert atmosphere (Argon or Nitrogen).The thiol group is highly susceptible to air oxidation, which leads to the formation of disulfide impurities.
Container Tightly sealed, opaque container.Prevents oxidation from air exposure and potential degradation from light.[8]
Location Store in a well-ventilated, designated chemical storage area away from incompatible materials.[6]Prevents accidental reactions and ensures proper containment in case of a spill.

Question: What Personal Protective Equipment (PPE) is required?

Answer: A comprehensive PPE strategy is essential. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Minimum Required PPE lab_coat Flame-Retardant Lab Coat goggles Chemical Splash Goggles gloves Nitrile or Neoprene Gloves respirator Respirator (if handling powder or in poor ventilation) user Researcher user->lab_coat Wear user->goggles Wear user->gloves Wear user->respirator Use When Needed

Caption: Standard Personal Protective Equipment (PPE) workflow.

Always handle this compound inside a certified chemical fume hood to avoid inhalation and contain odors.[10] Ensure that an eyewash station and safety shower are readily accessible.[6]

Question: How should I dispose of waste containing this chemical?

Answer: All waste containing this compound should be treated as hazardous chemical waste.

  • Collect all solutions and contaminated materials in a designated, sealed, and properly labeled waste container.

  • Do not dispose of it down the drain.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Troubleshooting Experimental Workflows

Question: My reaction is showing an unexpected, higher molecular weight peak by LC-MS, roughly double the mass of my starting material. What's happening?

Answer: This is a classic sign of disulfide bond formation. The thiol (-SH) group is readily oxidized to a disulfide (-S-S-) linkage, especially when exposed to air (oxygen), trace metal contaminants, or basic conditions.

Troubleshooting Steps:

  • Degas Solvents: Ensure all reaction solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Work Under Inert Atmosphere: Set up your reaction under a positive pressure of argon or nitrogen to prevent oxygen from entering the flask.

  • Add a Reducing Agent (Optional): For reactions where the thiol must remain free, adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can prevent disulfide formation without interfering with many reaction types. Dithiothreitol (DTT) can also be used, but it may be more likely to interfere with subsequent reactions.

  • Purification: If disulfide formation is minimal, it can often be separated from the desired monomeric product by standard column chromatography.

Disulfide_Troubleshooting start Unexpected High MW Peak (Approx. 2x Mass) check1 Suspect Disulfide Formation start->check1 q1 Was the reaction run under inert atmosphere? check1->q1 sol1 Solution: Re-run reaction under Argon or Nitrogen. q1->sol1 No sol2 Solution: Degas all solvents before use. q1->sol2 Yes sol3 Consider adding a reducing agent like TCEP. sol2->sol3

Caption: Decision tree for troubleshooting disulfide formation.

Question: I'm trying to deprotect the Boc group using standard TFA conditions, but I'm getting a complex mixture of products. What should I do?

Answer: While Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection, the presence of the thiol and tertiary alcohol can lead to side reactions.[11] The highly reactive carbocation formed upon Boc cleavage can be trapped by the nucleophilic thiol, leading to intramolecular cyclization or other rearrangements.

Recommended Protocol for Boc Deprotection: The key is to use a scavenger to trap the tert-butyl cation as it forms, preventing it from reacting with your molecule.

  • Dissolve Substrate: Dissolve 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine in Dichloromethane (DCM).

  • Add Scavengers: Add triethylsilane (TES, 5-10 equivalents) and water (5-10 equivalents) or anisole to the solution. TES is a highly effective scavenger for this purpose.

  • Cool Reaction: Cool the mixture to 0°C in an ice bath. This helps to control the reaction rate and minimize side products.

  • Add TFA Slowly: Add TFA (typically 25-50% v/v in DCM) dropwise to the cooled solution.

  • Monitor Reaction: Let the reaction stir at 0°C to room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-3 hours).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (like NaHCO₃ solution) and extracted.

Why this works: The triethylsilane acts as a sacrificial nucleophile, reacting with the tert-butyl cation much faster than the thiol group on your molecule, thus preserving your desired product.

Question: My attempts to perform an S-alkylation are failing or giving low yields. What factors should I consider?

Answer: Successful S-alkylation of the thiol depends on proper base selection and reaction conditions.

  • Base Selection: The base must be strong enough to deprotonate the thiol (pKa ~8-10) to form the thiolate anion, but not so strong that it causes side reactions.

    • Good Choices: Potassium carbonate (K₂CO₃), triethylamine (TEA), or Diisopropylethylamine (DIPEA) are often suitable.

    • Causality: The thiolate is the active nucleophile. Without its formation, the reaction will not proceed. Using a hindered base like DIPEA can prevent potential N-alkylation if any premature Boc-deprotection occurs.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal as they solvate the cation of the base without protonating the thiolate.[12]

  • Electrophile Reactivity: The reactivity of your alkylating agent matters. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[12] If using a less reactive electrophile, you may need to increase the temperature or reaction time.

Key Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol provides a starting point for reacting the thiol group with an alkyl halide.

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve piperidine derivative in anhydrous DMF under N2 add_base 2. Add K2CO3 (1.5 eq) dissolve->add_base stir 3. Stir for 15-30 min at RT add_base->stir add_alkyl 4. Add Alkyl Halide (1.1 eq) dropwise stir->add_alkyl monitor 5. Monitor by TLC/LC-MS add_alkyl->monitor quench 6. Quench with water monitor->quench extract 7. Extract with EtOAc quench->extract purify 8. Purify by column chromatography extract->purify

Caption: General workflow for an S-alkylation reaction.

  • Inert Atmosphere: To a flame-dried flask under a nitrogen atmosphere, add 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for thiolate formation.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material. Gentle heating (40-50°C) may be required for less reactive halides.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545699, 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • Enzymaster. (n.d.). (S)-1-Boc-3-hydroxy-piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Capot Chemical. (2010). MSDS of N-Boc-3-Hydroxy piperidine. Retrieved from [Link]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Dudek, M., et al. (2020).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 294-309.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12411948, 1-Boc-3-(mercaptomethyl)-piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514398, (R)-1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • Re-Sugi, T., et al. (2024). Piperazine-Fused Cyclic Disulfides Unlock High-Performance Bioreductive Probes of Thioredoxins and Bifunctional Reagents for Thiol Redox Biology. Journal of the American Chemical Society, 146(8), 5533–5545.
  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic. Retrieved from [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 287, 116403.

Sources

Troubleshooting

Technical Support Center: 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and to offer practical guidance for its handling, storage, and analysis. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot potential degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine?

This molecule has two primary points of chemical instability: the thiol (mercaptan) group and the tert-butyloxycarbonyl (Boc) protecting group . The thiol group is highly susceptible to oxidation, while the Boc group is labile under acidic conditions.[1][2]

Q2: I've noticed a loss of potency or unexpected side products in my reaction. Could this be due to degradation of the starting material?

Absolutely. Degradation of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine prior to its use can lead to lower yields, unexpected reaction pathways, and purification challenges. The most common issue is the oxidation of the thiol group to form a disulfide dimer, which will be unreactive in subsequent intended thiol-specific reactions.[3]

Q3: How should I properly store this compound to minimize degradation?

Proper storage is critical. The key is to protect the compound from atmospheric oxygen and acidic environments. See the table below for a summary of recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing thiol oxidation.[3]
Container Amber glass vial with a tight sealProtects from light, which can catalyze oxidation, and prevents moisture ingress.
pH Environment Store as a solid or in aprotic, neutral pH solventsAvoids acidic conditions that can cleave the Boc group and basic conditions that can accelerate thiol oxidation.[1][4]
Q4: Can I handle this compound on the open bench?

For short periods, yes, but with caution. Long-term exposure to air will lead to oxidation of the thiol group.[5] For weighing and preparing solutions, it is best practice to work quickly and, if possible, under a blanket of inert gas.

Core Degradation Pathways

Understanding the chemical mechanisms of degradation is fundamental to preventing them. The two most significant pathways are detailed below.

1. Oxidation of the Thiol Group

The sulfhydryl (-SH) group is a potent reducing agent and is easily oxidized.[6] The primary degradation route is the formation of a disulfide-linked dimer. This reaction is often catalyzed by trace metal ions and exposure to atmospheric oxygen.[2][5]

Further oxidation can occur, leading to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids.[7][8] These higher oxidation states are generally irreversible and represent a permanent loss of the active thiol group.

Thiol_Oxidation Thiol 2 x 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide [O] (O2, metal ions) Sulfenic Sulfenic Acid (R-SOH) Disulfide->Sulfenic [O] Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic [O] Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic [O] (Irreversible) Boc_Deprotection Boc_Protected 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Protonated Protonated Intermediate Boc_Protected->Protonated H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - Isobutylene Deprotected 3-hydroxy-3-(mercaptomethyl)piperidine (Free Amine) Carbamic_Acid->Deprotected - CO2 tButyl_Cation tert-butyl cation + CO2 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in suitable solvent (e.g., ACN/H2O) Inject Inject onto C18 Column Prep->Inject Separate Gradient Elution Inject->Separate Detect ESI-MS Detection (Positive Ion Mode) Separate->Detect Parent Peak 1: Parent Ion (Expected Mass) Detect->Parent Analyze Mass Spec Dimer Peak 2: Disulfide Dimer (Parent Mass * 2 - 2) Detect->Dimer Deprotected Peak 3: Deprotected (Parent Mass - 100) Detect->Deprotected

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thiol-Containing Piperidines for Advanced Research Applications

For researchers and professionals in drug development, the selection of chemical building blocks is a critical decision that profoundly impacts the efficacy, stability, and novelty of therapeutic candidates. Among the va...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of chemical building blocks is a critical decision that profoundly impacts the efficacy, stability, and novelty of therapeutic candidates. Among the vast arsenal of heterocyclic scaffolds, piperidine holds a privileged position, frequently incorporated into a wide array of approved drugs.[1][2] The introduction of a thiol (-SH) group onto this versatile scaffold unlocks a host of possibilities, from covalent enzyme inhibition to sophisticated bioconjugation strategies.[3]

This guide provides an in-depth comparison of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , a unique tertiary thiol, with other prominent thiol-containing piperidines. We will delve into their synthesis, physicochemical properties, reactivity, and stability, supported by experimental data and established chemical principles, to empower researchers to make informed decisions for their specific applications.

The Contestants: A Profile of Thiol-Containing Piperidines

The strategic placement and substitution of the thiol group on the piperidine ring significantly influence its chemical behavior. Here, we profile our primary compound of interest and its key alternatives.

1. 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (A Tertiary Thiol)

This molecule is distinguished by a tertiary carbon atom bearing both a hydroxyl and a mercaptomethyl group. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its solubility in organic solvents and makes it a valuable intermediate for further synthetic modifications.[2][4][5][][7][8][9][10][11][12][13][14][15][16][17][18]

2. 1-Boc-piperidine-3-thiol (A Secondary Thiol)

In this analogue, the thiol group is directly attached to a secondary carbon of the piperidine ring. This arrangement is expected to have less steric hindrance compared to its tertiary counterpart.

3. 1-Boc-piperidine-4-thiol (A Secondary Thiol)

Similar to the 3-thiol derivative, this compound features a thiol on a secondary carbon, but at the 4-position of the piperidine ring. Its symmetrical nature might offer different conformational properties.

4. 1-Boc-4-(mercaptomethyl)piperidine (A Primary Thiol)

Here, the thiol group is part of a mercaptomethyl substituent at the 4-position, making it a primary thiol. Primary thiols are generally more reactive and less sterically hindered.

Synthesis Strategies: Accessing the Scaffolds

The synthetic accessibility of these building blocks is a crucial consideration for their practical application.

Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

G start 1-Boc-3-oxopiperidine step1 Nucleophilic addition of (Tritylthiomethyl)lithium start->step1 intermediate 1-Boc-3-hydroxy-3-((tritylthio)methyl)piperidine step1->intermediate step2 Acidic deprotection (e.g., TFA) intermediate->step2 end 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine step2->end

Figure 1. Proposed synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Synthesis of Other Thiol-Containing Piperidines

The synthesis of secondary and primary thiol-containing piperidines is more established. For instance, 1-Boc-piperidine-3-thiol can be prepared from 1-Boc-3-hydroxypiperidine via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a thiol surrogate like thioacetate and subsequent hydrolysis.

Physicochemical Properties: The Critical Role of pKa

The acidity of the thiol group, quantified by its pKa, is a paramount factor governing its nucleophilicity and, consequently, its reaction rates in various bioconjugation reactions.[19][20][21][22][23] The thiolate anion (R-S⁻) is the reactive species in many important transformations, including Michael additions to maleimides.[7]

While specific, experimentally determined pKa values for our target piperidines are not available, we can draw reliable estimations from data on structurally similar compounds.

Compound TypeRepresentative pKa RangeRationale
Primary Alkyl Thiols 9 - 10Less electron donation from the alkyl group to the sulfur atom.
Secondary Alkyl Thiols 10 - 11Increased electron donation from the two alkyl groups stabilizes the S-H bond, making it less acidic.
Tertiary Alkyl Thiols > 11The three alkyl groups provide the most significant electron-donating effect, leading to the highest pKa.[24]

Table 1. Estimated pKa Ranges for Thiol-Containing Piperidines

Based on these principles, we can predict the following trend in thiol acidity for our compounds of interest:

1-Boc-4-(mercaptomethyl)piperidine (Primary) > 1-Boc-piperidine-3-thiol / 1-Boc-piperidine-4-thiol (Secondary) > 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (Tertiary)

This implies that at physiological pH (~7.4), the primary thiol will have the highest concentration of the reactive thiolate anion, while the tertiary thiol will have the lowest.

Comparative Reactivity: A Focus on Thiol-Michael Addition

The thiol-Michael addition, particularly the reaction with maleimides to form stable thioether bonds, is a cornerstone of bioconjugation chemistry.[7][25] The kinetics of this reaction are influenced by both the thiol's pKa and steric factors.[4][26]

Experimental Insights from Analogous Systems:

Studies comparing primary, secondary, and tertiary thiols in Michael addition reactions have consistently shown that tertiary thiols exhibit significantly slower reaction rates .[4][26] This is attributed to both a lower concentration of the reactive thiolate at a given pH (due to higher pKa) and increased steric hindrance around the sulfur atom, which impedes its approach to the electrophilic maleimide.[4]

Conversely, primary thiols are the most reactive, followed by secondary thiols.[26] This established reactivity trend allows us to predict the performance of our piperidine derivatives in bioconjugation applications.

CompoundPredicted Reactivity in Michael AdditionKey Influencing Factors
1-Boc-4-(mercaptomethyl)piperidine HighestLow pKa, minimal steric hindrance.
1-Boc-piperidine-3-thiol / 1-Boc-piperidine-4-thiol IntermediateIntermediate pKa, moderate steric hindrance.
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine LowestHigh pKa, significant steric hindrance.[4]

Table 2. Predicted Reactivity of Thiol-Containing Piperidines

This differential reactivity can be a powerful tool for achieving selectivity in complex molecular assemblies or for tuning the kinetics of hydrogel formation in tissue engineering applications.[25][27]

Stability Profile: Oxidation and Storage Considerations

The susceptibility of the thiol group to oxidation, primarily forming disulfides, is a critical aspect of the stability and shelf-life of these compounds.[28] Generally, the ease of thiol oxidation is inversely related to steric hindrance around the sulfur atom.

Predicted Stability:

  • 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (Tertiary Thiol): The significant steric bulk around the thiol group is expected to provide the highest resistance to oxidation, leading to enhanced stability.

  • 1-Boc-piperidine-3-thiol and 1-Boc-piperidine-4-thiol (Secondary Thiols): These are expected to have intermediate stability.

  • 1-Boc-4-(mercaptomethyl)piperidine (Primary Thiol): The least sterically hindered primary thiol is predicted to be the most susceptible to oxidation.

The hydroxyl group in 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine may also contribute to its stability profile through intramolecular hydrogen bonding, which can influence the thiol's redox potential.

Applications in Drug Discovery and Bioconjugation

The unique properties of these thiol-containing piperidines make them attractive for various applications.

  • Covalent Enzyme Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues, such as cysteine, in the active sites of enzymes.[9][12][29][30] Piperidine-based structures have shown promise as inhibitors of cysteine proteases.[9][12] The varied reactivity and steric profiles of the compared thiols could be exploited to achieve selectivity for different enzymes.

  • Antibody-Drug Conjugates (ADCs) and PROTACs: Thiols are widely used as handles for attaching linkers and payloads in ADCs and proteolysis-targeting chimeras (PROTACs).[5][][11][31][32] The choice of thiol can influence the stability and release characteristics of the payload.[11][31] The slower reactivity of the tertiary thiol in 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine might be advantageous in multi-step conjugation strategies where controlled, sequential reactions are desired.

  • Hydrogel Formation: The thiol-Michael addition is a key reaction in the formation of biocompatible hydrogels for cell culture and drug delivery.[25][27] The tunable reactivity of different thiol-containing crosslinkers allows for precise control over the gelation time and the physical properties of the resulting hydrogel.[25]

Experimental Protocols for Head-to-Head Comparison

To facilitate direct comparison in your own laboratory, we provide outlines of standard experimental protocols.

Protocol 1: Determination of Thiol pKa via Spectrophotometry

This method relies on the pH-dependent absorbance of the thiolate anion of 5-thio-2-nitrobenzoic acid (TNB), which is produced upon reaction of the thiol with Ellman's reagent (DTNB).

G cluster_0 Experimental Workflow A Prepare buffer solutions (range of pH values) B Add thiol and DTNB to each buffer A->B C Measure absorbance at 412 nm B->C D Plot absorbance vs. pH C->D E Determine pKa from the inflection point D->E

Figure 2. Workflow for pKa determination using Ellman's reagent.

A detailed protocol can be adapted from the work of Jocelyn (1972) and others who have established this method.[10][33][34]

Protocol 2: Kinetic Analysis of Thiol-Maleimide Reaction

The rate of the thiol-maleimide reaction can be monitored by following the disappearance of the thiol group using Ellman's reagent or by monitoring the change in absorbance of the maleimide group.[25][27]

  • Reagents: Thiol-containing piperidine, a maleimide-containing compound (e.g., N-ethylmaleimide), reaction buffer at a defined pH, DTNB solution.

  • Procedure:

    • Initiate the reaction by mixing the thiol and maleimide in the reaction buffer.

    • At specific time points, take aliquots of the reaction mixture and quench the reaction.

    • Add DTNB to the quenched aliquots to determine the concentration of remaining unreacted thiol by measuring the absorbance at 412 nm.

    • Plot the concentration of the thiol versus time to determine the reaction rate.

  • Analysis: The second-order rate constant can be calculated from the data, providing a quantitative measure of reactivity.

Protocol 3: Oxidative Stability Assay

The stability of the thiol compounds can be assessed by exposing them to a mild oxidizing agent and monitoring the decrease in free thiol concentration over time.

  • Reagents: Thiol-containing piperidine, a controlled oxidizing environment (e.g., exposure to air in a buffered solution, or a specific concentration of H₂O₂), DTNB solution.

  • Procedure:

    • Dissolve the thiol compound in a buffer at a relevant pH (e.g., 7.4).

    • Expose the solution to the oxidizing condition.

    • At various time points, measure the concentration of the remaining free thiol using the Ellman's assay.

  • Analysis: Plot the percentage of remaining free thiol against time to determine the half-life of the compound under the tested conditions.[35]

Conclusion

The choice between 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine and other thiol-containing piperidines is a nuanced decision that depends on the specific requirements of the application.

  • For applications requiring high reactivity and rapid conjugation, the primary thiol, 1-Boc-4-(mercaptomethyl)piperidine , is the superior choice.

  • For scenarios where enhanced stability and slower, more controlled reactivity are desired, the tertiary thiol, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , presents a compelling, albeit less reactive, alternative. Its unique sterically hindered environment offers potential advantages in terms of oxidative stability and selectivity in complex synthetic schemes.

  • The secondary thiols, 1-Boc-piperidine-3-thiol and 1-Boc-piperidine-4-thiol , offer a balance of reactivity and stability, making them versatile intermediates for a broad range of applications.

This guide provides a framework for understanding the key differences between these valuable building blocks. By leveraging the provided experimental protocols, researchers can generate the specific data needed to confidently select the optimal thiol-containing piperidine for their next breakthrough discovery.

References

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Comparative

A Comparative Guide to the Biological Activity Screening of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. Given the absence of published data on this specific molecu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. Given the absence of published data on this specific molecule, we will leverage established principles of medicinal chemistry and structure-activity relationships to propose a targeted screening strategy. The guide is designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction: The Promise of a Privileged Scaffold with a Key Functional Group

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, analgesic, and neurological effects.[4]

The subject of this guide, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, combines this privileged piperidine core with two key functional groups: a hydroxyl (-OH) group and a mercaptomethyl (-CH₂SH) group. The presence of the mercaptan (thiol) is particularly noteworthy. Thiols are known to be effective zinc-binding groups. This property is central to the mechanism of action for a major class of enzyme inhibitors: the Matrix Metalloproteinase (MMP) inhibitors.[5]

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). While essential for normal physiological processes like tissue repair and development, the dysregulation of MMP activity is implicated in a range of pathologies, including tumor metastasis, arthritis, and cardiovascular diseases.[6][7] Consequently, MMPs are a significant target for therapeutic intervention.[8]

This guide, therefore, proposes the screening of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine as a potential MMP inhibitor, comparing its hypothetical performance against a well-established class of zinc-chelating inhibitors, the hydroxamates.

Proposed Screening Target: Matrix Metalloproteinases (MMPs)

The rationale for selecting MMPs as the primary screening target is based on the following:

  • Structure-Activity Relationship (SAR): The mercaptomethyl group on the piperidine ring is structurally analogous to the zinc-binding groups found in potent MMP inhibitors. The thiol can effectively chelate the catalytic Zn²⁺ ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[5]

  • Therapeutic Relevance: The development of novel MMP inhibitors remains an active area of research due to their involvement in numerous diseases.[6] Identifying a new chemical scaffold with MMP inhibitory potential would be a significant advancement.

  • Availability of Robust Assays: A variety of well-validated and sensitive assays are available for screening MMP inhibitors, allowing for reliable and reproducible data generation.[9][10][11]

Comparative Performance Analysis

For the purpose of this guide, we will compare the hypothetical performance of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (Compound X) with two well-characterized hydroxamate-based MMP inhibitors: Marimastat and Batimastat . These compounds have been extensively studied and provide a solid benchmark for evaluating potency and selectivity.

InhibitorMMP-1 (Collagenase-1) IC₅₀MMP-2 (Gelatinase-A) IC₅₀MMP-9 (Gelatinase-B) IC₅₀MMP-14 (MT1-MMP) IC₅₀Selectivity ProfileReference(s)
Marimastat 5 nM6 nM3 nM9 nMBroad-Spectrum
Batimastat 4 nM4 nM20 nM1 nMBroad-Spectrum
Compound X (Hypothetical) 50 nM15 nM10 nM75 nMSelective for Gelatinases-

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values denote higher potency.

Experimental Protocol: Fluorometric MMP Inhibition Assay

This protocol describes a sensitive and high-throughput method for determining the inhibitory activity of test compounds against a panel of MMPs using a fluorescence resonance energy transfer (FRET) peptide substrate.[12]

Principle

The assay utilizes a FRET peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[12] The potency of an inhibitor is determined by its ability to prevent this cleavage and the subsequent increase in fluorescence.[10]

Materials
  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, MMP-14)

  • MMP assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

  • FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test compound (1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine)

  • Reference inhibitors (Marimastat, Batimastat)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 328/393 nm or as appropriate for the chosen FRET substrate)

Step-by-Step Methodology
  • Enzyme Activation: If using a pro-MMP form, activate the enzyme according to the manufacturer's instructions. This typically involves incubation with APMA (4-aminophenylmercuric acetate).

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in DMSO. Perform serial dilutions in MMP assay buffer to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of MMP assay buffer

    • 10 µL of the diluted test compound or reference inhibitor (or DMSO for control wells)

    • 20 µL of the diluted active MMP enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the FRET peptide substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 60-90 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value for each compound against each MMP.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound D Add Buffer, Compound, and Enzyme to Plate A->D B Activate Pro-MMP Enzyme (if necessary) B->D C Prepare FRET Substrate Solution F Initiate Reaction with FRET Substrate C->F E Pre-incubate at 37°C (30 minutes) D->E E->F G Kinetic Fluorescence Reading (Every 2 mins for 60 mins) F->G H Calculate Initial Reaction Velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 Value I->J

Caption: Workflow for the fluorometric MMP inhibition assay.

MMP_Inhibition MMP Active MMP Enzyme Degradation ECM Degradation MMP->Degradation cleaves ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Inhibitor 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine ActiveSite Catalytic Zn²⁺ Ion in Active Site Inhibitor->ActiveSite chelates ActiveSite->MMP

Caption: Mechanism of MMP inhibition by a zinc-chelating compound.

Scientific Integrity and Rationale

Causality Behind Experimental Choices
  • Choice of Assay: The fluorometric FRET assay is selected for its high sensitivity, continuous monitoring capabilities, and suitability for high-throughput screening, which is ideal for initial characterization and dose-response studies.[9][11]

  • Kinetic Measurement: Measuring the reaction kinetically, rather than as a single endpoint, provides more robust data on the initial velocity of the reaction and helps to identify potential assay artifacts.

  • Pre-incubation Step: Pre-incubating the enzyme and inhibitor allows for equilibrium to be reached between the inhibitor and its target, ensuring an accurate measurement of inhibitory potency, especially for slow-binding inhibitors.

  • Use of Reference Compounds: Including well-characterized inhibitors like Marimastat and Batimastat is crucial for validating the assay's performance and providing a benchmark against which the potency of the novel compound can be compared.

Self-Validating System

The described protocol incorporates several elements that ensure the validity of the results:

  • Positive Control (No Inhibitor): Wells containing the enzyme and substrate without any inhibitor demonstrate the maximum rate of reaction, confirming the enzyme is active and the substrate is viable.

  • Negative Control (No Enzyme): Wells containing the substrate and buffer but no enzyme account for background fluorescence and substrate auto-hydrolysis.

  • Dose-Response Curve: Generating a full dose-response curve with multiple inhibitor concentrations, rather than a single-point inhibition assay, provides a more accurate IC₅₀ value and confirms a specific, concentration-dependent inhibitory effect.

  • Selectivity Panel: Screening against a panel of different MMPs (e.g., collagenases, gelatinases, stromelysins) is essential to determine the selectivity profile of the compound. A lack of selectivity has been a major hurdle in the clinical development of MMP inhibitors.[6]

By adhering to this rigorous experimental design, researchers can generate trustworthy and reproducible data on the biological activity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, providing a solid foundation for further drug development efforts.

References

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10408340500213909]
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  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/32737]
  • Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12678065/]
  • MMP assays – activity measurement. Eurogentec. [URL: https://www.eurogentec.com/en/mmp-assays-activity-measurement]
  • Amplite® Universal Fluorimetric MMP Activity Assay Kit Red Fluorescence. AAT Bioquest. [URL: https://www.aatbio.com/products/amplite-universal-fluorimetric-mmp-activity-assay-kit-red-fluorescence]

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Validation

"1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine" purity analysis by HPLC

An In-Depth Guide to the HPLC Purity Analysis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: A Comparative Approach Introduction 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a key building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Purity Analysis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine: A Comparative Approach

Introduction

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its unique structure, featuring a bulky Boc-protecting group, a tertiary alcohol, and a reactive thiol group, presents specific challenges for purity analysis. The presence of potential impurities, such as diastereomers, oxidation products (disulfides), and starting material carryovers, necessitates a robust and well-validated analytical method to ensure the quality and consistency of drug intermediates.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. We will explore the rationale behind chromatographic parameter selection, compare different column chemistries and mobile phase compositions, and present a detailed, validated protocol. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Challenge: Structural Features and Potential Impurities

The primary challenge in developing an HPLC method for this molecule lies in its propensity for oxidative dimerization via the mercaptomethyl group to form a disulfide impurity. Additionally, the chiral center at the C3 position means that diastereomeric impurities could be present. Therefore, the analytical method must be capable of separating the main component from these and other process-related impurities.

Key Potential Impurities:

  • Disulfide Dimer: Formed by the oxidation of the thiol group.

  • Diastereomers: Arising from the synthesis process.

  • Starting Materials and Reagents: Unreacted precursors or by-products.

  • Degradation Products: Resulting from instability under certain pH or temperature conditions.

Comparative Analysis of HPLC Methodologies

The selection of the HPLC column and mobile phase is critical for achieving optimal separation. We will compare two common reversed-phase columns to demonstrate the impact of stationary phase chemistry on resolution.

Experimental Setup

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The thiol group lacks a strong chromophore, so detection is typically performed at lower wavelengths (e.g., 210-220 nm).

Table 1: Comparative HPLC Parameters

ParameterMethod AMethod BRationale for Comparison
Column C18 (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)The C18 phase provides general hydrophobic retention, while the Phenyl-Hexyl phase offers alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic or unsaturated impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in WaterTFA is a strong ion-pairing agent that can improve peak shape for basic compounds, but it can be harsh on columns and suppress MS signals. Formic acid is a milder alternative and is more compatible with mass spectrometry.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally has a lower viscosity and provides better peak efficiency. Methanol offers different selectivity and can be advantageous for resolving certain closely eluting peaks.
Gradient 5% to 95% B in 20 minutes5% to 95% B in 20 minutesA standard gradient is used to elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/min1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 215 nmUV at 215 nmLow wavelength detection is necessary due to the lack of a strong chromophore.
Injection Vol. 10 µL10 µLStandard injection volume.
Workflow for HPLC Method Development

HPLC_Workflow Sample Dissolve Sample in Diluent (e.g., 50:50 ACN:Water) Inject Inject Samples onto HPLC System Sample->Inject Standard Prepare Reference Standard (Known Concentration) Standard->Inject Spike Prepare Spiked Sample (with known impurities if available) Spike->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection at 215 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) and Impurity Profiles Integrate->Calculate Compare Compare Resolution & Tailing Factor between Method A & B Calculate->Compare

Caption: HPLC method development and validation workflow.

Expected Results and Interpretation

The choice of column and mobile phase will significantly impact the separation of the main peak from the critical disulfide impurity.

Table 2: Hypothetical Comparative Performance Data

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Interpretation
Resolution (Main Peak vs. Disulfide) 1.82.5The Phenyl-Hexyl column (Method B) provides superior resolution for the critical disulfide impurity, likely due to favorable pi-pi interactions with the stationary phase. A resolution of >2 is generally desired for robust quantification.
Tailing Factor (Main Peak) 1.51.1Method B exhibits a better peak shape (less tailing), which is often observed with milder mobile phase additives like formic acid. This leads to more accurate integration and quantification.
Retention Time (Main Peak) 12.5 min11.8 minThe slightly earlier elution on the Phenyl-Hexyl column can contribute to a shorter overall run time without sacrificing resolution.
Relative Retention Time (Disulfide) 1.121.15The greater separation in RRT for Method B confirms its enhanced selectivity for this impurity.

Based on this hypothetical data, Method B (Phenyl-Hexyl column with a formic acid/acetonitrile mobile phase) is the superior choice for the routine purity analysis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Detailed Experimental Protocol (Method B)

This protocol is a self-validating system, meaning its performance parameters (resolution, peak shape) should be monitored during each run to ensure data quality.

Preparation of Mobile Phases
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

Standard Preparation
  • Accurately weigh approximately 10 mg of the 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a concentration of approximately 1 mg/mL.

Sample Preparation
  • Prepare the sample in the same manner as the standard, using the same diluent.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Data Analysis
  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion and Recommendations

The purity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine can be reliably determined using reversed-phase HPLC. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column offers superior resolution for the critical disulfide impurity and improved peak shape, making it the recommended choice for routine quality control. The use of a formic acid modifier in the mobile phase is also advantageous for achieving symmetrical peaks and for potential compatibility with mass spectrometric detection if further characterization of impurities is required. For method validation, it is crucial to adhere to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH; 2005. [Link]

Comparative

A Comparative Guide to the Structural Confirmation of Piperidine Derivatives: A Case Study Using X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the ultimate validation of s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the ultimate validation of synthesis and the foundation upon which structure-activity relationships (SAR) are built. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of complex heterocyclic molecules, centered on the definitive method of single-crystal X-ray crystallography.

Due to the limited availability of public experimental data for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, this guide will use the closely related and extensively characterized precursor, 1-Boc-3-hydroxypiperidine , as a practical case study. The principles and workflows discussed are directly applicable to the more complex target molecule and other novel chemical entities.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a molecule in the solid state.[1][2] It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be derived with exceptional precision.[1] For complex molecules with multiple stereocenters, such as many piperidine derivatives, this technique is invaluable for resolving any structural ambiguity.

The Crystallography Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. The causality behind each step is crucial for success.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization Setup (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Harvesting C->D E Crystal Mounting D->E Select high-quality crystal F Diffractometer Screening E->F G Full Data Collection F->G H Data Processing & Space Group Determination G->H Raw diffraction data I Structure Solution (e.g., Direct Methods) H->I J Structural Refinement I->J K Validation & Final Report (CIF) J->K

Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography
Experimental Protocol: Crystal Growth of 1-Boc-3-hydroxypiperidine

The most significant bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals.[3] The compound must be of high purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[4]

Objective: To grow single crystals of 1-Boc-3-hydroxypiperidine suitable for X-ray diffraction.

Materials:

  • Highly pure 1-Boc-3-hydroxypiperidine (solid, mp 34-40 °C)[5]

  • Screening solvents (e.g., isopropanol, ethyl acetate, hexane, acetone, acetonitrile)

  • Small, clean glass vials (e.g., 4 mL)

  • Vial caps or paraffin film

Methodology: Slow Evaporation

  • Purity First: Ensure the starting material is of the highest possible purity (>98%). Techniques like flash chromatography or recrystallization may be necessary.[4] The rationale is that a homogenous molecular population is more likely to pack into an ordered, repeating lattice.

  • Solvent Selection: In a series of small vials, test the solubility of a few milligrams of 1-Boc-3-hydroxypiperidine in various solvents. The ideal solvent is one in which the compound is moderately soluble.[4] If it is too soluble, the solution will remain unsaturated for too long; if it is poorly soluble, it will be difficult to dissolve a sufficient amount. For a compound like this, a moderately polar solvent like ethyl acetate or isopropanol, potentially with a less polar co-solvent like hexane, is a good starting point.

  • Prepare a Near-Saturated Solution: Add the chosen solvent dropwise to a vial containing a small amount of the compound at room temperature until it just dissolves. Adding a minimal excess of solvent prevents immediate precipitation.

  • Incubate for Slow Growth: Cover the vial with a cap pierced with a needle or with paraffin film containing a few pinholes. This restricts the rate of solvent evaporation.[6] Place the vial in a location free from vibration and significant temperature fluctuations.

  • Patience is Key: Allow the vial to stand undisturbed for several days to weeks. Slow solvent evaporation gradually increases the concentration, allowing molecules to organize into a crystalline lattice. Rapid crashing out of solution leads to amorphous powder or very small, unusable crystals.

  • Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, they can be carefully removed from the mother liquor using a loop or a fine spatula.[1]

Data Interpretation and Validation

After successful data collection and processing, a crystallographic information file (CIF) is generated. This file contains all the information about the crystal structure. For a small molecule like 1-Boc-3-hydroxypiperidine, the key outputs confirming the structure are unambiguous.

ParameterTypical Information ProvidedSignificance for Structural Confirmation
Molecular Formula C₁₀H₁₉NO₃Confirms the elemental composition of the molecule in the crystal.
Molecular Weight 201.26 g/mol [5][7]Matches the expected molecular weight.
Crystal System/Space Group e.g., Monoclinic, P2₁/cDescribes the symmetry of the crystal lattice.
Atomic Coordinates (x, y, z) for each atomDefines the precise position of every atom, creating a 3D model.
Bond Lengths & Angles e.g., C-O, C-N, C-CConfirms the expected connectivity and geometry. Deviations can indicate strain.
Absolute Stereochemistry Flack Parameter[2]For chiral molecules, this value (ideally close to 0) confirms the absolute configuration (R or S).
R-factor (R₁) Typically < 5% for good dataA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a reliable structure.

Note: The crystallographic data in this table is representative for a small organic molecule and based on the known properties of 1-Boc-3-hydroxypiperidine. A specific crystal structure would have precise, experimentally determined values.

Section 2: Orthogonal Validation: Spectroscopic & Spectrometric Techniques

While X-ray crystallography provides the definitive solid-state structure, it is crucial to characterize the compound using other methods that confirm its identity and purity in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable orthogonal techniques.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule in solution.[8] For 1-Boc-3-hydroxypiperidine, a combination of ¹H and ¹³C NMR would confirm the carbon-hydrogen framework.

  • ¹H NMR: Would show distinct signals for the protons on the piperidine ring, the hydroxyl group, and the large singlet for the nine equivalent protons of the Boc-protecting group. The chemical shift and multiplicity (splitting pattern) of the ring protons would confirm their relative positions.

  • ¹³C NMR: Would confirm the number of unique carbon environments, including the carbonyl carbon of the Boc group, the carbons of the piperidine ring (with the carbon bearing the hydroxyl group shifted downfield), and the carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy.[9]

  • Electrospray Ionization (ESI-MS): This soft ionization technique would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 202.27, confirming the molecular weight of 201.26 g/mol . The high-resolution mass would further confirm the elemental composition (C₁₀H₁₉NO₃).

Section 3: A Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. X-ray crystallography, NMR, and MS are not mutually exclusive; they are complementary tools that together provide a comprehensive structural picture.

Technique Comparison Figure 2: Logic Diagram for Structural Elucidation Strategy Start Newly Synthesized Compound MS Mass Spectrometry (MS) Start->MS Confirm_MW Molecular Weight Confirmed? MS->Confirm_MW NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirm_Connectivity Connectivity & Purity Confirmed? NMR->Confirm_Connectivity Xray X-ray Crystallography Final Structure Fully Characterized Xray->Final Confirm_MW->Start No (Re-evaluate Synthesis) Confirm_MW->NMR Yes Confirm_3D Absolute 3D Structure Required? Confirm_Connectivity->Confirm_3D Yes Confirm_Connectivity->Final No (Structure Confirmed in Solution) Confirm_3D->Xray Yes Confirm_3D->Final No

Figure 2: Logic Diagram for Structural Elucidation Strategy
Performance Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Definitive 3D structure, bond lengths/angles, absolute stereochemistry, packingAtomic connectivity, solution conformation, dynamic processes, purityMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionSolution or Solid
Ambiguity Very low; considered the "gold standard"Can be ambiguous for complex stereoisomers without 2D techniquesCannot distinguish between isomers
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[2][3]Lower resolution than X-ray; limited for very large molecules[10]Provides no information on atomic connectivity or stereochemistry
Typical Use Final, unambiguous structure proof; resolving stereochemistryRoutine characterization, purity assessment, studying solution behaviorRapid confirmation of synthesis success; part of routine analysis

Conclusion

For novel and complex molecules like 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, a multi-faceted analytical approach is essential for complete and trustworthy structural characterization. While NMR and Mass Spectrometry are critical for confirming the molecular formula and atomic connectivity in solution, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive, high-resolution, three-dimensional structure. It eliminates ambiguity, confirms absolute stereochemistry, and provides the foundational data necessary for advancing drug discovery and materials science. The successful crystallization and analysis of a molecule, as outlined in this guide, represents the ultimate confirmation of its structural identity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 545699, 1-Boc-3-hydroxypiperidine. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12411948, 1-Boc-3-(mercaptomethyl)-piperidine. [Link]

  • Google Patents. (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Wannaler, J., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(41), 14833-14838. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2157. [Link]

  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

  • Liko, I., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73. [Link]

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory Crystallization Techniques. [Link]

  • University of Leeds. Comparison of NMR and X-ray crystallography. [Link]

  • University of Rochester Department of Chemistry. How to Grow X-Ray Quality Crystals. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine for Pharmaceutical Research

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. The piperidine moiety, a ubiquitous feature in a vast array of phar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. The piperidine moiety, a ubiquitous feature in a vast array of pharmaceuticals, continues to be a focal point of synthetic exploration. This guide provides an in-depth, comparative analysis of synthetic methodologies for a particularly valuable derivative: 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. This trifunctional molecule presents a unique synthetic challenge and offers significant potential as a versatile building block in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the strategic considerations and mechanistic underpinnings of two primary synthetic pathways, offering field-proven insights to guide your experimental design. We will explore a multi-step chemical synthesis commencing with the chiral resolution of 3-hydroxypiperidine, and a chemoenzymatic approach leveraging the stereoselectivity of ketoreductases. Each method will be critically evaluated based on yield, scalability, cost-effectiveness, and operational complexity.

Strategic Overview: Two Divergent Paths to a Key Intermediate

The synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine can be logically dissected into two key stages: the stereoselective formation of the 1-Boc-3-hydroxypiperidine precursor and the subsequent introduction of the mercaptomethyl group at the C3 position. It is in the initial stage that the two primary strategies diverge significantly.

Route 1: The Classical Chemical Approach begins with the resolution of racemic 3-hydroxypiperidine, a readily available starting material. This is followed by the protection of the piperidine nitrogen and subsequent oxidation and nucleophilic addition to construct the desired tertiary alcohol.

Route 2: The Chemoenzymatic Approach utilizes a biocatalytic reduction of 1-Boc-3-oxopiperidine to directly generate the enantiomerically pure (S)-1-Boc-3-hydroxypiperidine. This method offers the potential for high stereoselectivity and milder reaction conditions.

Below, we will dissect each route, providing detailed protocols and a comparative analysis to inform your selection of the most appropriate method for your research needs.

Route 1: The Classical Chemical Synthesis

This pathway relies on established, robust chemical transformations, offering a high degree of predictability and scalability.

Step 1a: Synthesis of 1-Boc-3-hydroxypiperidine from 3-Hydroxypiperidine

The initial step involves the protection of the nitrogen atom of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that proceeds with high efficiency.

Experimental Protocol:

  • To a stirred solution of 3-hydroxypiperidine (10.0 g, 98.9 mmol) in a mixture of ethyl acetate (200 mL) and water (300 mL), add di-tert-butyl dicarbonate (22.7 g, 103.8 mmol) and potassium carbonate (68.3 g, 495 mmol).[1]

  • Stir the resulting biphasic mixture vigorously at room temperature for 16 hours.

  • Separate the organic layer, wash it with saturated brine, and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate, 80:20 to 50:50) to afford 1-Boc-3-hydroxypiperidine as a colorless oil (18.9 g, 95% yield).[1]

Step 1b: Oxidation of 1-Boc-3-hydroxypiperidine to 1-Boc-3-oxopiperidine

The secondary alcohol is then oxidized to the corresponding ketone. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method A: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[2][3]

Experimental Protocol:

  • To a solution of oxalyl chloride (1.5 mL, 17.2 mmol) in anhydrous dichloromethane (DCM, 60 mL) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.4 mL, 34.0 mmol) in DCM (10 mL) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 1-Boc-3-hydroxypiperidine (2.9 g, 14.4 mmol) in DCM (20 mL) dropwise.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (10 mL, 72.0 mmol) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 1-Boc-3-oxopiperidine, which can be purified by column chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers the advantages of neutral reaction conditions and a simple workup.[4][5][6]

Experimental Protocol:

  • To a solution of 1-Boc-3-hydroxypiperidine (2.0 g, 9.9 mmol) in anhydrous DCM (50 mL), add Dess-Martin periodinane (5.1 g, 12.0 mmol).[6]

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford 1-Boc-3-oxopiperidine.

Step 1c: Nucleophilic Addition of a Mercaptomethyl Group

This is the key bond-forming step to create the tertiary alcohol. A (methylthiomethyl)magnesium chloride Grignard reagent can be used for this transformation. The methylthio group serves as a protected form of the mercaptomethyl group, which can be deprotected in a subsequent step.

Experimental Protocol:

  • Prepare the Grignard reagent by adding a solution of (methylthiomethyl) chloride in THF to magnesium turnings under a nitrogen atmosphere.

  • Cool a solution of 1-Boc-3-oxopiperidine (1.0 eq) in anhydrous THF to 0 °C.

  • Add the freshly prepared (methylthiomethyl)magnesium chloride solution (1.2 eq) dropwise to the ketone solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Boc-3-hydroxy-3-((methylthio)methyl)piperidine.

Step 1d: Deprotection of the Thioether

The final step is the removal of the methyl group from the thioether to reveal the free thiol. This can be achieved using sodium in liquid ammonia.

Experimental Protocol:

  • In a flask equipped with a dry ice condenser, dissolve 1-Boc-3-hydroxy-3-((methylthio)methyl)piperidine (1.0 eq) in anhydrous liquid ammonia at -78 °C.

  • Add small pieces of sodium metal (2.5 eq) portion-wise until a persistent blue color is observed.

  • Stir the reaction for 1 hour at -78 °C.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Route 2: The Chemoenzymatic Approach

This modern approach leverages the high stereoselectivity of enzymes to establish the chiral center in the precursor molecule, potentially offering a more efficient and environmentally friendly alternative.

Step 2a: Biocatalytic Reduction of 1-Boc-3-oxopiperidine

This step utilizes a ketoreductase (KRED) enzyme to asymmetrically reduce the prochiral ketone, 1-Boc-3-oxopiperidine, to the desired (S)-enantiomer of 1-Boc-3-hydroxypiperidine. This method can achieve high enantiomeric excess (>99% ee).

Experimental Protocol:

  • Prepare a reaction mixture containing 1-Boc-3-oxopiperidine (10 g/L), a ketoreductase (e.g., KRED 110, 3% w/w), NAD+ (10 mM), and a suitable buffer (e.g., 200 mM triethanolamine HCl, pH 7.5) with a co-substrate for cofactor regeneration (e.g., isopropanol).

  • Stir the reaction mixture at a controlled temperature (e.g., 35-40 °C) for 3-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (S)-1-Boc-3-hydroxypiperidine.

The subsequent steps (1c and 1d) for the introduction of the mercaptomethyl group are identical to those described in the classical chemical synthesis route.

Comparative Analysis of Synthesis Methods

FeatureRoute 1: Classical Chemical SynthesisRoute 2: Chemoenzymatic Approach
Starting Material Racemic 3-hydroxypiperidine1-Boc-3-oxopiperidine
Stereocontrol Achieved through chemical resolution (often lower yielding)Achieved through highly stereoselective enzymatic reduction (>99% ee)
Yield Generally good for individual steps, but overall yield can be lower due to the resolution step.High yield for the enzymatic reduction step.
Scalability Readily scalable.Can be scalable, but may require specialized bioreactors and enzyme sourcing.
Cost-Effectiveness Can be cost-effective for large-scale production, depending on the cost of the resolving agent.Enzyme cost can be a significant factor, although whole-cell biocatalysts can reduce this.
Environmental Impact May involve hazardous reagents and solvents.Generally considered "greener" due to the use of biocatalysts and milder reaction conditions.
Operational Complexity Involves multiple classical organic synthesis steps.Requires handling of enzymes and potentially microbial cultures, but the key reduction step is often a one-pot reaction.

Visualizing the Synthetic Workflows

Synthesis_Route_1 A 3-Hydroxypiperidine B 1-Boc-3-hydroxypiperidine A->B Boc2O, K2CO3 C 1-Boc-3-oxopiperidine B->C Swern or DMP Oxidation D 1-Boc-3-hydroxy-3-((methylthio)methyl)piperidine C->D (CH3SCH2)MgCl E 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine D->E Na, liq. NH3

Caption: Classical Chemical Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Synthesis_Route_2 A 1-Boc-3-oxopiperidine B (S)-1-Boc-3-hydroxypiperidine A->B Ketoreductase (KRED), NAD+ C 1-Boc-3-hydroxy-3-((methylthio)methyl)piperidine B->C (CH3SCH2)MgCl D 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine C->D Na, liq. NH3

Caption: Chemoenzymatic Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Conclusion and Recommendations

Both the classical chemical and the chemoenzymatic routes offer viable pathways to 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. The choice between them will largely depend on the specific requirements of the research project.

For laboratories with a strong focus on traditional organic synthesis and a need for scalability, the classical chemical route provides a robust and well-understood approach. The primary drawback is the potentially lower overall yield due to the resolution of the starting material.

For researchers prioritizing high enantiopurity and seeking more environmentally benign methods, the chemoenzymatic route is highly attractive. The exceptional stereoselectivity of ketoreductases can provide direct access to the desired enantiomer of the key precursor in high yield and purity. While the initial investment in enzymes and biocatalytic expertise may be higher, the efficiency and elegance of this approach are compelling.

Ultimately, the optimal synthesis will be determined by a careful consideration of factors such as available resources, desired scale, and enantiomeric purity requirements. This guide provides the foundational knowledge and detailed protocols to empower researchers to make an informed decision and successfully synthesize this valuable building block for their drug discovery endeavors.

References

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
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  • MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: [Link]

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  • PMC. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Available at: [Link]

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Comparative

Comparison Guide: The Strategic Efficacy of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine in the Synthesis of Potent Farnesyltransferase Inhibitors for Cellular Assays

As a Senior Application Scientist, this guide moves beyond a simple product description to a strategic analysis. The utility of a synthetic building block like 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is not measured...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide moves beyond a simple product description to a strategic analysis. The utility of a synthetic building block like 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is not measured by its own biological activity, but by the potency and specificity of the final molecules it helps create. Here, we compare the cellular efficacy of drug candidates derived from this advanced piperidine scaffold against those built on alternative molecular frameworks, providing the experimental context for making informed decisions in drug discovery programs.

The Rationale: Targeting Farnesyltransferase in Cellular Signaling

Many critical signaling proteins, including the notorious Ras oncoprotein, require a post-translational modification called farnesylation to become active.[1][2] This process, catalyzed by the enzyme Farnesyltransferase (FTase), attaches a 15-carbon lipid group to the protein, anchoring it to the cell membrane where it can participate in signaling cascades that drive cell proliferation.[3] In approximately 30% of human cancers, mutations in the Ras gene lead to a constitutively active protein, making the inhibition of FTase a compelling therapeutic strategy to halt oncogenic signaling.[1]

Farnesyltransferase Inhibitors (FTIs) are designed to block this crucial modification. The efficacy of an FTI is ultimately determined in cellular assays that measure its ability to inhibit the processing of target proteins and, consequently, to arrest the growth of cancer cells. The molecular scaffold upon which an FTI is built is paramount to its success.

The compound 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine represents a highly sophisticated starting point for FTI synthesis. Its key features are:

  • A piperidine ring , which provides a rigid, three-dimensional core to orient other functional groups optimally within the FTase active site.[4][5]

  • A mercaptomethyl (-CH₂SH) group , which acts as a potent mimic of the cysteine residue in the natural protein substrate, coordinating with the essential zinc ion in the enzyme's active site.

  • A tertiary hydroxyl (-OH) group , offering a point for further chemical modification and potentially forming key hydrogen bonds.

  • A Boc-protected amine , which allows for controlled, sequential chemical reactions to build the final inhibitor structure.

This guide evaluates the strategic choice of this piperidine scaffold by comparing the cellular performance of a representative FTI derived from it against an alternative, well-established peptidomimetic inhibitor.

Comparative Efficacy in Cellular Assays

To assess the value of the piperidine scaffold, we compare a representative piperidine-based FTI, L-744,832 , with a classic peptidomimetic FTI, FTI-277 . While not synthesized directly from our title compound, L-744,832's structure incorporates a similar thiol-bearing heterocyclic core and serves as an excellent proxy for the performance achievable with this strategy.

Parameter Compound A: L-744,832 (Piperidine Scaffold Proxy) Compound B: FTI-277 (Peptidomimetic Alternative) Significance for Researchers
Target Enzyme Farnesyltransferase (FTase)Farnesyltransferase (FTase)Both compounds are designed to inhibit the same primary target.
Enzymatic Potency (IC₅₀) ~0.5 - 1.5 nM [6][7]~0.6 nM [8]Both scaffolds can produce highly potent inhibitors of the isolated enzyme. The piperidine core effectively mimics the peptide backbone.
Cellular Potency (EC₅₀) ~10 - 200 nM (Inhibition of anchorage-independent growth)[8][9]~5 µM (Inhibition of anchorage-independent growth)[8]The piperidine-based compound demonstrates significantly greater potency in a whole-cell context, suggesting better cell permeability and/or stability.
Mechanism of Action Inhibits farnesylation of H-Ras and N-Ras; induces G1 cell cycle arrest and apoptosis.[7][9]Antagonizes H- and K-Ras oncogenic signaling by inhibiting farnesylation.[8]Both compounds achieve the desired biological outcome by preventing Ras processing, leading to anti-proliferative effects.
Selectivity High selectivity for FTase over related enzymes like Geranylgeranyltransferase I (GGTase-I).Also selective for FTase, but the peptidomimetic nature can sometimes lead to off-target peptidase interactions.High selectivity is crucial to minimize off-target toxicity in a therapeutic context.
Key Structural Feature Thiol-containing heterocyclic core.Cysteine-mimicking thiol at the C-terminus of a peptide-like structure.The rigid piperidine scaffold often leads to improved pharmacological properties compared to more flexible linear peptides.[5]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating the rationale behind key steps.

Protocol 1: Synthetic Elaboration of the Piperidine Scaffold

This protocol outlines a conceptual pathway for utilizing 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine to create a final FTI. The specific reagents would be chosen based on the desired final structure.

G A 1-Boc-3-hydroxy-3- (mercaptomethyl)piperidine B Step 1: Deprotection of Thiol (e.g., removal of a trityl protecting group if present) Rationale: Frees the key zinc-binding thiol group. A->B C Step 2: N-Alkylation or N-Arylation (e.g., Reductive amination with an aldehyde) Rationale: Adds a side chain (R1) to mimic the peptide backbone and occupy a hydrophobic pocket. B->C D Step 3: Modification of Hydroxyl Group (Optional) (e.g., Etherification or Esterification) Rationale: Adds a second diversity point (R2) to optimize binding affinity and properties. C->D E Step 4: Boc Deprotection & Final Modification (e.g., TFA, then acylation with R3-COOH) Rationale: Removes the Boc group to allow final modification of the piperidine nitrogen. D->E F Final FTI Compound Ready for Cellular Assay E->F

Caption: Synthetic utility of the piperidine building block.

Protocol 2: Anchorage-Independent Growth (Soft Agar) Assay

This cellular assay is a gold standard for assessing the anti-cancer potential of a compound by measuring its ability to inhibit a key hallmark of transformation: the ability of cancer cells to grow without a solid substrate.

Objective: To determine the EC₅₀ of a synthesized FTI in H-Ras transformed NIH-3T3 cells.

Materials:

  • H-Ras transformed NIH-3T3 cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Agar (Bacteriological grade)

  • 6-well plates

  • Test FTI (dissolved in DMSO)

  • Vehicle Control (DMSO)

  • Positive Control (e.g., L-744,832)

Methodology:

  • Prepare Base Agar Layer:

    • Melt 1.2% agar in sterile water and cool to 40°C.

    • Mix 1:1 with 2X DMEM (containing 20% FBS) to get a final concentration of 0.6% agar in 1X DMEM.

    • Dispense 2 mL per well into 6-well plates and allow to solidify at room temperature for 30 minutes.

    • Rationale: This provides a nutrient-rich, solid base that prevents cells from adhering to the plastic.

  • Prepare Top Agar Layer with Cells:

    • Harvest H-Ras NIH-3T3 cells and prepare a single-cell suspension at 2 x 10⁴ cells/mL in DMEM with 10% FBS.

    • Prepare serial dilutions of the test FTI and controls in culture medium.

    • Melt 0.7% agar and cool to 38°C.

    • In separate tubes, mix the cell suspension, the appropriate FTI dilution, and the 0.7% agar solution to yield a final concentration of 1 x 10⁴ cells/well in 0.35% agar.

    • Rationale: The lower agar concentration allows for colony formation. Embedding cells with the inhibitor ensures continuous exposure.

  • Plating and Incubation:

    • Immediately overlay 1.5 mL of the cell-containing top agar mixture onto the solidified base layer in each well.

    • Incubate plates at 37°C in a 5% CO₂ incubator for 14-21 days.

    • Feed the cells every 3-4 days by adding 200 µL of medium containing the appropriate concentration of the FTI.

    • Rationale: Long-term incubation is required for visible colonies to form. Regular feeding replenishes nutrients and the inhibitor.

  • Staining and Quantification:

    • After incubation, stain the colonies by adding 1 mL of 0.05% Crystal Violet solution to each well for 1 hour.

    • Gently wash the wells with PBS to remove excess stain.

    • Count the number of colonies (>50 µm) in each well using a microscope or imaging system.

    • Rationale: Staining makes the colonies clearly visible for accurate counting.

  • Data Analysis:

    • Calculate the percentage of colony formation inhibition relative to the vehicle (DMSO) control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

    • Rationale: The EC₅₀ provides a quantitative measure of the compound's potency in a functional cellular context.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 0.6% base agar layer in 6-well plates. B 2. Prepare 0.35% top agar containing cells and test FTI. C 3. Overlay top agar onto base layer. B->C D 4. Incubate for 14-21 days. (Feed every 3-4 days) C->D E 5. Stain colonies with Crystal Violet. D->E F 6. Count colonies and calculate percent inhibition. E->F G 7. Plot dose-response curve to determine EC₅₀. F->G

Caption: Workflow for the soft agar cellular assay.

References

  • Wang, J., Yao, X., & Huang, J. (2017). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm, 8, 841-854. [10]

  • Kim, D., et al. (2002). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 12(5), 747-750. [4]

  • Haluska, P., Dy, G. K., & Adjei, A. A. (2002). Farnesyl transferase inhibitors as anticancer agents. European Journal of Cancer, 38(13), 1685-1700. [1]

  • Wikipedia contributors. (2023). Farnesyltransferase. Wikipedia. [3]

  • Tamanoi, F., & Gibbs, J. B. (2001). The potential of farnesyltransferase inhibitors as cancer chemotherapeutics. Journal of the National Cancer Institute, 93(14), 1052-1064. [2]

  • End, D. W., et al. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(12), 4327-4336. [9]

  • Flynn, S. C., Lindgren, D. E., & Hougland, J. L. (2014). Quantitative determination of cellular farnesyltransferase activity. ChemBioChem, 15(15), 2205-2210. [11]

  • Patel, R. A., et al. (1996). Development of Highly Potent Inhibitors of Ras Farnesyltransferase Possessing Cellular and in Vivo Activity. Journal of Medicinal Chemistry, 39(22), 4197-4210. [8]

  • MedChemExpress. (n.d.). Farnesyl Transferase Inhibitors. MedChemExpress. [7]

  • Wikipedia contributors. (2023). Farnesyltransferase inhibitor. Wikipedia. [6]

  • Son, S., et al. (2012). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Medicinal Chemistry Research, 21(10), 3144-3153. [5]

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Validation

A Senior Application Scientist's Guide to In Silico Modeling of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

A Comparative Analysis of Molecular Docking Approaches for Targeting Matrix Metalloproteinases Abstract 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a chiral synthetic intermediate featuring a piperidine scaffold, a h...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Molecular Docking Approaches for Targeting Matrix Metalloproteinases

Abstract

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a chiral synthetic intermediate featuring a piperidine scaffold, a hydroxyl group, and a pivotal mercaptomethyl (thiol) group.[1][2] The presence of a thiol functional group makes it a compelling candidate for investigation as an inhibitor of thiol-dependent enzymes, particularly zinc-dependent matrix metalloproteinases (MMPs).[3][4][5] MMPs are key regulators of the extracellular matrix and their overactivity is implicated in pathologies ranging from cancer metastasis to arthritis.[5] This guide provides a comparative analysis of in silico molecular docking strategies to predict the binding interactions of this molecule with a representative MMP, offering a framework for researchers in drug discovery to rationally design and screen potential inhibitors. We will compare a widely used open-source tool, AutoDock Vina, with a leading commercial software, Schrödinger's Glide, detailing the causality behind protocol choices and providing a pathway toward experimental validation.

Introduction: Rationale and Strategic Overview

The Subject Molecule: A Scaffold for Inhibition

1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine serves as an excellent model for fragment-based drug design. Its core components offer distinct opportunities for molecular recognition:

  • Piperidine Ring: A common motif in bioactive molecules that provides a rigid scaffold and potential for hydrophobic interactions.

  • Hydroxyl Group (-OH): A classic hydrogen bond donor and acceptor, crucial for anchoring the molecule within a protein's active site.

  • Mercaptomethyl Group (-CH₂SH): The key functional group for targeting MMPs. The thiol (-SH) can act as a potent chelating agent for the catalytic zinc ion (Zn²⁺) in the MMP active site, a primary mechanism for inhibition.[5][6][7]

The Boc (tert-Butyloxycarbonyl) group is a protecting group used during synthesis.[1][8] For in silico studies, this group would typically be removed to simulate the active, deprotected form of the molecule that would interact with the biological target.

The Target: Matrix Metalloproteinase-9 (MMP-9)

We have selected MMP-9 (Gelatinase B) as our representative target. Its structure is well-characterized, and it plays a significant role in cancer progression and inflammatory diseases, making it a high-value target for inhibitor design.[3][7] The active site of MMP-9 contains a catalytic Zn²⁺ ion coordinated by three histidine residues, which is the primary point of interaction for thiol-based inhibitors.[7]

The Strategy: A Comparative Docking Workflow

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein).[9][10] This process allows us to estimate the strength of the interaction, typically reported as a docking score or binding affinity.[11][12][13] We will compare two distinct yet powerful docking engines:

  • AutoDock Vina: A highly cited, open-source program known for its speed and accuracy, making it an accessible tool for academic and industrial research.[14][15]

  • Schrödinger Glide: A commercial software renowned for its precision and sophisticated scoring functions, often used as an industry standard for virtual screening and lead optimization.[14][15][16]

By comparing these tools, we aim to provide a balanced perspective on how software choice can influence predicted outcomes and guide subsequent research decisions.

In Silico Experimental Workflow

The overall workflow for a comparative docking study is a multi-step process that requires careful preparation and validation at each stage. The goal is to create a reproducible and reliable computational model.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Scoring Comparison cluster_analysis 3. Analysis & Validation T_prep Target Preparation (PDB: 2OW0 for MMP-9) - Remove water, ligands - Add hydrogens - Assign charges Vina AutoDock Vina - Define grid box - Run docking - Generate poses & scores T_prep->Vina Prepared Receptor Glide Schrödinger Glide - Define grid - Docking (SP & XP) - Generate poses & scores T_prep->Glide Prepared Receptor L_prep Ligand Preparation (Deprotected Piperidine) - Generate 3D structure - Assign protonation state - Minimize energy L_prep->Vina Prepared Ligand L_prep->Glide Prepared Ligand Analyze Pose & Score Analysis - Compare binding energies - Visualize interactions - Check for key contacts (e.g., Zn chelation) Vina->Analyze Vina Results Glide->Analyze Glide Results MD_sim Post-Docking Refinement (Optional) - Molecular Dynamics Simulation - Assess complex stability Analyze->MD_sim Best Poses Validate Experimental Validation - In vitro enzyme assay - Confirm IC50 value Analyze->Validate Promising Candidate MD_sim->Validate Stable Complex G cluster_ligand Piperidine Inhibitor cluster_protein Key Residues MMP9 MMP-9 Active Site Lig_SH Thiol (-SH) ZN Zinc Ion (Zn²⁺) Lig_SH->ZN Metal Coordination (Key Inhibitory Interaction) Lig_OH Hydroxyl (-OH) GLU404 Glu404 Lig_OH->GLU404 Hydrogen Bond Lig_Ring Piperidine Ring PRO421 Pro421 Lig_Ring->PRO421 Hydrophobic Interaction

Caption: Predicted binding mode of the inhibitor in the MMP-9 active site.
  • Expert Insight: A docking pose that places the thiol group far from the zinc, even if it has a good score, should be considered a false positive. The primary mechanism of inhibition for this class of compounds relies on zinc chelation. [5][7]Glide's ability to specifically reward metal coordination often gives it an advantage in docking to metalloenzymes.

Beyond Docking: Stability and Experimental Validation

Molecular Dynamics (MD) Simulation

Docking provides a static picture. To assess the stability of the predicted protein-ligand complex over time, a Molecular Dynamics (MD) simulation is the logical next step.

  • Rationale: MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the binding pocket and the stability of key interactions predicted by docking. A stable complex in an MD simulation adds significant confidence to the docking result. [17][18]Tools like GROMACS, AMBER, or Desmond are commonly used for this purpose. [19][20][21]

Experimental Validation

In silico predictions are hypotheses that must be tested at the bench. [22]

  • Rationale: Computational models are approximations of reality. Experimental data is the ultimate arbiter of a model's success. [23][24]* Suggested Approach:

    • Synthesis: Synthesize the deprotected 1-hydroxy-3-(mercaptomethyl)piperidine.

    • Enzyme Inhibition Assay: Perform an in vitro enzymatic assay using recombinant human MMP-9 to determine the compound's inhibitory concentration (IC₅₀). This provides a quantitative measure of its potency.

    • Structure-Activity Relationship (SAR): Synthesize and test analogs (e.g., without the hydroxyl group or with a modified piperidine ring) to validate the importance of the interactions predicted by the docking models.

Conclusion

This guide demonstrates a comparative in silico workflow for evaluating the potential of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine as an MMP inhibitor. While AutoDock Vina offers a powerful and accessible platform for initial screening, the refined algorithms and scoring functions of commercial packages like Schrödinger's Glide can provide higher-confidence predictions, especially for complex systems like metalloenzymes.

The key takeaway for researchers is that docking is not a "press-button" solution. It requires a deep understanding of the biological target, careful preparation of molecules, and critical analysis of the results. [12][25]The true power of in silico modeling lies in its ability to generate testable hypotheses that can rationally guide and accelerate the experimental drug discovery process.

References

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  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

  • Interpreting and analyzing molecular docking results. (2024). ResearchGate. [Link]

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  • Thiol-dependent enzymes and their inhibitors: a review. (n.d.). PubMed. [Link]

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  • How to experimentally validate drug-target interactions?. (2012). ResearchGate. [Link]

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Comparative

A Comparative Guide to Piperidine-Based Research Tools: Validation of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

This guide provides an in-depth technical comparison of a novel research tool, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , against the established and widely utilized chiral intermediate, (S)-1-Boc-3-hydroxypiperidine...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a novel research tool, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , against the established and widely utilized chiral intermediate, (S)-1-Boc-3-hydroxypiperidine . As researchers and drug development professionals, the selection of appropriate molecular scaffolds and functionalized building blocks is paramount to the success of a research campaign. This document aims to provide a comprehensive validation framework for the novel compound, highlighting its potential applications and comparing its hypothetical performance characteristics against a known alternative through proposed experimental data.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile building block for targeting a wide array of biological macromolecules.[4] The functionalization of the piperidine ring is a key strategy for modulating the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.[5]

(S)-1-Boc-3-hydroxypiperidine is a well-established chiral building block, renowned for its role as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[6] Its stereodefined hydroxyl group is crucial for the biological activity of the final drug molecule. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and utility in multi-step synthetic sequences.[7][8]

This guide introduces a novel, hypothetical derivative, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine . The key structural distinction of this compound is the introduction of a mercaptomethyl (-CH2SH) group at the 3-position, in addition to the hydroxyl group. This modification introduces a nucleophilic thiol functionality, opening up a range of potential applications not accessible with the parent hydroxypiperidine. Thiols are known to be potent nucleophiles and can participate in a variety of unique chemical transformations, including disulfide bond formation, Michael additions, and coordination with metal ions.[9] Consequently, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is postulated to be a valuable research tool for applications such as:

  • Cysteine Protease Inhibition: The thiol group can act as a warhead to covalently modify the active site cysteine of proteases.[10]

  • Bioconjugation: The thiol provides a reactive handle for conjugation to biomolecules or surfaces.[11][12]

  • Metal Chelation: The presence of both hydroxyl and thiol groups may enable the chelation of metal ions, a property of interest in various biological and chemical contexts.

This guide will provide a framework for the validation of this novel research tool through a direct comparison with (S)-1-Boc-3-hydroxypiperidine, supported by detailed experimental protocols and hypothetical performance data.

Synthesis of Piperidine Building Blocks

A reliable and scalable synthetic route is essential for the utility of any research tool. Here, we outline the established synthesis of (S)-1-Boc-3-hydroxypiperidine and a plausible route for the synthesis of the novel 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

Established Synthesis of (S)-1-Boc-3-hydroxypiperidine

The synthesis of (S)-1-Boc-3-hydroxypiperidine is well-documented and can be achieved through several methods, with biocatalytic approaches being increasingly favored for their high enantioselectivity and environmentally friendly nature.[6][7][8]

A common approach involves the asymmetric reduction of the prochiral ketone, 1-Boc-3-piperidone.

cluster_synthesis Synthesis of (S)-1-Boc-3-hydroxypiperidine 1-Boc-3-piperidone 1-Boc-3-piperidone (S)-1-Boc-3-hydroxypiperidine (S)-1-Boc-3-hydroxypiperidine 1-Boc-3-piperidone->(S)-1-Boc-3-hydroxypiperidine Ketoreductase (KRED) NADPH, Buffer

Caption: Biocatalytic synthesis of (S)-1-Boc-3-hydroxypiperidine.

Proposed Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

A plausible synthetic route to the novel thiol-containing piperidine could start from the same precursor, 1-Boc-3-piperidone. The strategy would involve the introduction of both the hydroxyl and a protected mercaptomethyl group at the 3-position, followed by deprotection of the thiol.

cluster_synthesis_thiol Proposed Synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine 1-Boc-3-piperidone 1-Boc-3-piperidone Intermediate_1 Intermediate_1 1-Boc-3-piperidone->Intermediate_1 1. Reagent for hydroxymethylthiolation 2. Workup 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Intermediate_1->1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Deprotection

Caption: A plausible synthetic pathway to the novel thiol-piperidine.

Comparative Experimental Validation

To objectively assess the utility of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine as a research tool, a series of head-to-head experiments against (S)-1-Boc-3-hydroxypiperidine are proposed. These experiments are designed to test the unique functionalities imparted by the thiol group.

Cysteine Protease Inhibition Assay

Rationale: The thiol group of the novel compound is hypothesized to act as a warhead for the covalent inhibition of cysteine proteases. Papain, a well-characterized cysteine protease, will be used as a model enzyme.[13][14] The inhibitory potential will be compared to (S)-1-Boc-3-hydroxypiperidine, which is not expected to inhibit papain.

Experimental Protocol:

  • Enzyme Activity Assay: A fluorogenic substrate, such as Z-Phe-Arg-AMC, is used to monitor papain activity.[15] Cleavage of the substrate releases the fluorescent AMC group, which can be measured over time.

  • Inhibition Studies: Papain is pre-incubated with varying concentrations of either 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine or (S)-1-Boc-3-hydroxypiperidine for a defined period.

  • IC50 Determination: The enzyme activity is measured after the addition of the substrate. The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[16]

Hypothetical Comparative Data:

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidinePapain5.2Covalent
(S)-1-Boc-3-hydroxypiperidinePapain> 1000No inhibition observed
Bioconjugation Efficiency Assay

Rationale: The thiol group is a common target for bioconjugation reactions, particularly with maleimide-functionalized molecules.[11][17] This experiment will compare the reactivity of the novel thiol-containing piperidine with a maleimide-functionalized fluorescent dye against the hydroxyl-containing analogue.

Experimental Protocol:

  • Reaction Setup: Equimolar amounts of the piperidine compound and a maleimide-functionalized fluorescein are mixed in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the conjugate over time.

  • Rate Constant Determination: The second-order rate constant for the conjugation reaction is determined from the kinetic data.

Hypothetical Comparative Data:

CompoundConjugation PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidineMaleimide-Fluorescein85
(S)-1-Boc-3-hydroxypiperidineMaleimide-FluoresceinNo reaction observed
Metal Chelation Assay

Rationale: The presence of both a hydroxyl and a thiol group in a 1,3-relationship on the piperidine ring of the novel compound may confer metal-chelating properties. This can be assessed using a colorimetric assay with a metal-ion indicator.

Experimental Protocol:

  • Assay Principle: A metal ion (e.g., Zn²⁺) forms a colored complex with an indicator dye (e.g., Zincon).

  • Chelation Competition: The piperidine compound is added to the pre-formed metal-indicator complex. If the piperidine compound chelates the metal ion, it will displace the indicator, leading to a change in absorbance.

  • Quantification: The change in absorbance is measured spectrophotometrically to determine the extent of metal chelation.

Hypothetical Comparative Data:

CompoundMetal Ion% Metal Chelation at 100 µM
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidineZn²⁺78
(S)-1-Boc-3-hydroxypiperidineZn²⁺< 5

Summary and Conclusion

This guide has introduced a novel, hypothetical research tool, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , and provided a framework for its validation against the established building block, (S)-1-Boc-3-hydroxypiperidine . The key structural difference, the presence of a mercaptomethyl group, is predicted to confer unique chemical properties, including the ability to act as a cysteine protease inhibitor, a versatile bioconjugation partner, and a metal chelator.

The proposed experimental protocols provide a clear and logical pathway for researchers to assess these predicted functionalities. The hypothetical data presented in the comparative tables illustrate the potential advantages of the novel compound in specific applications where thiol reactivity is desired.

While (S)-1-Boc-3-hydroxypiperidine remains a valuable and indispensable chiral intermediate in synthetic chemistry, the introduction of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine into the chemical toolbox could open up new avenues for the design and synthesis of novel probes, diagnostics, and therapeutic agents. The validation framework presented herein serves as a template for the rigorous evaluation of this and other novel research tools, ensuring their effective application in the advancement of chemical and biomedical research.

References

  • Sethi, M. K., Mahajan, S., Ahanger, I. A., Guha, R., Shukla, R., Ahmed, M. S., ... & Chakraborty, P. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (2013).
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2021). MDPI.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters. (1999).
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2024).
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. (n.d.). ChemicalBook.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2012). NIH.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2015). PMC.
  • Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosyl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
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  • 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS. (2012). PubMed.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
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  • Piperidine nucleus in the field of drug discovery. (2020).
  • Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. (2016).
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  • Discovery of a Beetroot Protease Inhibitor to Identify and Classify Plant-Derived Cystine Knot Peptides. (2020).
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Validation

A Comparative Analysis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine and Its Commercial Analogs: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its prevalence in numerous FDA-approved drugs underscores its importance in c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its prevalence in numerous FDA-approved drugs underscores its importance in crafting molecules with desirable pharmacokinetic and pharmacodynamic properties.[2][3] This guide introduces a novel piperidine derivative, 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine , and proposes a comparative study against its commercially available analog, (S)-1-Boc-3-hydroxypiperidine . This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with potential therapeutic applications.

The introduction of a mercaptomethyl group at the C3 position of the 1-Boc-3-hydroxypiperidine core presents an intriguing opportunity for novel biological activity. The thiol (-SH) group is a well-known pharmacophore, capable of interacting with various biological targets, particularly as an inhibitor of thiol-dependent enzymes.[4][5] This structural modification suggests that 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine could exhibit unique inhibitory profiles compared to its simpler hydroxyl analog.

Compound Profiles: A Structural and Functional Overview

A clear understanding of the subject compounds is paramount. Below is a summary of their key structural features and hypothesized properties.

Feature1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine(S)-1-Boc-3-hydroxypiperidine
Structure Structure of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidineStructure of (S)-1-Boc-3-hydroxypiperidine
Key Functional Groups Piperidine, Boc-protecting group, Tertiary alcohol, Thiol (mercaptomethyl)Piperidine, Boc-protecting group, Secondary alcohol
CAS Number Not readily available143900-44-1[6][7]
Molecular Formula C11H21NO3SC10H19NO3[6][7][8]
Molecular Weight 247.36 g/mol 201.26 g/mol [6][7]
Commercial Availability Primarily available through custom synthesisReadily available from multiple suppliers.[7][8]
Known Applications Novel, potential for enzyme inhibitionKey chiral intermediate in the synthesis of pharmaceuticals like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[6][9][10]
Hypothesized Activity Potential for covalent or non-covalent inhibition of thiol-dependent enzymes (e.g., caspases, cathepsins, metalloproteinases) due to the reactive thiol group.Precursor for more complex molecules; the hydroxyl group offers a site for further functionalization.[11][12]

Proposed Comparative Experimental Workflow

To elucidate the potential advantages of the novel mercaptomethyl-containing piperidine, a head-to-head comparison with its commercial analog is proposed. The following workflow is designed to assess their relative potency and mechanism of action as enzyme inhibitors.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Analysis B Selection of Target Thiol-Dependent Enzymes A->B C Initial Enzyme Inhibition Assay (Single High Concentration) B->C D IC50 Determination Assays C->D Active Compounds E Comparative Analysis of Potency D->E F Reversibility Assays (Jump Dilution) E->F Potent Inhibitor Identified G Kinetics Studies (Michaelis-Menten) F->G H Covalent Modification Confirmation (Mass Spectrometry) G->H

Caption: Proposed experimental workflow for the comparative evaluation of piperidine analogs.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the proposed comparative studies.

Protocol 1: Initial Enzyme Inhibition Screening

Objective: To perform a preliminary screen to identify if 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine exhibits inhibitory activity against a panel of selected thiol-dependent enzymes.

Materials:

  • 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (Test Compound)

  • (S)-1-Boc-3-hydroxypiperidine (Analog Control)

  • Selected thiol-dependent enzymes (e.g., Caspase-3, Cathepsin B, MMP-9)

  • Appropriate fluorogenic or colorimetric enzyme substrates

  • Assay buffer specific to each enzyme

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and analog control in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound or analog control to achieve a final concentration of 10 µM. Include a vehicle control (DMSO only).

  • Add the specific enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the corresponding substrate.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) for compounds showing significant inhibition in the initial screen.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare serial dilutions of the active compound(s) in DMSO. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

  • Follow steps 2-6 from Protocol 1, using the different concentrations of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Reversibility of Inhibition Assay

Objective: To determine if the inhibition by 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is reversible or irreversible.

Materials:

  • Active compound

  • Target enzyme and substrate

  • Assay buffer

Procedure (Jump Dilution Method):

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a defined period (e.g., 30 minutes).

  • Rapidly dilute the enzyme-inhibitor mixture 100-fold into a solution containing the substrate.

  • Monitor the enzymatic activity over time.

  • A rapid recovery of enzyme activity suggests reversible inhibition, while a slow or no recovery suggests irreversible inhibition.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the potential outcomes of the proposed experiments.

Table 1: Initial Screening Results (% Inhibition at 10 µM)

CompoundCaspase-3Cathepsin BMMP-9
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine85.2%78.9%92.5%
(S)-1-Boc-3-hydroxypiperidine5.1%3.8%7.2%

Table 2: IC50 Values (µM) for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

EnzymeIC50 (µM)
Caspase-31.2
Cathepsin B2.5
MMP-90.8

Table 3: Reversibility of Inhibition for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

EnzymeInhibition Type
Caspase-3Irreversible
Cathepsin BReversible
MMP-9Irreversible

Mechanistic Insights and Potential Signaling Pathways

The presence of the thiol group in 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine suggests a potential for covalent modification of cysteine residues in the active sites of target enzymes.[4][13] This is a common mechanism for irreversible inhibitors.

G cluster_0 Proposed Mechanism of Irreversible Inhibition A Target Enzyme (with active site Cysteine) C Enzyme-Inhibitor Complex (Covalent Adduct Formation) A->C Nucleophilic attack by Cys-SH B 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine B->A Binding D Inhibition of Downstream Signaling C->D

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

As a Senior Application Scientist, my priority is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely. The compound 1-Boc-3-hydroxy-3-(merc...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely. The compound 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a valuable heterocyclic building block in medicinal chemistry, but its unique structure—combining a piperidine ring, a Boc-protecting group, and a mercaptan moiety—necessitates a multi-faceted approach to its disposal. This guide provides a detailed, step-by-step framework for managing this chemical waste, ensuring the safety of laboratory personnel and environmental compliance.

The core challenge with this molecule lies in its mercaptan (-CH₂SH) group. Mercaptans, or thiols, are notorious for their intense and pervasive odors, detectable by the human nose at parts-per-billion levels.[1][2] Improper disposal can lead to significant odor issues that extend far beyond the immediate laboratory space.[3] Therefore, the procedures outlined below are designed not just for chemical neutralization but also for rigorous odor control.

Part 1: Hazard Identification and Risk Assessment

  • Piperidine Core: The piperidine structure is a basic heterocycle. Unprotected piperidine is toxic and corrosive. While the N-Boc group mitigates its basicity and reactivity, accidental deprotection (e.g., via contact with strong acids) would liberate the more hazardous free amine.

  • Mercaptan (Thiol) Group: This is the primary hazard concern for disposal.

    • Odor: Extremely malodorous, capable of causing significant nuisance and potential health effects like nausea and headaches upon exposure.[2][4]

    • Toxicity: While many mercaptans have low acute toxicity, they can be harmful, and inhalation of vapors should always be avoided.[2][4]

    • Reactivity: Thiols can be readily oxidized. This reactivity is key to their neutralization for disposal.

  • Tert-butoxycarbonyl (Boc) Group: This protecting group is stable under many conditions but is labile to acid.[5][6] Contact with acidic waste streams must be strictly avoided to prevent the formation of isobutylene gas and the free, more hazardous piperidine.

Based on this analysis, the waste is classified as a hazardous chemical waste, primarily due to the mercaptan group.

Part 2: Personal Protective Equipment (PPE) and Handling

All handling and disposal operations must be conducted inside a certified chemical fume hood to contain volatile mercaptans.[1]

  • Hand Protection: Use double-gloving, with a robust nitrile glove as the outer layer. Dispose of the outer gloves immediately after the procedure, inside the fume hood, into a sealed waste bag.[1]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Body Protection: A flame-retardant lab coat is required. Consider disposable aprons for added protection, as clothing contaminated with mercaptans is notoriously difficult to deodorize.[1]

  • Respiratory Protection: While working in a fume hood should provide adequate protection, if there is any risk of exposure outside the hood, a respirator with an organic vapor cartridge is necessary.[7]

Part 3: Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste management.[8][9]

  • Designated Waste Container: Use a dedicated, clearly labeled container for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine waste. The container must be made of a compatible material (e.g., HDPE or glass) with a tightly sealing screw cap.[8][10]

  • Labeling: The label must clearly state "HAZARDOUS WASTE ", the full chemical name "1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine ", and list its primary hazards (Malodorous, Irritant).[9]

  • Incompatibilities: Store this waste stream separately from:

    • Acids: To prevent Boc deprotection.

    • Bases: While the mercaptan is soluble in base, mixing with strong bases is not recommended without a specific neutralization goal.[1]

    • Oxidizers: To prevent uncontrolled, potentially exothermic reactions.

Table 1: Disposal Hazard Summary

ParameterRecommendationRationale & References
Hazard Class Hazardous Chemical WasteMalodorous, potential irritant, and contains a heterocyclic amine moiety.[1]
Primary Hazard Extreme OdorThe mercaptan group is detectable at extremely low concentrations.[1][2]
PPE Double Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin/eye contact and odor contamination of personal clothing.[1][11]
Handling Location Certified Chemical Fume HoodEssential for containing volatile and malodorous vapors.[1][3]
Storage Segregated from Acids & OxidizersPrevents unintended chemical reactions like Boc deprotection or thiol oxidation.[8][10]

Part 4: Step-by-Step Disposal Protocols

The choice of disposal protocol depends on the quantity of the waste material.

Protocol 1: Direct Disposal of Small Quantities (< 5 g)

For small amounts of residual solid or solutions (e.g., from weighing paper, spatulas, or mother liquor), direct disposal is appropriate.

  • Work within a fume hood.

  • Carefully transfer the solid waste or rinse the contaminated item (e.g., spatula) with a minimal amount of a suitable solvent (e.g., methanol or isopropanol) directly into the designated hazardous waste container.

  • Ensure the container is tightly sealed immediately after adding the waste.

  • Store the sealed container in a designated satellite accumulation area, away from incompatibles.[10]

  • Contact your institution's Environmental Health & Safety (EHS) office for pickup.[9]

Protocol 2: Chemical Neutralization of Larger Quantities (> 5 g) or Concentrated Solutions

For larger quantities, chemical treatment to oxidize the malodorous mercaptan group is the responsible and preferred approach before disposal. This converts the thiol into less odorous sulfonate salts.

Causality: The thiol group (R-SH) is susceptible to oxidation. A common and effective laboratory-scale method uses sodium hypochlorite (bleach), which oxidizes the thiol to a non-volatile and odorless sulfonic acid salt (R-SO₃⁻Na⁺). This preemptively mitigates the primary odor hazard.

Step-by-Step Neutralization Workflow:

  • Preparation (in fume hood):

    • Place a suitably sized beaker or flask onto a magnetic stir plate.

    • If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or isopropanol.

    • If the waste is already in a non-aqueous solution, proceed to the next step.

  • Dilution & Basification:

    • Slowly add the mercaptan solution to a stirred, aqueous solution of sodium hydroxide (1 M NaOH). Use a volume of NaOH solution that is at least 10 times the volume of the mercaptan solution. This step deprotonates the thiol to the more water-soluble thiolate, facilitating the subsequent oxidation.

  • Oxidation:

    • While stirring vigorously, slowly add a commercial bleach solution (sodium hypochlorite, ~5-8%) to the basic thiolate solution. The addition should be done dropwise via an addition funnel.

    • Caution: This reaction is exothermic. Monitor the temperature and control the addition rate to keep the temperature below 50°C. An ice bath may be necessary.

    • Continue adding bleach until the characteristic mercaptan odor is no longer detectable. You can test for this by cautiously wafting the air from the headspace of the flask, but a more reliable method is to use a lead acetate paper test strip; the absence of a black/brown stain indicates the absence of thiols.

  • Final Disposal:

    • Once the reaction is complete and the odor is gone, the resulting aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous waste.

    • Do not dispose of this solution down the drain unless explicitly permitted by your local EHS office and municipal water authority.

    • Arrange for pickup by your institution's EHS department.[12]

Part 5: Spill Management

In the event of a spill, immediate and correct action is critical to contain the odor and the chemical.

  • Alert Personnel & Isolate: Notify everyone in the immediate area. Close the lab doors to contain vapors.[3]

  • Increase Ventilation: Ensure the fume hood sash is in the correct position to maximize capture.

  • Wear Appropriate PPE: Don all PPE as described in Part 2 before approaching the spill.

  • Containment:

    • For liquid spills, cover with an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels on large spills.

    • For solid spills, carefully sweep the material into a designated container. Avoid creating dust.[13]

  • Neutralization:

    • Once the spill is absorbed, the absorbent material itself is now hazardous and malodorous.

    • Carefully add the contaminated absorbent to a pail or beaker inside the fume hood.

    • Slowly add a solution of bleach to the absorbent material to oxidize the mercaptan.

  • Cleanup & Disposal:

    • Collect the treated absorbent material into a heavy-duty plastic bag or sealed container.

    • Label it as hazardous waste and dispose of it through your EHS office.

    • Wipe the spill area with a bleach solution, followed by water, to decontaminate the surface.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for this compound.

G Start Waste Generated: 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine Assess_Type Assess Waste Type Start->Assess_Type Pure Pure Compound or Concentrated Solution Assess_Type->Pure  Material Contaminated Contaminated Materials (Gloves, Glassware, etc.) Assess_Type->Contaminated  Ancillary Assess_Qty Assess Quantity Small_Qty Small Scale (< 5 g) Assess_Qty->Small_Qty  Small Large_Qty Large Scale (> 5 g) Assess_Qty->Large_Qty  Large Pure->Assess_Qty Disp_Cont Package in Sealed Container for EHS Pickup Contaminated->Disp_Cont Direct_Disp Direct Disposal into Sealed Hazardous Waste Container Small_Qty->Direct_Disp Chem_Treat Chemical Neutralization (Oxidation Protocol) Large_Qty->Chem_Treat Disp_Treated Dispose of Treated Waste via EHS Chem_Treat->Disp_Treated

Caption: Decision workflow for the disposal of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine.

References

  • Lab Guide: Handling Mercaptans. Scribd. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of South Dakota. [Link]

  • Recycling and disposal of ethyl mercaptan, odorant. UtilVtorProm. [Link]

  • Process for disposal of mercaptans.
  • 1-Boc-3-hydroxypiperidine. PubChem, NIH. [Link]

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  • (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • MSDS of N-Boc-3-(hydroxymethyl)piperidine. Angene Chemical. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Methyl mercaptan. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Remove mercaptans from hydrocarbon condensates and NGL streams. Hydrocarbon Processing. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine

As a Senior Application Scientist, I've observed that a deep understanding of the molecules we work with is fundamental to both groundbreaking research and, most importantly, personal safety. This guide provides essentia...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed that a deep understanding of the molecules we work with is fundamental to both groundbreaking research and, most importantly, personal safety. This guide provides essential, immediate safety and logistical information for handling 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. Our goal is to empower you, our fellow researchers, scientists, and drug development professionals, with the knowledge to handle this compound safely and effectively, building a foundation of trust that extends beyond the product itself.

The structure of this guide is designed to be intuitive and practical, focusing on the inherent chemical properties of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine to derive a robust personal protective equipment (PPE) and handling strategy. We will delve into the "why" behind each recommendation, ensuring a thorough understanding of the risks and mitigation strategies.

Hazard Analysis: A Tale of Two Functional Groups

To establish a sound PPE protocol, we must first understand the potential hazards presented by the distinct functional groups within the 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine molecule: the mercaptan (thiol) group and the Boc-protected piperidine ring.

  • The Mercaptan Moiety (-SH): The most immediate and noticeable characteristic of many mercaptans is their strong, unpleasant odor. While the odor itself is a good indicator of the presence of the compound, it's the potential for irritation that drives our PPE choices. Thiols can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Inhalation of vapors should be avoided.[1][3]

  • The Boc-Protected Piperidine Ring: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen significantly reduces the reactivity and basicity of the amine. However, piperidine derivatives themselves can be biologically active. Safety data for similar Boc-protected piperidines indicate the potential for skin and eye irritation.[4][5][6] Therefore, dermal contact should be minimized.

  • Tertiary Alcohol (-OH): The tertiary alcohol is a relatively stable functional group and is less of a concern compared to the thiol and piperidine moieties. However, its presence contributes to the overall chemical properties of the molecule.

Given this analysis, our primary concerns are dermal and eye contact, and to a lesser extent, inhalation of any aerosols or vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine. The following recommendations are based on a comprehensive evaluation of the hazards associated with its functional groups.

Dermal Protection: A Barrier Against Irritation
  • Gloves: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[7] Always inspect gloves for any signs of degradation or perforation before use. After handling, gloves should be removed using the proper technique to avoid contaminating your skin and disposed of as hazardous waste.

  • Lab Coat: A clean lab coat, preferably with long sleeves and a snug fit at the wrists, should be worn to protect your skin and clothing from accidental splashes.[7] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advisable.

Eye and Face Protection: Shielding Your Vision
  • Safety Glasses: At a minimum, safety glasses with side shields are required for all work with this compound.[8]

  • Chemical Goggles: When there is a risk of splashes or aerosols, chemical goggles that form a seal around the eyes offer superior protection.[2][9]

  • Face Shield: For larger scale operations or when there is a significant splash hazard, a face shield should be worn in conjunction with chemical goggles to protect the entire face.[2][9]

Respiratory Protection: When to Consider It

Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is typically not required. However, if you are handling the compound as a powder, generating aerosols, or if adequate ventilation is not available, a respirator may be necessary.[10][11] In such cases, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] A proper fit test and training on respirator use are essential.[7]

Summary of PPE Recommendations
Protection TypeRecommended PPERationale
Dermal Nitrile or Neoprene Gloves, Lab CoatPrevents skin contact and irritation from the mercaptan and piperidine moieties.[2][4][5][6]
Eye/Face Safety Glasses (minimum), Chemical Goggles, Face Shield (as needed)Protects against splashes and aerosols that can cause eye irritation.[2][4][6]
Respiratory Not typically required with good ventilation. NIOSH-approved respirator with organic vapor cartridge if aerosols/dust are generated or ventilation is poor.Minimizes inhalation of potentially irritating vapors or dust.[1][3][10][11]

Safe Handling Protocol: A Step-by-Step Approach

A systematic approach to handling 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine will minimize exposure and ensure a safe working environment.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this exact compound may not be readily available, review the SDS for structurally similar compounds to familiarize yourself with the potential hazards.[4][5][6]

  • Ensure Proper Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood.[10]

  • Locate Safety Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[4]

  • Don Appropriate PPE: Follow the PPE donning sequence outlined in the diagram below.

Handling Procedure:
  • Work in a Fume Hood: Conduct all transfers, weighing, and reactions within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Creating Dust or Aerosols: Handle the compound gently to avoid generating dust or aerosols.[10]

  • Use Appropriate Tools: Use spatulas and other tools that are compatible with the chemical.

  • Keep Containers Closed: Keep the container tightly closed when not in use to prevent the release of vapors.[4][6]

Post-Handling Procedures:
  • Decontaminate Work Area: Clean the work area thoroughly after handling is complete.

  • Properly Dispose of Waste: Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

  • Doff PPE Correctly: Remove PPE in the reverse order of donning to prevent cross-contamination.

  • Wash Hands: Wash your hands thoroughly with soap and water after removing your gloves.[4]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Spill and Emergency Procedures: Prepared for the Unexpected

In the event of a spill or exposure, a swift and informed response is crucial.

  • Spills:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Ensure adequate ventilation during cleanup.[10]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Responsible Stewardship

Proper disposal of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: The compound should be disposed of in a designated hazardous waste container.[4] Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be placed in a sealed, labeled hazardous waste container.

  • Local Regulations: Always follow your institution's and local regulations for the disposal of chemical waste.[12] For sulfur-containing waste, specific guidelines may apply, which could include disposal in approved landfills designed to handle such materials.[12][13]

By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a culture of safety within your research community. The principles outlined here are foundational for the responsible handling of this and other novel chemical entities.

References

  • Fisher Scientific.
  • Chevron Phillips Chemical.
  • Open Government Program.
  • Fisher Scientific. Safety Data Sheet for N-BOC-PIPERIDINE-2-CARBOXYLIC ACID.
  • Fisher Scientific. Safety Data Sheet for (3S)-3-Hydroxypiperidine, N-BOC protected.
  • Google Patents.
  • NJ.gov. Hazard Summary for Ethyl Mercaptan.
  • ECHEMI. (R)-3-(Boc-Amino)piperidine SDS.
  • Apollo Scientific.
  • Capot Chemical. MSDS of N-Boc-3-Hydroxy piperidine.
  • ResearchGate.
  • Sigma-Aldrich.
  • ResearchGate. Discussion on protecting groups for thiols.
  • UBEGOOD. 1-Boc-4-(Boc-amino)
  • Airgas.
  • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes.
  • Open Government Program. Guidelines for the Disposal of Sulphur Containing Solid Waste.
  • Middlesex Gases.
  • Sigma-Aldrich.
  • RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Alberta College of Pharmacists. Personal protective equipment in your pharmacy.
  • Google Patents.
  • Jubilant Life Sciences Limited.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry.
  • YouTube. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?

Sources

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